molecular formula C23H38NNaO19 B8034483 Sialyllactose sodium

Sialyllactose sodium

Cat. No.: B8034483
M. Wt: 655.5 g/mol
InChI Key: LTWFUJWFLMHANB-TZCPRLTCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sialyllactose sodium is a useful research compound. Its molecular formula is C23H38NNaO19 and its molecular weight is 655.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWFUJWFLMHANB-TZCPRLTCSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38NNaO19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128596-80-5
Record name O-(N-Acetyl-alpha-neuraminosyl)-(2->3)-o-beta-D-galactopyranosyl-(1->4)-D-glucose, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128596805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2- (hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3- yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIALYLLACTOSE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B0IF0U3U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sialyllactose Sodium Salt: A Technical Guide to its Impact on Gut-Brain Axis Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate communication network between the gastrointestinal tract and the central nervous system, known as the gut-brain axis, is a rapidly emerging area of research with profound implications for neurological health and disease. Human Milk Oligosaccharides (HMOs), particularly sialylated forms like 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), are gaining significant attention for their potential to modulate this axis. This technical guide provides a comprehensive overview of the current understanding of sialyllactose sodium salt's impact on gut-brain axis communication. It synthesizes findings from key preclinical studies, detailing the effects on gut microbiota, microbial metabolites, intestinal barrier function, and subsequent neurological outcomes. This document presents quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

The gut-brain axis is a bidirectional signaling network involving neural, endocrine, and immune pathways that regulate gut function and link emotional and cognitive centers of the brain with peripheral intestinal activities.[1][2] The gut microbiota plays a crucial role in this communication, influencing everything from mood and behavior to neurodevelopment.[1][2] Sialyllactose, a prominent acidic oligosaccharide in human milk, is emerging as a key modulator of this complex interplay.[3] Composed of sialic acid linked to lactose, sialyllactose exists primarily in two isomeric forms: 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL). This guide explores the mechanisms through which this compound salt influences the gut-brain axis, from its prebiotic effects on the gut microbiome to its impact on brain chemistry and behavior.

Impact of Sialyllactose on Gut Microbiota and Intestinal Environment

Sialyllactose is not digested by human enzymes and reaches the colon intact, where it is selectively utilized by beneficial gut bacteria. This prebiotic activity leads to significant shifts in the composition and function of the gut microbiota.

Modulation of Microbial Composition

Studies have demonstrated that both 3'-SL and 6'-SL can alter the gut microbial community. While often associated with promoting the growth of Bifidobacterium in infants, recent findings suggest a non-bifidogenic effect in the adult gut, instead promoting the growth of short-chain fatty acid (SCFA)-producing bacteria.

A key study by Tarr et al. (2015) showed that dietary supplementation with 3'-SL or 6'-SL in mice prevented stressor-induced changes in the colonic mucosa-associated microbiota. Specifically, stress was shown to significantly alter the beta diversity of the microbiota in control mice, an effect that was not observed in mice fed sialyllactose.

Production of Microbial Metabolites

The fermentation of sialyllactose by gut bacteria leads to the production of beneficial metabolites, most notably SCFAs such as acetate, propionate, and butyrate. These molecules serve as an energy source for colonocytes, enhance the gut barrier, and have systemic anti-inflammatory effects.

A study utilizing a simulator of the human intestinal microbial ecosystem (SHIME) demonstrated that both 3'-SL and 6'-SL supplementation increased the production of acetate, propionate, and butyrate. Interestingly, 6'-SL led to a more rapid increase in acetate and propionate, while 3'-SL more quickly increased butyrate concentrations.

Enhancement of Intestinal Barrier Function

A healthy intestinal barrier is critical for preventing the translocation of harmful substances from the gut into the bloodstream. Sialyllactose has been shown to improve intestinal barrier integrity. In vitro studies using Caco-2 cell monolayers have demonstrated that the supernatant from SHIME cultures supplemented with 3'-SL or 6'-SL enhanced barrier function. Furthermore, 3'-SL supplementation has been found to increase the height of intestinal villi, which increases the surface area for nutrient absorption.

Communication Pathways to the Brain

The influence of sialyllactose on the gut environment translates into signals that are transmitted to the brain through various pathways of the gut-brain axis.

Vagus Nerve Stimulation

The vagus nerve is a primary communication route between the gut and the brain. Microbial metabolites and other gut-derived signals can stimulate afferent vagal pathways, influencing brain function and behavior. While direct evidence for sialyllactose-mediated vagus nerve stimulation is still emerging, the modulation of gut-derived signals by sialyllactose suggests this is a plausible mechanism. It has been shown that vagus nerve stimulation can release neuromodulators associated with brain plasticity.

Systemic Circulation of Metabolites

SCFAs produced from sialyllactose fermentation can enter systemic circulation and cross the blood-brain barrier, where they can directly influence brain function. Butyrate, for instance, is a histone deacetylase inhibitor that can modulate gene expression in the brain.

Immune System Modulation

Sialyllactose can modulate the immune system, which in turn communicates with the brain. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This anti-inflammatory effect can reduce neuroinflammation, which is implicated in various neurological and psychiatric disorders.

Neurological and Behavioral Outcomes

The modulation of the gut-brain axis by sialyllactose has been linked to observable changes in brain chemistry and behavior in preclinical models.

Impact on Neurotransmitters and Brain Metabolites

A study in piglets demonstrated that supplementation with sialylated milk oligosaccharides, including 3'-SL, significantly increased the absolute levels of myo-inositol (mIns) and glutamate + glutamine (Glx) in the brain. These metabolites are crucial for neurodevelopment and neurotransmission.

Attenuation of Anxiety-Like Behavior

In a study by Tarr et al. (2015), mice fed a diet supplemented with either 3'-SL or 6'-SL for two weeks prior to a social disruption stressor exhibited diminished anxiety-like behavior in both the light/dark preference and open field tests compared to control mice.

Preservation of Neurogenesis

The same study also found that stress exposure was associated with a reduction in immature neurons in the dentate gyrus of the hippocampus, as indicated by doublecortin (DCX) immunostaining. Supplementation with 3'-SL or 6'-SL helped maintain normal numbers of these immature neurons, suggesting a protective effect on neurogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited preclinical studies.

Table 1: Effect of Sialyllactose on Short-Chain Fatty Acid Production in a SHIME Model

SCFATreatment GroupConcentration (mM) - Day 3Concentration (mM) - Day 7
Acetate Negative Control25.3 ± 1.228.1 ± 1.5
3'-Sialyllactose29.8 ± 1.835.2 ± 2.1
6'-Sialyllactose33.1 ± 2.038.4 ± 2.3
Propionate Negative Control8.9 ± 0.510.2 ± 0.7
3'-Sialyllactose10.5 ± 0.812.8 ± 1.0
6'-Sialyllactose12.1 ± 0.914.5 ± 1.1
Butyrate Negative Control6.2 ± 0.47.5 ± 0.6
3'-Sialyllactose8.1 ± 0.79.9 ± 0.8**
6'-Sialyllactose7.5 ± 0.69.1 ± 0.7

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the negative control group. Data adapted from Sato et al., 2024.

Table 2: Effect of Sialyllactose on Brain Metabolites in Piglets

Brain MetaboliteControl Group (SMR)3'-SL Group (SMR + 9.5 g/kg SL)SL/SLN Group (SMR + 9.5 g/kg SL/SLN)
myo-Inositol (mIns) 5.8 ± 0.36.5 ± 0.47.2 ± 0.5
Glutamate + Glutamine (Glx) 10.2 ± 0.611.1 ± 0.712.0 ± 0.8
mIns/Creatine (Cr) 0.85 ± 0.050.98 ± 0.061.05 ± 0.07
Glx/Creatine (Cr) 1.50 ± 0.091.68 ± 0.111.76 ± 0.12

*Data are presented as mean ± SEM. p < 0.05 compared to the control group. SMR: Standard Sow Milk Replacer; SL: Sialyllactose; SLN: 6'-sialyllactosamine. Data adapted from Colombo et al., 2019.

Table 3: Effect of Sialyllactose on Anxiety-Like Behavior in Mice

Behavioral TestTreatment GroupPerformance Metric
Light/Dark Preference Control (Stressed)Decreased time in light chamber
3'-SL (Stressed)No significant decrease in time in light chamber
6'-SL (Stressed)No significant decrease in time in light chamber
Open Field Test Control (Stressed)Decreased time in center
3'-SL (Stressed)No significant decrease in time in center
6'-SL (Stressed)No significant decrease in time in center

Qualitative summary based on the findings of Tarr et al., 2015.

Experimental Protocols

Animal Model for Anxiety-Like Behavior and Microbiota Analysis (Tarr et al., 2015)
  • Subjects: Adult male C57BL/6 mice.

  • Dietary Intervention: Mice were fed one of three diets for two weeks: a standard laboratory diet (Control), a diet containing 2% 3'-sialyllactose (3'-SL), or a diet containing 2% 6'-sialyllactose (6'-SL).

  • Stressor: A social disruption stressor was induced by introducing a larger, aggressive male mouse into the home cage for 2 hours daily for 6 consecutive days.

  • Behavioral Testing:

    • Light/Dark Preference Test: Mice were placed in the dark side of a two-chambered box and allowed to explore freely for 10 minutes. The time spent in the light chamber was recorded.

    • Open Field Test: Mice were placed in the center of a large, open arena and allowed to explore for 5 minutes. The time spent in the center of the arena was recorded.

  • Microbiota Analysis:

    • Sample Collection: Colonic mucosal-associated bacteria were collected.

    • DNA Extraction: Bacterial DNA was extracted using a standardized kit.

    • 16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene was amplified by PCR and sequenced using an Illumina MiSeq platform.

    • Data Analysis: Sequences were processed and analyzed using QIIME to determine alpha and beta diversity.

  • Immunohistochemistry:

    • Tissue Preparation: Brains were collected, fixed, and sectioned.

    • Staining: Sections were stained with an antibody against doublecortin (DCX) to identify immature neurons in the dentate gyrus.

    • Quantification: The number of DCX-positive cells was counted.

In Vivo Magnetic Resonance Spectroscopy (MRS) for Brain Metabolite Analysis (Colombo et al., 2019)
  • Subjects: 3-day-old male piglets.

  • Dietary Intervention: Piglets were fed one of three diets for 35 days: a standard sow milk replacer (SMR), SMR supplemented with 9.5 g/kg sialyllactose (SL), or SMR supplemented with a combination of 9.5 g/kg SL and 6'-sialyllactosamine (SL/SLN).

  • MRS Acquisition:

    • System: Brain spectra were acquired using a 3T Magnetic Resonance Spectroscopic (MRS) system.

    • Procedure: Anesthetized piglets were placed in the scanner, and single-voxel proton MRS was performed on a region of interest in the brain.

    • Data Analysis: The acquired spectra were processed using LCModel software to quantify the absolute and relative concentrations of various brain metabolites, including myo-inositol (mIns) and glutamate + glutamine (Glx).

Simulator of Human Intestinal Microbial Ecosystem (SHIME®) for SCFA Analysis (Sato et al., 2024)
  • System: A SHIME® system, a multi-compartment model of the human gastrointestinal tract, was used to simulate adult gut conditions.

  • Inoculum: The system was inoculated with a fecal slurry from a healthy adult donor.

  • Intervention: After a stabilization period, the simulated colon compartments were supplemented daily with either 3'-sialyllactose or 6'-sialyllactose.

  • Sample Collection: Culture broth was collected from the simulated colon compartments at various time points.

  • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the collected samples were determined using high-performance liquid chromatography (HPLC).

  • Epithelial Barrier Function Assay:

    • Cell Line: Caco-2 cells were grown on permeable supports to form a monolayer.

    • Treatment: The apical side of the Caco-2 monolayers was treated with the supernatant from the SHIME cultures.

    • Permeability Measurement: The integrity of the cell monolayer was assessed by measuring the transepithelial electrical resistance (TEER) and the flux of a fluorescent marker (e.g., FITC-dextran) across the monolayer.

Visualizations of Signaling Pathways and Workflows

Gut_Brain_Axis_Signaling cluster_gut Gastrointestinal Tract cluster_brain Central Nervous System Sialyllactose Sialyllactose Gut Microbiota Gut Microbiota Sialyllactose->Gut Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut Microbiota->SCFAs Production Immune Cells Gut Immune Cells Gut Microbiota->Immune Cells Modulation Enteric Neurons Enteric Nervous System Gut Microbiota->Enteric Neurons Stimulation Gut Barrier Intestinal Barrier Integrity SCFAs->Gut Barrier Strengthens Systemic Circulation Systemic Circulation SCFAs->Systemic Circulation Immune Cells->Systemic Circulation Cytokines Vagus Nerve Vagus Nerve Enteric Neurons->Vagus Nerve Afferent Signals Brain Brain (Neurogenesis, Neurotransmitters) Behavior Behavioral Outcomes (Reduced Anxiety) Brain->Behavior Vagus Nerve->Brain Systemic Circulation->Brain Crosses BBB

Caption: Sialyllactose signaling cascade in the gut-brain axis.

Experimental_Workflow_Tarr2015 Start Start: Mice Allocation Diet 2-Week Dietary Intervention (Control, 3'-SL, 6'-SL) Start->Diet Stressor 6-Day Social Disruption Stressor Diet->Stressor Behavior Behavioral Testing (Light/Dark, Open Field) Stressor->Behavior Tissue Tissue Collection (Colon, Brain) Behavior->Tissue Microbiota 16S rRNA Sequencing of Colonic Microbiota Tissue->Microbiota IHC Immunohistochemistry (DCX Staining in Brain) Tissue->IHC Analysis Data Analysis & Correlation Microbiota->Analysis IHC->Analysis

Caption: Workflow for assessing sialyllactose's effects on behavior and microbiota.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound salt as a significant modulator of the gut-brain axis. Through its prebiotic effects, sialyllactose fosters a healthy gut microbiome, enhances the production of beneficial metabolites like SCFAs, and strengthens the intestinal barrier. These gut-centric actions translate into tangible neurological benefits, including the attenuation of anxiety-like behaviors, protection of neurogenesis, and alterations in brain metabolite profiles.

For researchers and drug development professionals, sialyllactose represents a promising therapeutic agent for a range of neurological and psychiatric conditions where gut-brain axis dysregulation is implicated. Future research should focus on elucidating the specific molecular mechanisms underlying the observed effects, including the direct impact on vagal afferent signaling and the precise roles of different SCFAs in the central nervous system. Furthermore, clinical trials are warranted to translate these compelling preclinical findings into human applications, potentially paving the way for novel nutritional interventions and therapeutics targeting the gut-brain axis.

References

A Technical Guide to the Structural and Functional Distinctions Between 3'-Sialyllactose and 6'-Sialyllactose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL) are isomeric human milk oligosaccharides (HMOs) that, despite sharing the same chemical composition, exhibit distinct physicochemical properties and biological functions. The subtle difference in the glycosidic linkage of sialic acid to the lactose core profoundly influences their interaction with biological systems, including the gut microbiome and host cell signaling pathways. This guide provides a detailed comparison of their structures, summarizes key quantitative data, outlines analytical protocols for their differentiation, and explores the functional consequences of their structural divergence, offering a critical resource for research and development.

The Core Structural Difference: An α2-3 vs. α2-6 Linkage

Both 3'-SL and 6'-SL are trisaccharides composed of N-acetylneuraminic acid (Neu5Ac, a type of sialic acid), D-galactose, and D-glucose.[1] The defining structural difference lies in the position of the glycosidic bond between the sialic acid and the galactose moiety of the lactose unit.

  • 3'-Sialyllactose (3'-SL) features an α2-3 linkage , where the sialic acid is attached to the carbon at the 3' position of the galactose residue.[2][3]

  • 6'-Sialyllactose (6'-SL) features an α2-6 linkage , with the sialic acid connected to the carbon at the 6' position of the galactose residue.[2][3]

This variation in linkage, while seemingly minor, alters the overall three-dimensional shape of the molecules, which in turn dictates their biological specificity and function.

G cluster_3SL 3'-Sialyllactose (α2-3 Linkage) cluster_6SL 6'-Sialyllactose (α2-6 Linkage) Lactose3 Lactose (Galactose-Glucose) SialicAcid3 Sialic Acid (Neu5Ac) Lactose3->SialicAcid3 α2-3 linkage to 3'-OH of Galactose Lactose6 Lactose (Galactose-Glucose) SialicAcid6 Sialic Acid (Neu5Ac) Lactose6->SialicAcid6 α2-6 linkage to 6'-OH of Galactose

Diagram 1. The core structural difference between 3'-SL and 6'-SL.

Comparative Quantitative Data

The structural isomerism of 3'-SL and 6'-SL leads to different concentrations in nature and distinct signatures in analytical chemistry.

Property3'-Sialyllactose6'-SialyllactoseReference
Glycosidic Linkage Neu5Acα2-3 Galβ1-4GlcNeu5Acα2-6 Galβ1-4Glc
Molecular Formula C₂₃H₃₉NO₁₉C₂₃H₃₉NO₁₉
Molar Mass (anhydrous) 633.55 g/mol 633.55 g/mol
Concentration in Early Human Milk ~220 mg/L (stable)~500 mg/L
Concentration in Mature Human Milk ~220 mg/L~250 mg/L (declines over time)

Experimental Protocols for Isomer Differentiation

Distinguishing between 3'-SL and 6'-SL requires specialized analytical techniques capable of resolving positional isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used method for the simultaneous separation and quantification of 3'-SL and 6'-SL in complex biological matrices like plasma or human milk.

Detailed Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or milk sample, add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is optimal for separating these polar isomers. Porous graphitic carbon (PGC) columns have also been shown to be effective.

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient Elution: A typical gradient might be:

      • 0-1.0 min: 83% B

      • 1.0-1.1 min: Ramp from 83% to 50% B

      • 1.1-3.0 min: Hold at 50% B

      • 3.0-3.1 min: Ramp back to 83% B

      • 3.1-10.0 min: Re-equilibrate at 83% B

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For the deprotonated molecule [M-H]⁻ at m/z 632.4, a characteristic transition for quantification is the fragment ion at m/z 290.0, corresponding to the sialic acid moiety.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Matrix (e.g., Plasma, Milk) Precipitate Protein Precipitation (Methanol) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Separation Supernatant->LC MS Tandem Mass Spectrometry (Negative ESI, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Diagram 2. General experimental workflow for LC-MS/MS analysis of SL isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation and can clearly distinguish between the α2-3 and α2-6 linkages based on different chemical shift patterns.

Detailed Methodology:

  • Sample Preparation: Dissolve the purified sialyllactose isomer in a 9:1 (v/v) mixture of H₂O:D₂O. Adjust the pH to 3.0 to optimize spectral resolution.

  • NMR Experiment: Acquire two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁵N HSQC-Total Correlation Spectroscopy (TOCSY) spectra.

  • Data Analysis: The amide functionality of the N-acetylneuraminic acid building block provides a unique reporter group. The correlation peaks in the resulting spectra for 3'-SL and 6'-SL will be distinct, allowing for clear identification and resonance assignment.

Functional Implications of Structural Isomerism

The distinct structures of 3'-SL and 6'-SL dictate their biological activities, from shaping the gut microbiome to modulating host cellular pathways.

Differential Modulation of the Gut Microbiome

The linkage position affects how gut bacteria metabolize these prebiotics.

  • Enzymatic Degradation: Bacterial enzymes known as sialidases show a preference for degrading 3'-SL compared to 6'-SL.

  • Metabolite Production: The preferential metabolism of 3'-SL by certain gut bacteria, such as those from the Lachnospiraceae family, leads to a significant increase in the production of butyrate, a short-chain fatty acid vital for intestinal health.

G cluster_gut Gut Microbiome Metabolism _3SL 3'-Sialyllactose Sialidase Bacterial Sialidases _3SL->Sialidase Preferential Degradation _6SL 6'-Sialyllactose _6SL->Sialidase Slower Degradation ButyrateProd Butyrate-Producing Bacteria (e.g., Lachnospiraceae) Sialidase->ButyrateProd Stimulates Butyrate Butyrate (SCFA) ButyrateProd->Butyrate

Diagram 3. Differential impact of SL isomers on the gut microbiome.
Modulation of Host Signaling Pathways

The isomers can act as signaling molecules, interacting with host cell receptors to modulate key pathways involved in inflammation and angiogenesis.

6'-Sialyllactose and the VEGFR-2 Pathway: 6'-SL has been shown to exhibit anti-angiogenic activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. This pathway is critical for cell proliferation and the formation of new blood vessels. 6'-SL suppresses the activation of downstream effectors like Akt and ERK.

G _6SL 6'-Sialyllactose Inhibitor _6SL->Inhibitor VEGFR2 VEGFR-2 Akt Akt VEGFR2->Akt ERK ERK VEGFR2->ERK Response Angiogenesis & Cell Proliferation Akt->Response ERK->Response Inhibitor->VEGFR2

Diagram 4. Inhibition of the VEGFR-2 signaling pathway by 6'-SL.

3'-Sialyllactose and the NF-κB Pathway: 3'-SL demonstrates anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response. By preventing NF-κB activation, 3'-SL can suppress the expression of pro-inflammatory genes in cells like chondrocytes.

G _3SL 3'-Sialyllactose Inhibitor _3SL->Inhibitor Stimuli Inflammatory Stimuli NFkB_Activation NF-κB Activation Stimuli->NFkB_Activation Response Pro-inflammatory Gene Expression NFkB_Activation->Response Inhibitor->NFkB_Activation

Diagram 5. Inhibition of the NF-κB inflammatory pathway by 3'-SL.

Conclusion

The structural distinction between 3'-Sialyllactose and 6'-Sialyllactose, defined by the α2-3 versus α2-6 linkage, is a prime example of how subtle changes in carbohydrate chemistry can lead to significant functional diversity. This difference not only necessitates specific analytical strategies for accurate identification and quantification but also results in distinct biological outcomes, including differential microbiome modulation and unique interactions with host signaling pathways. For researchers and developers in nutrition, pharmaceuticals, and biotechnology, a thorough understanding of these isomeric differences is paramount for harnessing their specific health benefits and developing targeted applications.

References

A Technical Guide to Sialyllactose in Human Milk: Sources, Concentrations, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of sialyllactose, a critical group of acidic oligosaccharides found in human milk. It details their natural sources, biosynthesis, and concentrations, outlines the methodologies for their quantification, and explores their involvement in key biological signaling pathways. This document is intended to serve as a detailed resource for professionals in the fields of nutrition science, pediatrics, and pharmaceutical development.

Introduction to Sialyllactose

Human Milk Oligosaccharides (HMOs) are the third most abundant solid component of human milk, following lactose and lipids.[1] Among the more than 200 different types of HMOs, the sialylated forms are of particular interest due to their wide range of biological activities.[2] Sialyllactose exists predominantly in two isomeric forms: 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL). These are trisaccharides composed of a sialic acid (specifically N-acetylneuraminic acid, Neu5Ac) molecule linked to a lactose core (galactose and glucose).[3]

The structural difference lies in the glycosidic bond between sialic acid and the galactose unit of lactose: an α2-3 linkage in 3'-SL and an α2-6 linkage in 6'-SL.[4][5] This subtle variation significantly influences their biological functions, including their roles as prebiotics, immune modulators, and agents in cognitive development. Sialylated HMOs account for approximately 13% of all HMOs in human milk.

Natural Sources and Biosynthesis

The primary natural source of 3'-SL and 6'-SL is human milk. While also present in the milk of other mammals, such as cows, the concentration and diversity are significantly lower than in human milk.

Sialyllactose biosynthesis occurs within the Golgi apparatus of the mammary epithelial cells during lactation. The process is catalyzed by specific sialyltransferases, which are part of a larger family of glycosyltransferases. These enzymes facilitate the transfer of a sialic acid molecule from a donor substrate to the lactose acceptor molecule.

  • 3'-Sialyllactose is primarily synthesized by the action of α2,3-sialyltransferases.

  • 6'-Sialyllactose synthesis is catalyzed by α2,6-sialyltransferases, with ST6GAL1 being a key enzyme identified for this process.

These enzymes are not exclusive to the mammary gland and are involved in various physiological pathways throughout the body.

Concentrations of Sialyllactose in Human Milk

The concentrations of 3'-SL and 6'-SL in human milk are dynamic and vary depending on several factors, including the stage of lactation, maternal genetics, and ethnicity. Sialic acid is found in higher concentrations in the colostrum of mothers who deliver preterm compared to those who deliver at full term. Generally, 6'-SL is the more abundant form in early lactation, with its concentration decreasing over time, while 3'-SL levels tend to remain more stable.

Table 1: Concentrations of 3'-Sialyllactose and 6'-Sialyllactose in Human Milk

Sialyllactose TypeLactation StageConcentration RangeKey Observations
3'-Sialyllactose (3'-SL) Colostrum (Day 1)Significantly higher than on days 2 and 3Concentrations can vary widely among individuals.
Mature Milk~220 mg/L (stable throughout lactation)Some studies report average concentrations of 751 µmol/L, while others report lower values around 110-237 µmol/L.
General Range0.26 to 0.39 g/LFactors like maternal BMI may influence concentrations.
6'-Sialyllactose (6'-SL) Colostrum~500 mg/LLevels are generally higher in early lactation and decline thereafter.
Mature Milk (after 2 months)~250 mg/LAverage concentrations have been reported at 219 µmol/L in some cohorts, and higher (280-631 µmol/L) in others.
General Range0.13 to 0.56 g/LThe predominant form of sialyllactose in early milk.
Total Sialic Acid (Sia) Colostrum (Full-term)~5.04 mmol/LPre-term milk contains ~10-20% higher levels of Sia than full-term milk.
Mature Milk (Full-term)~1.98 mmol/LFormula-fed infants may receive only 25% or less of the sialic acid that breast-fed infants receive.

Experimental Protocols for Quantification of Sialyllactose

Accurate quantification of sialyllactose isomers is essential for research. Due to the complexity of the milk matrix, robust analytical methods are required.

Sample Preparation

A generalized workflow for extracting oligosaccharides from human milk involves several key steps:

  • Lipid Removal: Milk samples are centrifuged at high speed (e.g., 8,000 rpm) at 4°C to separate the top lipid layer, which is then removed.

  • Protein Precipitation: Cold ethanol is added to the defatted milk (e.g., to a final concentration of 66.7%) and incubated overnight at 4°C. This precipitates the majority of the proteins.

  • Centrifugation: The sample is centrifuged again (e.g., 12,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant, containing oligosaccharides and lactose, is carefully transferred to a new tube.

  • Drying and Reconstitution: The supernatant is dried, typically under nitrogen, and the resulting residue is reconstituted in a suitable solvent (e.g., 30% methanol solution) for analysis.

Analytical Methodologies

Several advanced analytical techniques are employed for the separation and quantification of 3'-SL and 6'-SL:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating these polar isomers.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS/MS), this method offers high sensitivity and specificity for identifying and quantifying sialyllactose isomers. Flow-injection analysis-mass spectrometry has also been developed for high-throughput screening.

  • Capillary Electrophoresis (CE): This technique separates molecules based on their charge and size. It has been successfully used to resolve and quantify the five major sialyloligosaccharides in human milk simultaneously.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Start Human Milk Sample Centrifuge1 Centrifugation (Lipid Removal) Start->Centrifuge1 AddEthanol Protein Precipitation (Ethanol Addition) Centrifuge1->AddEthanol Centrifuge2 Centrifugation (Protein Removal) AddEthanol->Centrifuge2 CollectSupernatant Collect Supernatant (Oligosaccharide Fraction) Centrifuge2->CollectSupernatant DryAndReconstitute Dry & Reconstitute CollectSupernatant->DryAndReconstitute Analysis Analytical Technique DryAndReconstitute->Analysis HPLC HPLC / HILIC Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS CE Capillary Electrophoresis Analysis->CE Quant Data Acquisition & Quantification HPLC->Quant LCMS->Quant CE->Quant

Generalized workflow for sialyllactose quantification.

Signaling Pathways and Biological Functions

Sialyllactose plays a multifaceted role in infant health, influencing gut maturation, immune function, and neurological development. These non-digestible carbohydrates act as prebiotics, reaching the colon intact to be fermented by beneficial bacteria.

Anti-Angiogenic Properties via VEGFR-2 Inhibition

Recent research has uncovered an anti-angiogenic role for sialyllactose. Angiogenesis, the formation of new blood vessels, is critical in processes like tumor growth. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis by binding to its receptor, VEGFR-2.

Studies have shown that sialyllactose, particularly 3'-SL, can inhibit the VEGF-induced activation of VEGFR-2. This inhibition prevents the phosphorylation of the receptor and subsequently blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and tube formation. The key pathways affected include:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway

  • ERK (Extracellular signal-regulated kinase) pathway

  • p38 MAP Kinase pathway

By suppressing these pathways, sialyllactose demonstrates a clear anti-angiogenic effect.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK p38 p38 VEGFR2->p38 VEGF VEGF-A VEGF->VEGFR2 Binds & Activates SL Sialyllactose (3'-SL) SL->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation p38->Migration TubeFormation Tube Formation p38->TubeFormation

Inhibition of the VEGF/VEGFR-2 signaling pathway by sialyllactose.
Intestinal Maturation and Immune Modulation

Sialyllactose contributes to the maturation of the neonatal gut. It has been shown to modulate the intestinal microbiota and influence epithelial cell responses. Furthermore, 6'-SL has been found to mitigate inflammation in macrophages induced by lipopolysaccharides (LPS), suggesting a role in regulating the innate immune system by modulating oxidative stress and inflammatory signaling pathways.

Conclusion

3'-Sialyllactose and 6'-Sialyllactose are vital bioactive components of human milk, with concentrations that are finely tuned to the developmental needs of the infant. Their synthesis in the mammary gland provides a consistent source of these functional oligosaccharides. The distinct biological roles of 3'-SL and 6'-SL, from their prebiotic effects and immune modulation to their anti-angiogenic properties, underscore their importance in infant nutrition. The significant difference in sialyllactose content between human milk and bovine milk-based infant formulas highlights a key area for nutritional enhancement. A thorough understanding of the sources, concentrations, and analytical methods for these molecules is paramount for researchers and developers aiming to optimize infant nutrition and explore novel therapeutic applications.

References

The Metabolic Journey of Sialyllactose Sodium In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllactose, a prominent acidic oligosaccharide in human milk, is the subject of growing interest for its potential therapeutic applications and role in infant nutrition. Comprising a sialic acid molecule linked to lactose, it exists primarily in two isomeric forms: 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL). Understanding the in vivo metabolic fate—absorption, distribution, metabolism, and excretion (ADME)—of ingested sialyllactose sodium is critical for evaluating its safety, efficacy, and mechanism of action. This technical guide provides a comprehensive overview of the current scientific understanding of the metabolic journey of this compound, drawing from key in vivo studies. It details experimental methodologies, presents quantitative data in a structured format, and visualizes the metabolic pathways and experimental workflows.

Absorption and Bioavailability

Following oral administration, a portion of ingested sialyllactose is absorbed from the gastrointestinal tract into the systemic circulation. However, a significant fraction is resistant to digestion in the upper gastrointestinal tract and reaches the colon, where it is metabolized by the gut microbiota.[1] The bioavailability of sialyllactose appears to be influenced by its form, with sialylated glycoconjugates reported to have higher bioavailability than free sialic acid.[2]

Studies in rats have demonstrated that both 3'-SL and 6'-SL are detectable in plasma after oral administration, confirming systemic absorption.[3] Similarly, research in mini-pigs has shown increased plasma concentrations of both sialyllactose and its metabolite, sialic acid (N-acetylneuraminic acid, Neu5Ac), following oral intake.[4] While these studies confirm absorption, precise oral bioavailability percentages have not been definitively established in the literature. The dual fate of systemic absorption and gut microbial metabolism suggests that oral bioavailability is incomplete.

Distribution

Once absorbed into the systemic circulation, sialyllactose is distributed to various tissues. To date, comprehensive tissue distribution studies following oral administration are limited. However, insights can be gleaned from studies involving intravenous administration.

A study in minipigs investigated the tissue distribution of 3'-SL and 6'-SL in the liver and kidney following intravenous injection. The results indicated that both isomers distribute to these organs. Further research is required to fully elucidate the distribution profile of sialyllactose and its metabolites in other tissues and organs after oral ingestion.

Metabolism

The metabolism of ingested sialyllactose follows two primary pathways:

  • Systemic Metabolism: Absorbed sialyllactose can be hydrolyzed into its constituent monosaccharides: sialic acid (Neu5Ac) and lactose. A study in mini-pigs demonstrated that oral administration of sialyllactose (containing Neu5Ac) led to an increase in plasma concentrations of both Neu5Ac and N-glycolylneuraminic acid (Neu5Gc), suggesting that dietary sialyllactose can influence the endogenous metabolic pathways of sialic acids.[2]

  • Gut Microbiota Metabolism: The portion of sialyllactose that escapes absorption in the small intestine travels to the colon, where it serves as a substrate for gut bacteria. This microbial fermentation leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.

Excretion

The excretion of sialyllactose and its metabolites is not yet fully characterized through comprehensive mass balance studies. However, available data suggests that both urinary and fecal routes are involved. A study in rats showed that after oral administration, a portion of intact human milk oligosaccharides, including 6'-sialyllactose, can be detected in the urine, indicating that some of the absorbed compound is cleared by the kidneys. The extensive metabolism by the gut microbiota strongly implies that a significant portion of ingested sialyllactose is ultimately excreted in the feces, either as unfermented parent compound or as microbial biomass and metabolic byproducts. The lack of radiolabeled mass balance studies represents a significant knowledge gap in understanding the complete excretion profile of sialyllactose.

Data Presentation

Table 1: Pharmacokinetic Parameters of 3'-Sialyllactose and 6'-Sialyllactose in Rats Following Oral Administration
Parameter3'-Sialyllactose6'-SialyllactoseReference
Dose (mg/kg) 1005002000
t½ (h) 3.4 - 6.53.4 - 6.53.4 - 6.5
AUC_last (ng·h/mL) 4000570012000

AUC_last: Area under the plasma concentration-time curve from time zero to the last measurable concentration. t½: Half-life.

Table 2: Plasma Concentrations of Sialyllactose and Sialic Acid in Mini-pigs Following Oral Administration
AnalytePlacebo Group (ng/mL)Sialyllactose-Intake Group (ng/mL)Reference
3'-Sialyllactose 153.2 - 201.4169.7 - 221.7
N-acetylneuraminic acid (Neu5Ac) 156,700 - 217,300Maintained stable concentrations
N-glycolylneuraminic acid (Neu5Gc) 171,300 - 237,200Maintained stable concentrations

Experimental Protocols

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Administration: Single oral gavage of 3'-sialyllactose and 6'-sialyllactose at doses of 100, 500, and 2000 mg/kg.

  • Sample Collection: Blood samples were collected from the jugular vein at various time points post-administration.

  • Analytical Method: Plasma concentrations of 3'-SL and 6'-SL were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A hydrophilic interaction liquid chromatography (HILIC) column was used for separation.

Metabolism Study in Mini-pigs
  • Animal Model: Mini-pigs with osteoarthritis induced by anterior cruciate ligament transection.

  • Administration: Oral administration of sialyllactose once a day for 12 weeks.

  • Sample Collection: Blood samples were collected at pre-dose and at 2, 4, 8, 10, and 12 weeks.

  • Analytical Method: Plasma concentrations of 3'-SL, 6'-SL, Neu5Ac, and Neu5Gc were quantified using liquid chromatography-multiple reaction monitoring mass spectrometry.

Visualizations

experimental_workflow cluster_animal_model Animal Model cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data_interpretation Data Interpretation animal Rat or Mini-pig admin Oral Gavage of This compound animal->admin blood Blood Sampling (Time course) admin->blood urine_feces Urine & Feces Collection (Mass balance) admin->urine_feces tissues Tissue Harvesting (Distribution) admin->tissues lcms LC-MS/MS Analysis (Quantification of SL and Metabolites) blood->lcms urine_feces->lcms tissues->lcms pk Pharmacokinetic Modeling (t½, AUC) lcms->pk adme ADME Profiling (Absorption, Distribution, Metabolism, Excretion) lcms->adme

Caption: Experimental workflow for in vivo studies of sialyllactose.

metabolic_pathway cluster_ingestion Oral Ingestion cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation cluster_excretion Excretion cluster_microbiota Gut Microbiota Metabolism ingested_sl Ingested Sialyllactose Sodium stomach_si Stomach & Small Intestine ingested_sl->stomach_si colon Colon stomach_si->colon Unabsorbed absorbed_sl Absorbed Sialyllactose stomach_si->absorbed_sl Absorption feces Feces (Unabsorbed SL, Microbial Metabolites) colon->feces scfa Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) colon->scfa Fermentation metabolites Sialic Acid + Lactose absorbed_sl->metabolites Hydrolysis urine Urine (Intact SL, Metabolites) absorbed_sl->urine distribution Tissue Distribution (Liver, Kidney, etc.) metabolites->distribution metabolites->urine scfa->feces

Caption: Proposed metabolic pathways of ingested sialyllactose.

Conclusion and Future Directions

The in vivo metabolic fate of ingested this compound is characterized by a dual pathway: partial absorption into the systemic circulation and metabolism by the gut microbiota. Absorbed sialyllactose is distributed to tissues and can be hydrolyzed to sialic acid and lactose. The unabsorbed fraction is fermented in the colon to produce beneficial short-chain fatty acids.

While current research provides a foundational understanding, significant knowledge gaps remain. Future research should prioritize:

  • Quantitative Bioavailability Studies: To determine the precise percentage of orally administered sialyllactose that reaches the systemic circulation.

  • Comprehensive Tissue Distribution Studies: To map the distribution of sialyllactose and its metabolites in a wider range of tissues following oral administration.

  • Metabolite Profiling: To identify all potential metabolites of sialyllactose in vivo.

  • Radiolabeled Mass Balance Studies: To definitively quantify the routes and extent of excretion of sialyllactose and its metabolites.

A more complete understanding of the ADME properties of sialyllactose will be instrumental in optimizing its therapeutic use and further substantiating its role in health and nutrition.

References

Introduction: The Multifaceted Role of Sialyllactose in the Gut

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sialyllactose Interactions with Intestinal Epithelial Cells

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions between sialyllactose, a key human milk oligosaccharide, and the intestinal epithelium. It details the indirect and direct mechanisms of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the core signaling pathways involved.

Sialyllactose (SL), a trisaccharide composed of sialic acid linked to lactose, is a major acidic oligosaccharide in human milk. It exists primarily in two isomeric forms: 3'-sialyllactose (3'-SL), with an α2-3 linkage, and 6'-sialyllactose (6'-SL), with an α2-6 linkage.[1] Beyond its role as a prebiotic, SL actively modulates intestinal epithelial cell (IEC) function, enhances barrier integrity, and regulates mucosal immunity.[2] Its mechanisms of action are complex, involving not only direct interactions with specific epithelial cell subtypes but also indirect effects through pathogen exclusion and modulation of resident immune cells. This guide will dissect these interactions at a molecular level.

Mechanisms of Sialyllactose Interaction at the Epithelial Interface

Contrary to the concept of a single, ubiquitous receptor, sialyllactose exerts its effects on IECs through several distinct mechanisms.

Indirect Action: Decoy Receptors and Anti-Adhesion

One of the primary protective functions of sialyllactose is its ability to act as a soluble decoy receptor. Many enteric pathogens, including strains of Escherichia coli and Helicobacter pylori, initiate infection by binding to sialic acid-containing glycans on the surface of IECs.[3][4][5] Sialyllactose, present in the gut lumen, competitively inhibits this adhesion, effectively neutralizing pathogens before they can engage with the host cell surface.

Indirect Action: Modulation of Mucosal Immunity via Siglecs

Intestinal epithelial cells express a variety of surface glycans that serve as ligands for Sialic acid-binding immunoglobulin-like lectins (Siglecs). These Siglecs are primarily expressed on immune cells, such as macrophages and T lymphocytes, within the gut's lamina propria.

Normal colonic epithelial cells express specific glycans, like disialyl Lewisa and sialyl 6-sulfo Lewisx, which are recognized by the inhibitory receptors Siglec-7 and Siglec-9 on resident macrophages. This interaction is crucial for maintaining immunological homeostasis, suppressing inflammatory responses against commensal microbes and dietary antigens. The binding preferences for these Siglecs vary; Siglec-7 shows the highest affinity for α2,8-linked sialic acids and lower affinity for α2,6 and α2,3 linkages, whereas Siglec-9 preferentially binds to α2,3- and α2,6-sialyl residues.

Siglec_Interaction cluster_IEC Intestinal Epithelial Cell (IEC) cluster_Macrophage Macrophage Glycan Sialylated Glycan (e.g., sialoglycan) Siglec Siglec-7 / Siglec-9 Glycan->Siglec Binding ITIM ITIM/ITSM Siglec->ITIM Recruitment upon ligation SHP SHP-1/2 Phosphatase ITIM->SHP Activates Suppression Suppression of Inflammatory Signaling (e.g., PGE2 production) SHP->Suppression Leads to

Caption: IEC-Macrophage interaction via Siglec signaling.
Direct Action: Modulation of TLR4 Signaling in IECs

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor on IECs that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria like ETEC. Activation of TLR4 triggers a pro-inflammatory cascade via the MyD88-dependent NF-κB pathway. Sialyllactose has been shown to protect IECs by interfering with this pathway. It competitively blocks LPS from binding to the TLR4 receptor complex, thereby preventing the downstream phosphorylation of IκB-α and the subsequent nuclear translocation of NF-κB. This blockade significantly reduces the expression of pro-inflammatory cytokines.

TLR4_Signaling cluster_cytoplasm Cytoplasm SL Sialyllactose TLR4 TLR4 Receptor Complex SL->TLR4 Blocks Binding LPS LPS (from E. coli) LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκB-α IKK->IkBa Phosphorylates IkBa_p p-IκB-α (Phosphorylated) IkBa_p->IkBa Degradation NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases IkBa->IkBa_p NFkB_p p-NF-κB (Active) NFkB->NFkB_p Activation Nucleus Nucleus NFkB_p->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription

Caption: Sialyllactose-mediated inhibition of the TLR4/NF-κB pathway.
Direct Action: Receptors on Specialized M Cells

Recent studies have identified Siglecs on the luminal surface of intestinal microfold (M) cells, which are specialized epithelial cells responsible for antigen sampling. Siglec-F has been identified as a marker on mouse M cells, while Siglec-5 is reported on human M cells. This suggests a potential pathway for direct sialyllactose interaction and subsequent modulation of mucosal antigen presentation, although the downstream functional consequences are still under investigation.

Quantitative Data on Sialyllactose Effects

The biological effects of sialyllactose have been quantified in various in vivo and in vitro models.

Table 1: Effect of Sialyllactose on Pro-inflammatory Cytokine Secretion

Data from an in vivo study on weaned pigs challenged with enterotoxigenic E. coli (ETEC).

CytokineTreatment Group (ETEC Challenge)Treatment Group (ETEC + SL)% Decrease with SLP-value
TNF-α IncreasedSignificantly DecreasedNot specified< 0.05
IL-1β IncreasedSignificantly DecreasedNot specified< 0.05
IL-6 IncreasedSignificantly DecreasedNot specified< 0.05
Table 2: Effect of Sialyllactose on Intestinal Epithelial Cell Models

Data compiled from various in vitro studies using Caco-2 or IPEC-J2 cell lines.

ParameterSialyllactose ConcentrationCell LineObserved EffectReference
Cell Proliferation >10 mg/mlCaco-2Suppressed proliferation
Cell Differentiation >10 mg/mlCaco-2Increased alkaline phosphatase activity
Barrier Function Supernatant from SL fermentationCaco-2Significantly increased Transepithelial Electrical Resistance (TEER)
Wound Repair Not specifiedCaco-2Promoted re-epithelialization
Inflammatory Response Pre-treatmentIPEC-J2Attenuated LPS-induced release of TNF-α, IL-1β, IL-6

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to investigate sialyllactose-IEC interactions.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB pathway in IEC lines (e.g., IPEC-J2, Caco-2) following stimulation.

  • Cell Culture and Treatment:

    • Seed IECs (e.g., 5 x 10⁵ cells/well in a 6-well plate) and grow to 80-90% confluency.

    • Pre-treat cells with desired concentrations of sialyllactose for a specified duration (e.g., 2-4 hours).

    • Stimulate cells with an inflammatory agent (e.g., 100 ng/mL LPS) for an appropriate time (e.g., 30 minutes for phosphorylation events). Include untreated and LPS-only controls.

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • For translocation studies, use a commercial kit to perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions.

    • Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

    • Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Phospho-NF-κB p65 (Ser536)

      • Total NF-κB p65

      • Phospho-IκB-α (Ser32)

      • Total IκB-α

      • Loading controls: GAPDH (cytoplasmic), Lamin B1 (nuclear).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify band intensity, normalizing phosphoprotein levels to their total protein counterparts.

Protocol: Caco-2 Transwell Assay for Barrier Function (TEER)

This assay measures the integrity of the epithelial barrier by assessing its electrical resistance.

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) in a 6- or 12-well plate format.

    • Culture the cells for 21 days to allow for full differentiation and the formation of a polarized monolayer with robust tight junctions. Change the medium every 2-3 days.

  • Treatment:

    • Once the monolayer is differentiated (stable TEER readings), add sialyllactose or other test compounds to the apical (upper) chamber.

    • An inflammatory challenge (e.g., TNF-α or LPS) can be added to the basolateral (lower) chamber to model inflammatory conditions.

  • TEER Measurement:

    • Using an epithelial volt-ohm meter (EVOM), measure the transepithelial electrical resistance at set time points (e.g., 0, 24, 48 hours).

    • Subtract the resistance of a blank insert (containing medium but no cells) from the reading of each well.

    • Calculate the final TEER value by multiplying the resistance (Ω) by the surface area of the Transwell membrane (cm²). Results are expressed as Ω·cm².

  • Data Analysis:

    • Plot TEER values over time. A decrease in TEER indicates a loss of barrier integrity, while maintenance or an increase suggests a protective effect.

Transwell_Workflow A 1. Seed Caco-2 cells on Transwell insert B 2. Culture for 21 days to form polarized monolayer A->B C 3. Add Sialyllactose to APICAL chamber B->C D 4. (Optional) Add inflammatory stimulus to BASOLATERAL chamber C->D E 5. Measure Transepithelial Electrical Resistance (TEER) with EVOM meter D->E F 6. Record TEER at multiple time points (0, 24, 48h) E->F G 7. Analyze Data: Plot TEER (Ω·cm²) vs. Time F->G

References

Methodological & Application

Enzymatic Synthesis of 3'-Sialyllactose: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

The enzymatic synthesis of 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO), offers a promising alternative to complex chemical methods, providing high specificity and yield under mild reaction conditions. This document provides detailed application notes and protocols for the synthesis of 3'-SL using sialyltransferases, targeting researchers, scientists, and professionals in drug development.

Introduction

3'-Sialyllactose is a key acidic oligosaccharide found in human milk, playing a crucial role in infant health, including immune system development and gut microbiota modulation. Enzymatic approaches to synthesize 3'-SL primarily utilize sialyltransferases (EC 2.4.99.-), which catalyze the transfer of sialic acid from an activated donor, typically cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor molecule, in this case, lactose. This biocatalytic method is highly regioselective, yielding the desired α-2,3 linkage.

Recent advancements have focused on multi-enzyme cascade reactions and whole-cell biocatalysis to improve efficiency and reduce costs associated with the CMP-Neu5Ac donor substrate. These systems often integrate the in situ regeneration of CMP-Neu5Ac, making the overall process more economically viable for large-scale production.

Data Summary

The following tables summarize quantitative data from various enzymatic synthesis strategies for 3'-SL, providing a comparative overview of reaction conditions and yields.

Table 1: Comparison of Different Enzymatic Systems for 3'-Sialyllactose (3'-SL) Synthesis

System TypeKey EnzymesSubstratesReaction TimeTemperature (°C)pHYield/ConcentrationReference
Whole-Cell BiocatalysisCMP-sialic acid synthetase, Sialyltransferase, CMP kinase, Polyphosphate kinaseSialic acid, Lactose, Polyphosphate, CMP11 hours357.052 mM[1]
Multi-Enzyme Cascade (Cell-free extracts)CMP-NeuAc synthetase (CSS), Sialyltransferase (ST), CMP kinase (CMK), Polyphosphate kinase (PPK)Sialic acid, Lactose, Polyphosphate, CMP6 hours357.038.7 mM (97.1% yield)[2]
Fusion ProteinCMP-Neu5Ac synthetase/α-2,3-sialyltransferase fusionLactose, Sialic acid, Phosphoenolpyruvate, ATP, CMPNot specifiedNot specifiedNot specified100 g scale production[3]
One-Pot Two-Enzyme SystemCMP-sialic acid synthetase (Neisseria meningitidis), Sialyltransferase (Pasteurella multocida)Lactose derivative, CTP, Neu5Ac~5 minutes (for completion)Not specified8.8High conversion[4][5]

Table 2: Optimized Reaction Conditions for 3'-SL Synthesis using a Whole-Cell System

ParameterOptimal Value
Temperature35 °C
pH7.0
Polyphosphate Concentration20 mM
Cytidine Monophosphate (CMP) Concentration10 mM
MgCl₂ Concentration20 mM

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of 3'-SL.

Protocol 1: One-Pot Multi-Enzyme Synthesis of 3'-Sialyllactose using Whole-Cell Biocatalysis

This protocol is adapted from a study utilizing engineered E. coli co-expressing four key enzymes for 3'-SL synthesis and cofactor regeneration.

1. Materials:

  • Recombinant E. coli cells (co-expressing CMP-sialic acid synthetase, sialyltransferase, CMP kinase, and polyphosphate kinase)
  • Sialic Acid (SA)
  • Lactose
  • Magnesium Chloride (MgCl₂)
  • Polyphosphate
  • Cytidine Monophosphate (CMP)
  • Triton X-100
  • Sodium Hydroxide (4 N)
  • Reaction Buffer (e.g., Tris-HCl, pH 7.0)
  • Water bath or incubator with magnetic stirrer
  • HPLC system for analysis

2. Procedure:

  • Prepare the reaction mixture in a suitable vessel. For a 25 mL reaction, combine the following components:
  • 50 mM Sialic Acid
  • 60 mM Lactose
  • 20 mM MgCl₂
  • 20 mM Polyphosphate
  • 10 mM CMP
  • 40 g/L recombinant cells
  • 0.8% (v/v) Triton X-100
  • Adjust the final volume to 25 mL with reaction buffer.
  • Incubate the reaction at 35 °C in a water bath with continuous magnetic stirring.
  • Maintain the pH of the reaction at 7.0 using 4 N NaOH.
  • Collect samples at regular intervals (e.g., every 2 hours) to monitor the concentrations of sialic acid and 3'-SL.
  • To stop the reaction in the collected samples, boil for 2 minutes and then centrifuge at 12,000 rpm for 5 minutes.
  • Filter the supernatant through a 0.22 µm filter before analysis.

3. Analysis:

  • Analyze the concentrations of sialic acid and 3'-SL in the filtered supernatant by HPLC.

Protocol 2: In Vitro Two-Enzyme Cascade Synthesis of 3'-Sialyllactose

This protocol describes a one-pot reaction using purified enzymes.

1. Materials:

  • CMP-sialic acid synthetase (e.g., from Neisseria meningitidis, NmCSS)
  • α-2,3-Sialyltransferase (e.g., from Pasteurella multocida, PmST1)
  • Lactose
  • N-acetylneuraminic acid (Neu5Ac)
  • Cytidine-5'-triphosphate (CTP)
  • Magnesium Chloride (MgCl₂)
  • Tris-HCl buffer (pH 8.8)
  • D₂O (for NMR analysis)

2. Procedure:

  • Prepare the reaction mixture with the following final concentrations:
  • 11 mM Lactose
  • 16.5 mM CTP
  • 16.5 mM Neu5Ac
  • 200 mM Tris-HCl, pH 8.8
  • 40 mM MgCl₂
  • 400 µg/mL NmCSS
  • Initiate the reaction by adding the α-2,3-sialyltransferase (e.g., 50 µg/mL PmST1).
  • Incubate the reaction at a suitable temperature (e.g., 37°C).
  • Monitor the reaction progress over time using methods such as ¹H-NMR or HPLC to observe the formation of 3'-SL and the consumption of reactants.

3. Analysis:

  • Quantitative analysis can be performed by HPLC to determine the concentration of 3'-SL.
  • Structural confirmation and reaction kinetics can be monitored using in-line ¹H-NMR spectroscopy.

Visualizations

The following diagrams illustrate the key pathways and workflows in the enzymatic synthesis of 3'-Sialyllactose.

Enzymatic_Synthesis_of_3_Sialyllactose cluster_synthesis 3'-Sialyllactose Synthesis cluster_donor_synthesis CMP-Neu5Ac Synthesis Lactose Lactose Sialyltransferase α-2,3-Sialyltransferase Lactose->Sialyltransferase CMP_Neu5Ac CMP-Neu5Ac CMP_Neu5Ac->Sialyltransferase Three_SL 3'-Sialyllactose Sialyltransferase->Three_SL Transfer CMP_out CMP Sialyltransferase->CMP_out Release Neu5Ac N-acetylneuraminic acid (Sialic Acid) CSS CMP-Sialic Acid Synthetase (CSS) Neu5Ac->CSS CTP CTP CTP->CSS CMP_Neu5Ac_donor CMP-Neu5Ac CSS->CMP_Neu5Ac_donor PPi PPi CSS->PPi

Caption: Enzymatic synthesis of 3'-Sialyllactose from lactose and CMP-Neu5Ac.

Multi_Enzyme_Cascade_Workflow cluster_synthesis Synthesis Pathway cluster_regeneration CTP Regeneration Cycle SA Sialic Acid CSS CMP-Sialic Acid Synthetase (CSS) SA->CSS Lactose Lactose ST Sialyltransferase (ST) Lactose->ST CTP CTP CTP->CSS CMK CMP Kinase (CMK) CTP->CMK ATP->ADP CMP_Neu5Ac CMP-Neu5Ac CMP_Neu5Ac->ST Three_SL 3'-Sialyllactose CMP CMP CMP->CMK CDP CDP PPK Polyphosphate Kinase (PPK) CDP->PPK PolyP Polyphosphate PolyP->PPK CSS->CMP_Neu5Ac ST->Three_SL ST->CMP CMK->CDP PPK->CTP Experimental_Workflow Preparation Reaction Mixture Preparation Incubation Incubation (Controlled Temp & pH) Preparation->Incubation Sampling Periodic Sampling Incubation->Sampling Quenching Reaction Quenching (Boiling) Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration Analysis HPLC Analysis Filtration->Analysis Purification Product Purification (Optional) Analysis->Purification

References

Application Note: Quantification of 3'-Sialyllactose and 6'-Sialyllactose Sodium Salt in Biological Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Sialyllactose (SL), an acidic oligosaccharide abundant in human milk, is comprised of sialic acid and lactose and exists primarily as 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL) isomers.[1][2] These compounds are noted for their roles in immune system development, protection against pathogens, and their potential as therapeutic agents.[3][4] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicological, and nutritional studies. However, analysis is challenging due to their high polarity, lack of a UV chromophore, and their endogenous presence in biological samples.[1]

This document details a robust and sensitive method for the simultaneous quantification of 3'-SL and 6'-SL in biological samples (plasma and milk) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective isomeric separation and a surrogate matrix approach for accurate quantification of these endogenous molecules. The method is validated for key parameters including selectivity, linearity, accuracy, and precision.

Experimental Protocols

Materials and Reagents
  • Standards: 3'-Sialyllactose sodium salt (≥97%), 6'-Sialyllactose sodium salt (≥97%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Ammonium acetate (≥99%), Formic acid (LC-MS grade)

  • Biological Matrices: Drug-free plasma (e.g., rat, minipig) and milk (e.g., human, bovine) for method development and validation.

  • Equipment: HPLC system, Tandem Mass Spectrometer with Electrospray Ionization (ESI) source, analytical balance, centrifuges, vortex mixer, pipettes.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3'-SL and 6'-SL standards in LC-MS grade water to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of water and acetonitrile (1:1, v/v) to create working solutions for calibration standards and quality controls (QCs).

Sample Preparation

Due to the endogenous nature of sialyllactose, a surrogate matrix (LC-MS grade water) is used to prepare calibration standards and QCs.

1.3.1 Plasma Samples

  • Thaw: Thaw plasma samples on ice.

  • Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of cold methanol. For samples requiring an internal standard (IS), use methanol containing the IS at the desired concentration.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

1.3.2 Milk Samples

  • Thaw and Defat: Thaw milk samples at 4°C. Centrifuge 200 µL of milk at 8,000 rpm for 10 minutes at 4°C to separate the top lipid layer.

  • Aliquoting: Carefully collect 100 µL of the skim milk (middle aqueous layer), avoiding the lipid layer.

  • Protein Precipitation: Add 400 µL of cold acetonitrile or ethanol. Vortex thoroughly.

  • Incubation: Incubate at 4°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to an HPLC vial for injection.

HPLC-MS/MS Analysis

The separation of 3'-SL and 6'-SL isomers is critical and is best achieved with a HILIC phase column. Reversed-phase C18 columns are not suitable due to poor retention of these polar analytes.

Workflow Diagram

G Figure 1. HPLC-MS/MS Workflow for Sialyllactose Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Plasma or Milk) prep_plasma 1. Add Cold Methanol 2. Vortex 3. Centrifuge sample->prep_plasma Plasma prep_milk 1. Defat (Centrifuge) 2. Add Cold ACN/EtOH 3. Centrifuge sample->prep_milk Milk supernatant Collect Supernatant prep_plasma->supernatant prep_milk->supernatant hplc HILIC Column Separation (Isomer Resolution) supernatant->hplc Inject ms ESI-MS/MS Detection (Negative Ion Mode, MRM) hplc->ms quant Quantification (Surrogate Matrix Calibration) ms->quant report Report Results (ng/mL or µg/mL) quant->report

Caption: Experimental workflow from sample preparation to final data reporting.

Data Presentation

HPLC-MS/MS Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Chromatographic Conditions

Parameter Setting
HPLC Column Waters ACQUITY UPLC BEH HILIC (e.g., 2.1 x 50 mm, 3 µm)
Mobile Phase A 10 mM Ammonium acetate in water (pH 4.5)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | 0-1 min, 83% B; 1-1.1 min, 83-50% B; 1.1-3 min, 50% B; 3-3.1 min, 50-83% B; 3.1-10 min, 83% B |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 350°C

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

MRM Transitions

The specific mass-to-charge (m/z) transitions used for monitoring 3'-SL and 6'-SL are detailed below.

Table 3: MRM Transitions for Sialyllactose

Compound Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Function
3'-SL / 6'-SL 632.4 290.0 Quantification
3'-SL / 6'-SL 632.4 572.2 Qualification

| 3'-SL / 6'-SL | 632.4 | 469.7 | Qualification |

The product ion m/z 290.0 corresponds to the characteristic fragment of N-acetylneuraminic acid (sialic acid).

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., US FDA). The following table shows typical performance characteristics.

Table 4: Example Method Validation Data

Parameter 3'-Sialyllactose 6'-Sialyllactose Acceptance Criteria
Linear Range 20 - 10,000 ng/mL 20 - 10,000 ng/mL r² ≥ 0.99
LLOQ 20 ng/mL 20 ng/mL S/N > 10, Acc/Prec within ±20%
Intra-day Precision (CV%) < 10% < 10% ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) < 12% < 12% ≤ 15% (≤ 20% at LLOQ)
Accuracy (RE%) -6.0% to 5.5% -5.0% to 6.2% Within ±15% (±20% at LLOQ)
Recovery 88.6% - 94.7% 89.0% - 91.4% Consistent and reproducible

| Matrix Effect | 103.1% - 113.9% | 101.9% - 108.4% | CV% ≤ 15% |

Conclusion

This application note provides a comprehensive protocol for the simultaneous quantification of 3'-SL and 6'-SL in plasma and milk. The combination of a simple and efficient sample preparation procedure, optimized HILIC separation, and sensitive MS/MS detection allows for reliable and accurate measurement. The use of a surrogate matrix effectively overcomes the challenge of quantifying these endogenous compounds, making this method highly suitable for pharmacokinetic, clinical, and nutritional research in the fields of drug and food development.

References

Application Notes and Protocols for Sialyllactose Sodium in Immune Modulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllactose, a prominent acidic oligosaccharide found in human milk, is increasingly recognized for its immunomodulatory properties. Existing as two primary isomers, 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), these molecules offer significant potential in the study of immune regulation and the development of novel therapeutics for inflammatory diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing Sialyllactose sodium salt in in vitro cell culture systems to investigate its impact on immune cells.

It is crucial to note a significant point of caution when working with commercially available Sialyllactose preparations. Several studies have highlighted that lipopolysaccharide (LPS) contamination in these reagents can lead to erroneous results, particularly concerning the activation of Toll-like receptor 4 (TLR4). One study concluded that after the removal of LPS, 3'-SL did not induce NF-κB activation via human TLR4, suggesting that previously reported TLR4-mediated effects might be attributable to contaminants[1]. Therefore, the use of LPS-free or purified Sialyllactose is strongly recommended for all experiments.

Mechanisms of Action

Sialyllactose isomers appear to modulate the immune system through distinct, though potentially overlapping, mechanisms.

3'-Sialyllactose (3'-SL): Research suggests that 3'-SL can attenuate low-grade inflammation in both murine and human macrophages and monocytes[2][3]. The anti-inflammatory effects of 3'-SL appear to be independent of direct TLR4 antagonism and NF-κB signaling[2][3]. Instead, transcriptome analysis in macrophages indicates that 3'-SL may exert its effects by promoting the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1 (SREBP1). Furthermore, in vivo and in vitro studies have shown that 3'-SL can directly induce the differentiation of regulatory T cells (Tregs) in a TGF-β-dependent manner, contributing to its anti-inflammatory profile.

6'-Sialyllactose (6'-SL): Studies on 6'-SL have demonstrated its ability to mitigate LPS-induced inflammation in macrophages. The proposed mechanism involves the attenuation of p38 MAPK and Akt phosphorylation, leading to the suppression of NF-κB p65 nuclear translocation. Additionally, 6'-SL has been shown to activate the Nrf2-mediated antioxidant response, contributing to the reduction of oxidative stress and inflammation. While some research has explored the direct effects of 6'-SL on human dendritic cell (DC) differentiation and maturation, one study found no significant modulation.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of Sialyllactose on immune cell responses.

Table 1: Effect of 3'-Sialyllactose on Cytokine Expression in LPS-Stimulated Macrophages

Cell Type3'-SL ConcentrationStimulusTarget Gene/ProteinFold Change/InhibitionReference
RAW 264.7 (murine macrophages)500 µg/mLLPS (10 ng/mL)Il-1β mRNA~70% reduction
RAW 264.7 (murine macrophages)500 µg/mLLPS (10 ng/mL)Il-6 mRNA~80% reduction
Bone Marrow-Derived Macrophages (murine)~15 µg/mL (IC50)LPSInflammatory Cytokines50% inhibition
THP-1 (human monocytes)Not specifiedLPSIL-6 mRNAAttenuated
THP-1 (human monocytes)Not specifiedLPSIL-1β mRNAAttenuated
Human Peripheral Blood Monocytes (hPBMCs)Not specifiedLPSIL-1β proteinAttenuated

Table 2: Effect of 6'-Sialyllactose on Inflammatory Markers in LPS-Stimulated Macrophages

Cell Type6'-SL ConcentrationStimulusTargetEffectReference
RAW 264.7 (murine macrophages)50-200 µMLPS (1 µg/mL)NF-κB p65 (nuclear)Inhibition
RAW 264.7 (murine macrophages)50-200 µMLPS (1 µg/mL)MMP9 expressionInhibition
RAW 264.7 (murine macrophages)50-200 µMLPS (1 µg/mL)IL-1β mRNAUpregulation inhibited
RAW 264.7 (murine macrophages)50-200 µMLPS (1 µg/mL)MCP-1 mRNAUpregulation inhibited
RAW 264.7 (murine macrophages)25-200 µMLPS (1 µg/mL)ROS productionReduced

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects of Sialyllactose on Macrophages

Objective: To determine the effect of 3'-SL or 6'-SL on the production of pro-inflammatory cytokines by macrophages in response to LPS stimulation.

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound salt (3'-SL or 6'-SL), preferably LPS-free

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol)

  • cDNA synthesis kit

  • Primers for qPCR (e.g., for IL-6, IL-1β, TNF-α, and a housekeeping gene like GAPDH)

  • qPCR master mix

  • ELISA kits for specific cytokines (e.g., mouse or human IL-6, IL-1β, TNF-α)

  • 96-well cell culture plates

  • Spectrophotometer for ELISA reading

Procedure:

  • Cell Seeding:

    • For RAW 264.7 cells, seed at a density of 2.5 x 10^5 cells/well in a 96-well plate.

    • For THP-1 cells, seed at a density of 2 x 10^5 cells/well and differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Replace the medium with fresh complete medium and rest the cells for 24 hours before treatment.

  • Sialyllactose Pre-treatment:

    • Prepare stock solutions of 3'-SL or 6'-SL in sterile PBS or cell culture medium.

    • Pre-treat the cells with various concentrations of Sialyllactose (e.g., 10, 50, 100, 200 µM) for 1-2 hours. Include a vehicle control (PBS or medium).

  • LPS Stimulation:

    • Following pre-treatment, add LPS to the wells to a final concentration of 10 ng/mL to 1 µg/mL. Include a control group with Sialyllactose alone and a group with LPS alone.

  • Incubation:

    • Incubate the plates for a specified period. For qPCR analysis of cytokine mRNA, a 4-6 hour incubation is typical. For ELISA analysis of secreted cytokines, a 24-hour incubation is common.

  • Sample Collection:

    • For qPCR: Aspirate the medium, wash the cells with PBS, and lyse the cells directly in the well using an appropriate lysis buffer for RNA extraction.

    • For ELISA: Collect the cell culture supernatant and store it at -80°C until analysis.

  • Analysis:

    • qPCR: Extract total RNA, perform reverse transcription to synthesize cDNA, and conduct qPCR to determine the relative expression levels of target cytokine genes. Normalize the data to a housekeeping gene.

    • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of secreted cytokines in the culture supernatant.

Protocol 2: Assessment of Sialyllactose Effect on T Cell Differentiation

Objective: To investigate the direct effect of 3'-SL on the differentiation of naive CD4+ T cells into regulatory T cells (Tregs).

Materials:

  • Naive CD4+ T cells isolated from mouse spleen or human PBMCs (using magnetic bead-based negative selection kits)

  • Complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

  • Anti-CD3 and Anti-CD28 antibodies for T cell activation

  • Recombinant human or mouse TGF-β1

  • Recombinant human or mouse IL-2

  • 3'-Sialyllactose sodium salt (LPS-free)

  • Antibodies for flow cytometry: Anti-CD4, Anti-CD25, Anti-FoxP3

  • Fixation/Permeabilization buffer for intracellular staining

  • Flow cytometer

Procedure:

  • T Cell Isolation: Isolate naive CD4+ T cells from your source of choice according to the manufacturer's protocol for the isolation kit.

  • T Cell Culture and Differentiation:

    • Coat a 96-well plate with anti-CD3 antibody.

    • Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL.

    • Add soluble anti-CD28 antibody.

    • Create the following experimental groups:

      • Control: T cells with anti-CD3/CD28.

      • Treg induction: T cells with anti-CD3/CD28, TGF-β1, and IL-2.

      • 3'-SL treatment: T cells with anti-CD3/CD28, TGF-β1, IL-2, and varying concentrations of 3'-SL.

      • 3'-SL alone: T cells with anti-CD3/CD28 and 3'-SL.

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry Staining:

    • Harvest the cells and stain for surface markers (CD4, CD25).

    • Fix and permeabilize the cells using a FoxP3 staining buffer set.

    • Perform intracellular staining for FoxP3.

  • Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD4+CD25+FoxP3+ cells to determine the frequency of Tregs in each condition.

Visualizations

Experimental_Workflow_Macrophage_Stimulation cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Macrophages (RAW 264.7 or THP-1) differentiation Differentiate THP-1 with PMA (if applicable) cell_seeding->differentiation sl_pretreatment Pre-treat with This compound cell_seeding->sl_pretreatment lps_stimulation Stimulate with LPS sl_pretreatment->lps_stimulation incubation Incubate (4-24 hours) lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells elisa ELISA (Cytokine Protein) collect_supernatant->elisa rna_extraction RNA Extraction lyse_cells->rna_extraction qpcr qRT-PCR (Cytokine mRNA) rna_extraction->qpcr

Experimental workflow for macrophage stimulation.

Sialyllactose_Signaling_Pathways cluster_3SL 3'-Sialyllactose Pathway cluster_6SL 6'-Sialyllactose Pathway SL3 3'-Sialyllactose LXR_SREBP LXR / SREBP1 Activation SL3->LXR_SREBP TGFb TGF-β Signaling SL3->TGFb Anti_Inflammatory_Genes Anti-inflammatory Gene Expression LXR_SREBP->Anti_Inflammatory_Genes Inflammation_Down Reduced Inflammation (↓ IL-6, IL-1β) Anti_Inflammatory_Genes->Inflammation_Down Treg Treg Differentiation TGFb->Treg Treg->Inflammation_Down LPS LPS TLR4_6SL TLR4 LPS->TLR4_6SL p38_Akt p38 MAPK / Akt TLR4_6SL->p38_Akt NFkB_6SL NF-κB Translocation p38_Akt->NFkB_6SL Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_6SL->Pro_Inflammatory_Genes Inflammation_Up Inflammation (↑ IL-1β, MCP-1) Pro_Inflammatory_Genes->Inflammation_Up SL6 6'-Sialyllactose SL6->p38_Akt SL6->NFkB_6SL Nrf2 Nrf2 Activation SL6->Nrf2 Antioxidant_Response Antioxidant Response (↓ ROS) Nrf2->Antioxidant_Response Antioxidant_Response->Inflammation_Up

References

Application Notes and Protocols for In Vivo Sialyllactose Supplementation in Piglet Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for designing and conducting in vivo experiments to evaluate the effects of Sialyllactose (SL) supplementation on piglet health, focusing on growth performance, gut health, and immune function.

Introduction

Sialyllactose (SL), a prominent human milk oligosaccharide (HMO), is recognized for its significant contributions to infant development, particularly in shaping a healthy gut microbiome and supporting immune maturation. The piglet serves as an excellent preclinical model for studying the bioactivity of nutritional ingredients intended for human infants due to the remarkable similarities in their gastrointestinal physiology and immune system development. These application notes provide a comprehensive framework for designing and executing in vivo studies to investigate the effects of SL supplementation in piglets.

Experimental Design

A robust experimental design is crucial for obtaining reliable and reproducible data. The following outlines a typical design for a piglet supplementation study.

Animals and Housing
  • Animal Model: Newborn male piglets (e.g., Duroc × Landrace × Yorkshire) are commonly used.[1] It is recommended to source piglets from a single farm to minimize variability in genetic background and initial health status.

  • Housing: Piglets should be housed in individual or small group pens in a temperature-controlled environment with a consistent light/dark cycle to reduce environmental stress.

Dietary Treatments
  • Control Group (CON): Piglets are fed a basal diet, typically a commercial milk replacer formulated to meet their nutritional requirements.

  • Sialyllactose Group(s) (SL): Piglets receive the basal diet supplemented with specific concentrations of 3'-Sialyllactose (3'-SL) or 6'-Sialyllactose (6'-SL). Dosages can vary based on the study's objectives, with reported concentrations ranging from approximately 300 mg/L to 1200 mg/L in milk replacer or up to 5 g/kg in solid feed.[1][2]

  • Diet Preparation: The SL should be thoroughly mixed into the milk replacer powder or feed to ensure uniform distribution. Diets should be prepared fresh daily.

Experimental Duration and Randomization
  • Duration: A typical study duration ranges from 21 to 61 days, covering the critical early developmental period.[2][3]

  • Randomization: Upon arrival, piglets should be allowed a brief acclimatization period. They should then be randomly assigned to the dietary treatment groups, balanced for initial body weight.

Data and Sample Collection

A systematic approach to data and sample collection is essential. The following table summarizes key parameters and collection time points.

ParameterTime PointsSample TypeAnalysis
Growth Performance Daily-Body weight, average daily gain (ADG), feed intake, feed efficiency
Gut Microbiota Weekly, and at the end of the studyFecal samples16S rRNA gene sequencing to determine microbial composition and diversity.
Short-Chain Fatty Acids (SCFAs) At the end of the studyCecal/colonic contentsGas chromatography (GC) to quantify major SCFAs (acetate, propionate, butyrate).
Immune Response At the end of the study (or key timepoints)Blood (serum/plasma)ELISA for immunoglobulins (IgA, IgG, IgM) and inflammatory cytokines (TNF-α, IL-1β, IL-6).
Intestinal Morphology At the end of the studyIntestinal tissueHistological analysis of villus height and crypt depth in different intestinal segments (duodenum, jejunum, ileum).
Gene Expression At the end of the studyIntestinal tissueqPCR for genes related to tight junctions (e.g., Occludin, ZO-1) and inflammatory pathways (e.g., NF-κB).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Blood Sample Collection and Processing

This protocol is for obtaining serum or plasma for immunological assays.

Materials:

  • Sterile needles (20-21 gauge for piglets)

  • Syringes or vacuum blood collection tubes (with or without anticoagulant, e.g., EDTA for plasma)

  • Centrifuge

  • Microcentrifuge tubes

  • 70% ethanol

Procedure:

  • Properly restrain the piglet. The cranial vena cava is a common site for blood collection in young piglets.

  • Clean the puncture site with 70% ethanol.

  • Insert the needle and slowly draw the required volume of blood (typically 3-5 mL).

  • For serum, dispense the blood into a tube without anticoagulant and allow it to clot at room temperature for at least 30 minutes.

  • For plasma, dispense the blood into a tube containing an anticoagulant (e.g., EDTA) and mix gently by inversion.

  • Centrifuge the clotted blood or anticoagulated blood at 1,500 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (serum or plasma) and transfer it to a clean microcentrifuge tube.

  • Store the samples at -80°C until analysis.

Fecal Sample Collection for 16S rRNA Sequencing and SCFA Analysis

This protocol ensures the collection of high-quality fecal samples for gut microbiome and metabolite analysis.

Materials:

  • Sterile collection tubes or swabs

  • Dry ice or a freezer (-80°C)

Procedure:

  • Gently restrain the piglet.

  • Collect a fresh fecal sample directly from the rectum using a sterile swab or by gentle manual stimulation. Avoid contamination from the environment.

  • Place the sample immediately into a sterile, labeled collection tube.

  • For 16S rRNA sequencing, snap-freeze the sample in liquid nitrogen or place it on dry ice immediately after collection, and then store it at -80°C.

  • For SCFA analysis, follow the same freezing procedure to halt microbial activity.

Intestinal Tissue Collection and Processing

This protocol details the collection of intestinal tissue for morphological and gene expression analysis at the end of the study.

Materials:

  • Anesthetic and euthanasia solution

  • Sterile surgical instruments

  • Phosphate-buffered saline (PBS)

  • 10% neutral buffered formalin

  • RNAlater solution or liquid nitrogen

  • Cassettes for histology

Procedure:

  • Anesthetize and then euthanize the piglet according to approved animal care protocols.

  • Perform a laparotomy to expose the abdominal cavity.

  • Carefully excise the small intestine.

  • For morphological analysis, collect 2-cm segments from the duodenum, jejunum, and ileum.

  • Gently flush the segments with cold PBS to remove digesta.

  • Place the segments in labeled cassettes and fix them in 10% neutral buffered formalin for at least 24 hours.

  • For gene expression analysis, collect adjacent tissue segments.

  • Rinse with PBS, and either submerge in RNAlater solution or snap-freeze in liquid nitrogen.

  • Store samples at -80°C until RNA extraction.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between experimental groups.

Table 1: Growth Performance

ParameterControl (CON)Sialyllactose (SL)P-value
Initial Body Weight (kg)Mean ± SEMMean ± SEM
Final Body Weight (kg)Mean ± SEMMean ± SEM
Average Daily Gain ( g/day )Mean ± SEMMean ± SEM
Feed Efficiency (Gain:Feed)Mean ± SEMMean ± SEM

Table 2: Gut Health Parameters

ParameterControl (CON)Sialyllactose (SL)P-value
Intestinal Morphology (Jejunum)
Villus Height (μm)Mean ± SEMMean ± SEM
Crypt Depth (μm)Mean ± SEMMean ± SEM
Villus Height:Crypt Depth RatioMean ± SEMMean ± SEM
SCFA Concentration (Cecum, μmol/g)
AcetateMean ± SEMMean ± SEM
PropionateMean ± SEMMean ± SEM
ButyrateMean ± SEMMean ± SEM

Table 3: Immune Response Markers

ParameterControl (CON)Sialyllactose (SL)P-value
Serum Immunoglobulins (mg/mL)
IgAMean ± SEMMean ± SEM
IgGMean ± SEMMean ± SEM
IgMMean ± SEMMean ± SEM
Serum Cytokines (pg/mL)
TNF-αMean ± SEMMean ± SEM
IL-1βMean ± SEMMean ± SEM
IL-6Mean ± SEMMean ± SEM

Visualization of Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Supplementation Period (21-61 days) cluster_analysis Phase 3: Sample Collection and Analysis cluster_downstream Downstream Analyses P1 Piglet Acclimatization P2 Randomization (Balanced by Body Weight) P1->P2 CON Control Group (Basal Diet) SL Sialyllactose Group (Basal Diet + SL) DP Daily Monitoring (Health & Growth) CON->DP SL->DP FS Weekly Fecal Sampling EUTH Euthanasia & Necropsy FS->EUTH MICRO Microbiota Analysis (16S rRNA Seq) FS->MICRO BLOOD Blood Collection EUTH->BLOOD TISSUE Intestinal Tissue Collection EUTH->TISSUE CONTENT Intestinal Content Collection EUTH->CONTENT IMMUNO Immunological Assays (ELISA) BLOOD->IMMUNO MORPH Morphological Analysis TISSUE->MORPH GENE Gene Expression (qPCR) TISSUE->GENE SCFA SCFA Analysis (GC) CONTENT->SCFA

Caption: Experimental workflow for Sialyllactose supplementation study in piglets.

Sialyllactose-Mediated Gut Health and Immune Modulation Signaling Pathway

Sialyllactose_Signaling cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cells cluster_nucleus Nucleus cluster_outcome Physiological Outcomes SL Sialyllactose (SL) GB Beneficial Microbiota (e.g., Bifidobacterium) SL->GB Prebiotic Effect TLR Toll-like Receptors (TLRs) SL->TLR Modulates SCFA Short-Chain Fatty Acids (e.g., Butyrate) GB->SCFA Fermentation GPR GPR41/GPR43 SCFA->GPR TJ Tight Junction Proteins (Occludin, ZO-1) OUTCOME1 Improved Gut Barrier Function TJ->OUTCOME1 GPR->TJ Strengthens Barrier NFKB_I IKK TLR->NFKB_I IKB IκB NFKB_I->IKB Phosphorylates NFKB_A NF-κB (p65/p50) NFKB_N NF-κB NFKB_A->NFKB_N Translocation IKB->NFKB_A Releases GENES Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) NFKB_N->GENES Inhibits Transcription OUTCOME2 Reduced Inflammation GENES->OUTCOME2

Caption: Proposed signaling pathways for Sialyllactose in the piglet gut.

References

Application Notes and Protocols: Sialyllactose Sodium in Synbiotic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sialyllactose (SL), a prominent Human Milk Oligosaccharide (HMO), is emerging as a powerful prebiotic for the development of advanced synbiotic formulations.[1] As the third most abundant solid component in human milk, HMOs are crucial for infant health, particularly in shaping the gut microbiota.[1] Sialyllactose, specifically 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), is not digested by human enzymes, allowing it to reach the colon intact where it is selectively fermented by beneficial bacteria.[2] This characteristic makes it an ideal candidate for combination with specific probiotic strains to create synergistic synbiotics that enhance gut health, modulate the immune system, and improve intestinal barrier integrity.[3][4] These notes provide an overview of the mechanisms, quantitative effects, and detailed protocols for utilizing Sialyllactose sodium in synbiotic research and development.

Mechanism of Action of Sialyllactose in Synbiotics

Sialyllactose exerts its beneficial effects through a multi-faceted mechanism, primarily centered on the modulation of the gut microbiota and the subsequent production of beneficial metabolites. When combined with a probiotic, these effects can be significantly enhanced.

The core mechanism involves:

  • Selective Fermentation: Sialyllactose acts as a selective substrate for specific beneficial bacteria. While traditionally known to promote Bifidobacterium in infants, in adults it uniquely stimulates the growth of short-chain fatty acid (SCFA)-producing bacteria like Phascolarctobacterium and members of the Lachnospiraceae family in what is described as a "nonbifidogenic" manner. In synbiotic combinations, it can synergistically enhance the growth and activity of specific probiotics, such as Bifidobacterium infantis.

  • SCFA Production: Fermentation of SL leads to a significant increase in SCFAs, particularly butyrate, propionate, and acetate. These SCFAs are vital for gut health; butyrate is the primary energy source for colonocytes, while all three contribute to maintaining an acidic gut environment, strengthening the intestinal barrier, and exerting anti-inflammatory effects.

  • Gut Barrier Enhancement: SCFAs produced from SL fermentation help to improve the integrity of the gut mucosal barrier. This is achieved by upregulating the expression of tight junction proteins (e.g., ZO-1, occludin, and claudin-1), which seal the gaps between epithelial cells, preventing harmful substances from entering the bloodstream.

  • Immunomodulation: Sialyllactose and the resulting SCFAs can modulate the host's immune response. Studies have shown they can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while promoting anti-inflammatory cytokines such as IL-10. This helps to reduce gut inflammation, a key factor in conditions like Inflammatory Bowel Disease (IBD).

  • Pathogen Inhibition: SL can prevent infections by acting as a decoy receptor, inhibiting the adhesion of harmful pathogens like Helicobacter pylori and Escherichia coli to the gut lining. The acidic environment created by SCFA production further inhibits the growth of pathogenic bacteria.

Sialyllactose_Mechanism_of_Action cluster_input SL This compound (Synbiotic Component) Microbiota Selective Fermentation by Gut Microbiota SL->Microbiota Synergistic Interaction Probiotic Probiotic Strain (Synbiotic Component) Probiotic->Microbiota Synergistic Interaction SCFA Increased SCFA Production (Butyrate, Propionate, Acetate) Microbiota->SCFA Pathogen Pathogen Inhibition (Decoy & pH Effect) Microbiota->Pathogen Barrier Enhanced Gut Barrier Integrity (↑ Tight Junctions) SCFA->Barrier Immune Immune Modulation (↓ Pro-inflammatory Cytokines) SCFA->Immune Energy Energy for Colonocytes SCFA->Energy Health Improved Gut Homeostasis Barrier->Health Immune->Health Pathogen->Health Energy->Health

Caption: Mechanism of Sialyllactose-based synbiotics.

Quantitative Data Summary

The following tables summarize the quantitative effects of Sialyllactose on key biomarkers of gut health, compiled from various in vitro and in vivo studies.

Table 1: Effects of Sialyllactose on Gut Microbiota Composition

Treatment Model Key Microbial Changes Reference
3'-SL & 6'-SL In vitro adult fecal culture (SHIME®) Increased: Phascolarctobacterium, Lachnospiraceae (SCFA-producers). No significant change: Bifidobacterium.
Sialyllactose In vitro adult fecal culture Increased: Bacteroides.
3'-SL Murine model Increased: Akkermansia, Bacteroides, Coprococcus.
3'-SL + B. infantis Murine model (DSS-colitis) Synergistically restored gut microbiota balance, promoting beneficial cross-feeding bacteria.

| 3'-SL & 6'-SL | In vitro pure culture | Promoted growth of Bifidobacterium longum and Bacteroides vulgatus. | |

Table 2: Impact of Sialyllactose Fermentation on Short-Chain Fatty Acid (SCFA) Production

Treatment Model Acetate Propionate Butyrate Total SCFA Reference
3'-SL In vitro adult fecal culture (SHIME®) ↑↑ (significant early increase)
6'-SL In vitro adult fecal culture (SHIME®) ↑↑ (significant early increase) ↑↑ (significant early increase)
Sialyllactose In vitro adult fecal culture -

| 3'-SL + B. infantis | Murine model (DSS-colitis) | ↑↑ | ↑↑ | ↑↑ | ↑↑ (significantly higher than individual treatments) | |

Table 3: Immunomodulatory Effects of Sialyllactose-Based Synbiotics in a DSS-Induced Colitis Mouse Model

Treatment Group Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) Anti-inflammatory Cytokine (IL-10) Reference
DSS Model Control High Low
3'-SL
B. infantis

| 3'-SL + B. infantis (Synbiotic) | ↓↓ (Significantly lower than individual treatments) | ↑↑ (Significantly higher than individual treatments) | |

Experimental Protocols

Detailed methodologies are provided for key experiments to assess the efficacy of this compound in synbiotic formulations.

Protocol 1: In Vitro Fecal Fermentation Model

This protocol assesses the prebiotic effect of Sialyllactose and its synergy with a probiotic strain by simulating colonic fermentation.

In_Vitro_Fermentation_Workflow Start Start Step1 1. Prepare Fecal Slurry (Pooled donor samples in anaerobic medium) Start->Step1 Step2 2. Inoculate Batch Cultures (Anaerobic conditions, 37°C) Step1->Step2 Step3 3. Add Treatments - Control (no substrate) - this compound - Probiotic Strain - Synbiotic (SL + Probiotic) Step2->Step3 Step4 4. Time-Course Sampling (e.g., 0, 6, 12, 24, 48 hours) Step3->Step4 Step5a 5a. Microbiota Analysis - DNA Extraction - 16S rRNA gene sequencing or qPCR Step4->Step5a Step5b 5b. Metabolite Analysis - SCFA Quantification (GC-MS) - pH Measurement Step4->Step5b End End Step5a->End Step5b->End Synbiotic_Development_Workflow Node1 1. Hypothesis Generation Select probiotic strain(s) with potential synergy with Sialyllactose (e.g., known SL utilizers) Node2 2. In Vitro Screening (Protocol 1) Assess synergistic growth and enhanced SCFA production Node1->Node2 Node3 3. Mechanistic Validation (Protocol 2) Confirm positive effects on gut barrier function Node2->Node3 Promising Candidates Node4 4. In Vivo Efficacy Testing (Protocol 4) Evaluate therapeutic potential in a relevant animal model (e.g., colitis) Node3->Node4 Confirmed Mechanism Node5 5. Lead Formulation Identified Demonstrated synergy and efficacy Node4->Node5 Positive Outcome

References

Application Note: Metabolic Tracking of Sialyllactose Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllactose, a key acidic oligosaccharide in human milk, plays a significant role in various physiological processes, including immune modulation, gut health, and cognitive development.[1] Understanding the metabolic fate of sialyllactose is crucial for its development as a therapeutic agent and functional food ingredient. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of sialyllactose without the use of radioactive isotopes. This application note provides detailed protocols for the synthesis of stable isotope-labeled sialyllactose and its application in metabolic tracking studies in both in vitro and in vivo models.

Synthesis of Stable Isotope-Labeled Sialyllactose

The chemoenzymatic synthesis of uniformly labeled [U-¹³C]-Sialyllactose provides a robust method for producing a tracer for metabolic studies. This process combines chemical synthesis for the preparation of labeled precursors with enzymatic reactions for the specific and efficient synthesis of the final product.

Protocol: Chemoenzymatic Synthesis of [U-¹³C]-3'-Sialyllactose

This protocol is adapted from established methods for the synthesis of ¹³C-labeled sialoglycans.[2][3]

Materials:

  • [U-¹³C]-Lactose

  • N-Acetylmannosamine (ManNAc)

  • CMP-Sialic Acid Synthetase

  • α2,3-Sialyltransferase

  • Cytidine triphosphate (CTP)

  • Pyruvate

  • Sialic acid aldolase

  • Buffer solutions (e.g., Tris-HCl, pH 8.0)

  • ATP and MgCl₂

  • Reaction vials

  • HPLC for purification

Procedure:

  • Enzymatic Synthesis of [U-¹³C]-N-Acetylneuraminic Acid ([U-¹³C]-Neu5Ac):

    • In a reaction vial, combine [U-¹³C]-N-acetylmannosamine (synthesized from [U-¹³C]-glucose) and pyruvate in a suitable buffer.

    • Add sialic acid aldolase to catalyze the condensation reaction.

    • Incubate the reaction mixture at 37°C for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Purify the resulting [U-¹³C]-Neu5Ac using anion-exchange chromatography.

  • Activation of [U-¹³C]-Neu5Ac to [U-¹³C]-CMP-Neu5Ac:

    • In a new reaction vial, dissolve the purified [U-¹³C]-Neu5Ac in a Tris-HCl buffer containing CTP and MgCl₂.

    • Add CMP-sialic acid synthetase to the mixture.

    • Incubate at 37°C for 4-6 hours to produce [U-¹³C]-CMP-Neu5Ac.

  • Sialylation of [U-¹³C]-Lactose:

    • In the final reaction step, combine [U-¹³C]-Lactose and the [U-¹³C]-CMP-Neu5Ac from the previous step in a reaction buffer.

    • Add α2,3-sialyltransferase to catalyze the transfer of the labeled sialic acid to the lactose acceptor.

    • Incubate the reaction at 37°C for 48-72 hours.

  • Purification and Characterization:

    • Purify the final product, [U-¹³C]-3'-Sialyllactose, using size-exclusion chromatography followed by HPLC.

    • Confirm the identity and isotopic enrichment of the purified product by high-resolution mass spectrometry and NMR spectroscopy.

In Vitro Metabolic Tracking in Cell Culture

This protocol describes the use of [U-¹³C]-Sialyllactose to track its metabolism in a mammalian cell line (e.g., Caco-2 for intestinal absorption studies).

Protocol: Tracking [U-¹³C]-Sialyllactose in Caco-2 Cells

Materials:

  • Caco-2 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • [U-¹³C]-3'-Sialyllactose

  • 6-well plates

  • Cell scrapers

  • Methanol, Chloroform, Water (for metabolite extraction)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 6-well plates and grow until they form a confluent monolayer.

  • Stable Isotope Labeling:

    • Once confluent, wash the cells with phosphate-buffered saline (PBS).

    • Replace the standard culture medium with a medium containing a known concentration of [U-¹³C]-3'-Sialyllactose (e.g., 100 µM).

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Perform a liquid-liquid extraction by adding chloroform and water in a 1:1:1 ratio (methanol:chloroform:water).

    • Vortex and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.

    • Collect the aqueous phase containing the polar metabolites.

  • Sample Analysis by LC-MS/MS:

    • Dry the aqueous extracts under a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a HILIC column coupled to a high-resolution mass spectrometer to identify and quantify the isotopologues of sialyllactose and its downstream metabolites.

Illustrative Quantitative Data

The following table presents hypothetical data from an in vitro tracking study, demonstrating the uptake and metabolism of [U-¹³C]-3'-Sialyllactose in Caco-2 cells over 24 hours.

Time (hours)Intracellular [U-¹³C]-3'-Sialyllactose (pmol/mg protein)Intracellular [U-¹³C]-Neu5Ac (pmol/mg protein)Intracellular [U-¹³C]-Lactose (pmol/mg protein)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
215.2 ± 1.81.1 ± 0.20.8 ± 0.1
642.5 ± 3.55.8 ± 0.64.2 ± 0.5
1278.9 ± 6.215.3 ± 1.412.1 ± 1.1
2495.1 ± 8.728.7 ± 2.522.5 ± 2.0

Values are presented as mean ± standard deviation and are for illustrative purposes only.

In Vivo Metabolic Tracking in an Animal Model

This protocol outlines an in vivo study in mice to track the metabolic fate of orally administered [U-¹³C]-Sialyllactose.

Protocol: Oral Administration and Tissue Analysis of [U-¹³C]-Sialyllactose in Mice

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • [U-¹³C]-3'-Sialyllactose solution in sterile water

  • Oral gavage needles

  • Metabolic cages for urine and feces collection

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate mice to individual housing in metabolic cages for 3 days.

    • Fast the mice for 4-6 hours prior to administration of the labeled compound.

  • Oral Administration:

    • Administer a single dose of [U-¹³C]-3'-Sialyllactose (e.g., 50 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.

    • Collect urine and feces at regular intervals (e.g., every 12 hours) for 48 hours.

    • At the final time point (e.g., 24 or 48 hours), euthanize the mice under anesthesia.

    • Harvest tissues of interest (e.g., intestine, liver, kidney, brain), rinse with cold PBS, and immediately freeze in liquid nitrogen.

  • Sample Preparation:

    • Plasma: Precipitate proteins from plasma samples using cold acetonitrile, centrifuge, and collect the supernatant.

    • Tissues: Homogenize frozen tissues in a suitable extraction solvent (e.g., 80% methanol) and perform metabolite extraction as described in the in vitro protocol.

    • Urine and Feces: Extract metabolites from urine and fecal homogenates.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples by LC-MS/MS to determine the concentration and isotopic enrichment of sialyllactose and its metabolites in different biological matrices.

Illustrative Quantitative Data

The following table provides hypothetical pharmacokinetic data for [U-¹³C]-3'-Sialyllactose in mouse plasma following a single oral dose.

Time (minutes)Plasma [U-¹³C]-3'-Sialyllactose (µM)Plasma [U-¹³C]-Neu5Ac (µM)
00.0 ± 0.00.0 ± 0.0
152.5 ± 0.40.3 ± 0.1
308.1 ± 1.21.1 ± 0.2
6015.6 ± 2.12.5 ± 0.4
12010.2 ± 1.51.8 ± 0.3
2403.7 ± 0.60.7 ± 0.1

Values are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Study cluster_invivo In Vivo Study cluster_analysis Analysis synthesis Chemoenzymatic Synthesis of [U-13C]-Sialyllactose labeling_vitro Labeling with [U-13C]-Sialyllactose synthesis->labeling_vitro gavage Oral Gavage of [U-13C]-Sialyllactose synthesis->gavage cell_culture Cell Culture (e.g., Caco-2) cell_culture->labeling_vitro extraction_vitro Metabolite Extraction labeling_vitro->extraction_vitro lcms LC-MS/MS Analysis extraction_vitro->lcms animal_model Animal Model (e.g., Mouse) animal_model->gavage sample_collection Sample Collection (Blood, Tissues, Urine) gavage->sample_collection sample_collection->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis

Caption: Overall experimental workflow for metabolic tracking of sialyllactose.

Sialyllactose Metabolic Pathway

metabolic_pathway SL Sialyllactose (Extracellular) SL_in Sialyllactose (Intracellular) SL->SL_in Uptake Neu5Ac Sialic Acid (Neu5Ac) SL_in->Neu5Ac Hydrolysis (Sialidase) Lactose Lactose SL_in->Lactose Hydrolysis (Sialidase) Glycoproteins Incorporation into Glycoproteins Neu5Ac->Glycoproteins Glycolipids Incorporation into Glycolipids Neu5Ac->Glycolipids Catabolism Catabolism Neu5Ac->Catabolism Lactose->Catabolism

Caption: Simplified metabolic pathway of sialyllactose in a mammalian cell.

Conclusion

The protocols and illustrative data presented in this application note provide a comprehensive guide for researchers interested in the metabolic tracking of sialyllactose using stable isotope labeling. This powerful technique enables detailed investigation of the ADME properties of sialyllactose, which is essential for substantiating its health benefits and supporting its use in functional foods and pharmaceuticals. The combination of chemoenzymatic synthesis, in vitro and in vivo models, and advanced mass spectrometry analysis offers a robust platform for advancing our understanding of sialyllactose metabolism.

References

High-Throughput Screening Assays for Sialyllactose-Protein Binding Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize sialyllactose-protein binding interactions. These interactions are critical in numerous biological processes, including cell adhesion, signaling, and pathogen recognition, making them attractive targets for therapeutic intervention. The following sections detail various HTS methodologies, their underlying principles, and step-by-step protocols for their implementation.

Introduction to Sialyllactose-Protein Interactions

Sialic acids are terminal monosaccharides found on the glycans of glycoproteins and glycolipids. Sialyllactose, a trisaccharide containing sialic acid, lactose, and galactose, plays a pivotal role in mediating molecular recognition events. The specific linkage of sialic acid (e.g., α2,3 or α2,6) to the underlying glycan structure dictates the binding specificity of various proteins, such as lectins and siglecs (sialic acid-binding immunoglobulin-like lectins). High-throughput screening methods are essential for efficiently identifying molecules that can modulate these interactions for research and drug discovery purposes.

High-Throughput Screening Methodologies

Several HTS platforms are amenable to studying sialyllactose-protein interactions. The choice of assay depends on factors such as the nature of the interacting partners, the desired throughput, and the specific information required (e.g., binding affinity, kinetics, or inhibition).

Glycan Microarrays

Glycan microarrays are a powerful tool for the high-throughput analysis of carbohydrate-protein interactions.[1] These arrays consist of a library of structurally defined glycans, including various sialyllactose isomers, immobilized on a solid support.[2][3]

Application Note: Glycan microarrays are ideal for determining the binding specificity of a protein of interest against a large panel of glycans simultaneously. They can be used to identify novel sialyllactose-binding proteins, characterize the glycan binding profile of known proteins, and screen for inhibitors that block protein-glycan interactions. The inclusion of modified sialic acids, such as 7-O-acetylated sialic acids, can provide deeper insights into the nuanced roles of these modifications in biological recognition.[4]

  • Preparation of Glycan Microarray:

    • Utilize commercially available or custom-fabricated slides with immobilized sialyllactose and other control glycans.[2]

    • Ensure proper storage of microarray slides at -20°C until use and allow them to equilibrate to room temperature before opening.

  • Blocking:

    • Add blocking buffer (e.g., 1% BSA in PBS) to each subarray to prevent non-specific binding.

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Wash the slides with PBS-T (PBS with 0.05% Tween-20) and then with PBS.

  • Protein Binding:

    • Dilute the fluorescently labeled protein of interest to the desired concentration in a binding buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).

    • Apply the protein solution to the microarray surface and incubate for 1-2 hours at room temperature in a humidified chamber.

  • Washing:

    • Wash the slides sequentially with PBS-T, PBS, and deionized water to remove unbound protein.

  • Data Acquisition and Analysis:

    • Scan the microarray slides using a fluorescence microarray scanner at the appropriate wavelength for the fluorophore used.

    • Quantify the fluorescence intensity for each spot.

    • Normalize the data and determine the relative binding affinity of the protein to each glycan on the array.

Glycan_Microarray_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis start Start: Obtain Glycan Microarray Slide block Blocking Step (e.g., 1% BSA in PBS) start->block wash1 Wash (PBS-T, PBS) block->wash1 incubation Incubate Protein on Microarray wash1->incubation protein_prep Prepare Fluorescently Labeled Protein protein_prep->incubation wash2 Wash Unbound Protein incubation->wash2 scan Scan Microarray wash2->scan data_analysis Data Analysis and Quantification scan->data_analysis end End: Binding Specificity Profile data_analysis->end

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure molecular interactions. The assay is based on the principle that a small, fluorescently labeled molecule (e.g., sialyllactose) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate slows down, leading to an increase in the polarization of the emitted light.

Application Note: FP assays are well-suited for HTS of large compound libraries to identify inhibitors of sialyllactose-protein interactions. The homogenous format (no wash steps) and rapid read times make it an efficient primary screening method. This technique is particularly useful for interactions where one of the binding partners is significantly smaller than the other.

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled sialyllactose probe.

    • Prepare a stock solution of the target protein and the fluorescent probe in a suitable assay buffer (e.g., PBS, pH 7.4).

    • Prepare a dilution series of test compounds (potential inhibitors).

  • Assay Setup (384-well plate format):

    • Add a fixed concentration of the target protein to each well.

    • Add the test compounds at varying concentrations.

    • Add a fixed concentration of the fluorescently labeled sialyllactose probe to initiate the binding reaction.

    • Include positive controls (protein + probe, no inhibitor) and negative controls (probe only).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the fluorophore.

  • Data Analysis:

    • Calculate the change in fluorescence polarization for each well.

    • Plot the polarization values against the concentration of the test compound to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound probe).

FP_Assay_Workflow cluster_setup Assay Setup cluster_run Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Fluorescent Sialyllactose - Target Protein - Test Compounds plate_addition Add Reagents to 384-well Plate reagent_prep->plate_addition incubation Incubate to Reach Equilibrium plate_addition->incubation read_plate Read Fluorescence Polarization incubation->read_plate calculate_fp Calculate Polarization Values read_plate->calculate_fp plot_data Plot Data and Determine IC50 calculate_fp->plot_data result Identify Inhibitors plot_data->result

Mass Spectrometry (MS)-Based Assays

Mass spectrometry offers a label-free and sensitive method for detecting and quantifying sialyllactose-protein interactions. Affinity purification-mass spectrometry (AP-MS) can be used to identify proteins that bind to sialyllactose from a complex mixture.

Application Note: MS-based assays are particularly useful for identifying unknown binding partners of sialyllactose in complex biological samples like cell lysates or serum. They can also be used to quantify the binding of sialyllactose to a purified protein and to study the effect of inhibitors. This method provides detailed information about the stoichiometry and dynamics of the interaction.

  • Immobilization of Sialyllactose:

    • Immobilize sialyllactose onto affinity beads (e.g., agarose or magnetic beads) through a suitable linker.

  • Protein Binding:

    • Incubate the sialyllactose-conjugated beads with a protein mixture (e.g., cell lysate) for a sufficient time to allow binding.

    • Include control beads without sialyllactose to identify non-specific binders.

  • Washing:

    • Wash the beads extensively with a wash buffer to remove unbound proteins.

  • Elution:

    • Elute the bound proteins from the beads using a competitive inhibitor (e.g., free sialyllactose) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Sample Preparation for MS:

    • Digest the eluted proteins into peptides using trypsin.

    • Desalt the peptide mixture using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a protein database search engine.

    • Quantify the relative abundance of the identified proteins to distinguish specific binders from non-specific background.

APMS_Workflow cluster_binding Binding & Elution cluster_ms_prep MS Preparation cluster_analysis MS Analysis start Start: Sialyllactose- conjugated Beads incubation Incubate with Protein Mixture start->incubation wash Wash Unbound Proteins incubation->wash elution Elute Bound Proteins wash->elution digestion Tryptic Digestion elution->digestion desalting Desalting digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Protein Identification and Quantification lcms->data_analysis end End: Identified Binding Partners data_analysis->end

Cell-Based Glycan Arrays

Cell-based glycan arrays offer a more physiologically relevant context for studying sialyllactose-protein interactions by presenting glycans on the cell surface. These arrays can be created using glycosylation-deficient cell lines that are subsequently modified to display specific sialic acid linkages.

Application Note: This method is particularly valuable for studying the interactions of proteins with sialyllactose in its native membrane environment. It allows for the investigation of how the cellular context, including the presentation of glycans on different protein backbones, influences binding. These arrays are useful for screening antibodies, lectins, and other proteins for their cell-surface binding properties.

  • Cell Line Preparation:

    • Use a glycosylation-deficient cell line (e.g., CHO Lec2 cells) that lacks endogenous sialic acids.

    • Culture the cells in appropriate media and conditions.

  • Enzymatic Modification:

    • Treat the cells with specific sialyltransferases (e.g., ST3Gal or ST6Gal) and a CMP-sialic acid donor to introduce α2,3- or α2,6-linked sialic acids onto the cell surface glycans.

  • Protein Binding:

    • Incubate the modified cells with the fluorescently labeled protein of interest.

    • Include unmodified cells as a negative control.

  • Washing:

    • Wash the cells to remove unbound protein.

  • Analysis by Flow Cytometry:

    • Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of bound protein.

Cell_Based_Array_Workflow cluster_prep Cell Preparation cluster_binding Binding cluster_analysis Analysis start Start: Glycosylation- Deficient Cells modification Enzymatic Sialylation start->modification protein_incubation Incubate with Fluorescent Protein modification->protein_incubation wash_cells Wash Unbound Protein protein_incubation->wash_cells flow_cytometry Flow Cytometry Analysis wash_cells->flow_cytometry quantification Quantify Binding flow_cytometry->quantification end End: Cell-Surface Binding Profile quantification->end

Data Presentation

Quantitative data from HTS assays should be summarized for clear comparison. Below are examples of tables for presenting typical results.

Table 1: Inhibitor Screening Data from Fluorescence Polarization Assay

Compound IDIC50 (µM)Z'-Factor
Cmpd-0015.20.78
Cmpd-00212.80.81
Cmpd-003> 1000.75
Cmpd-00425.10.85

Note: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Table 2: Binding Affinity Data from Surface Plasmon Resonance (SPR)

ProteinSialyllactose LigandKD (µM)ka (1/Ms)kd (1/s)
Siglec-13'-Sialyllactose1501.2 x 1031.8 x 10-1
Siglec-16'-Sialyllactose> 1000--
Lectin-A3'-Sialyllactose255.0 x 1041.25
Lectin-A6'-Sialyllactose802.1 x 1041.68

Note: KD (dissociation constant) represents the binding affinity, where a lower value indicates stronger binding. ka is the association rate constant, and kd is the dissociation rate constant.

Conclusion

The high-throughput screening assays detailed in this document provide robust and efficient platforms for the investigation of sialyllactose-protein binding interactions. The choice of methodology will depend on the specific research question and available resources. By employing these techniques, researchers can accelerate the discovery of novel binding partners and the development of therapeutic agents that target these crucial biological interactions.

References

Utilizing Sialyllactose Sodium as a Standard for Glycan Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialylated glycans, terminal carbohydrate structures capped with sialic acid, are pivotal in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen binding.[1] The accurate quantification and characterization of these structures are therefore critical in biomedical research and the development of biotherapeutics. Sialyllactose sodium, available as highly purified 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL) isomers, serves as an indispensable analytical standard for this purpose.[2][3][4][5] These standards are extensively characterized using techniques such as quantitative 1H-NMR, mass spectrometry, and HPLC to ensure their purity and identity.

This document provides detailed application notes and protocols for the utilization of 3'- and 6'-Sialyllactose sodium salts as standards in common glycan analysis workflows.

Application 1: Quantification of Human Milk Oligosaccharides (HMOs) by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a robust and sensitive method for the quantitative analysis of underivatized carbohydrates, making it ideal for the analysis of complex mixtures like human milk oligosaccharides (HMOs). 3'-SL and 6'-SL are among the most abundant acidic HMOs.

Experimental Protocol: HPAEC-PAD Analysis

1. Standard Preparation:

  • Prepare a stock solution of 3'-Sialyllactose sodium and 6'-Sialyllactose sodium standards (e.g., 1 mg/mL in ultrapure water).

  • Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.5 µg/mL to 50 µg/mL).

2. Sample Preparation (Infant Formula Example):

  • Accurately weigh the powdered sample and reconstitute in ultrapure water according to the product instructions.

  • For samples containing interfering substances like fructans, enzymatic hydrolysis may be required.

  • Dilute the reconstituted sample to bring the expected HMO concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

3. HPAEC-PAD System and Conditions:

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA1 or PA200, is recommended.

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution. For example, a gradient of 0.1 M NaOH with an increasing concentration of 1 M NaOAc in 0.1 M NaOH.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 20°C or 30°C.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

4. Data Analysis:

  • Integrate the peak areas of 3'-SL and 6'-SL in both the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of 3'-SL and 6'-SL in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary
Parameter3'-Sialyllactose6'-SialyllactoseReference
HPAEC-PAD Relative Response Factor (Galacturonic Acid = 1.0) 1.22.0
Linear Range (µg/mL) 0.40 - 19.94 (for 3-FL, indicative for SL)-
Spike Recovery (%) 89.4 - 10989.4 - 109
Repeatability (RSDr %) 0.0068 - 4.80.0068 - 4.8

Note: The relative response factors can vary between instruments and experimental conditions.

Workflow Diagram

HPAEC_PAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Sialyllactose Standard Preparation HPAEC HPAEC-PAD System (CarboPac Column) Standard->HPAEC Sample Sample Preparation (e.g., Infant Formula) Sample->HPAEC Integration Peak Integration HPAEC->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Sialyllactose Calibration->Quantification

Caption: HPAEC-PAD workflow for sialyllactose quantification.

Application 2: Sialyllactose Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are powerful techniques for the sensitive and specific quantification of sialyllactose isomers, particularly in complex biological matrices like plasma. Sialyllactose standards are crucial for method development, validation, and as internal standards when isotopically labeled versions are available.

Experimental Protocol: LC-MS/MS Analysis of Sialyllactose in Plasma

1. Standard Preparation:

  • Prepare stock solutions of 3'-SL and 6'-SL in a suitable solvent (e.g., water or a surrogate matrix).

  • If available, use a labeled internal standard (IS).

  • Prepare calibration standards by spiking known concentrations of the standards into a surrogate matrix (e.g., water or stripped plasma).

2. Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • Precipitate proteins by adding a solvent like methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

3. LC-MS/MS System and Conditions:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for good retention and separation of these polar molecules.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically employed.

  • Mass Spectrometry: A tandem mass spectrometer operating in electrospray ionization (ESI) negative mode is commonly used.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for each isomer and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for the specific MRM transitions of the analytes and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the sialyllactose isomers in the plasma samples from the calibration curve.

Quantitative Data Summary for LC-MS/MS
ParameterValueReference
Parent Ion (m/z) 632.4
Quantification Ion (m/z) 290.0
Qualification Ion (m/z) 572.2

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standards Prepare Sialyllactose Standards & IS HILIC HILIC Separation Standards->HILIC Plasma Plasma Protein Precipitation Plasma->HILIC MSMS Tandem MS Detection (MRM Mode) HILIC->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantify from Calibration Curve Ratio->Quant

Caption: LC-MS/MS workflow for sialyllactose analysis in plasma.

Application 3: Fluorescent Labeling and HPLC Analysis

For enhanced sensitivity, sialyllactose standards can be fluorescently labeled prior to HPLC analysis. This is particularly useful for samples with low abundance of sialylated glycans.

Experimental Protocol: DMB Labeling and RP-HPLC

1. Standard and Sample Preparation:

  • Sialyllactose standards and samples containing sialylated glycans are prepared in aqueous solutions.

  • If sialic acids are linked to glycoconjugates, release them by acid hydrolysis (e.g., with acetic acid or TFA) or enzymatic digestion with a sialidase.

2. Fluorescent Labeling with DMB:

  • Prepare a labeling solution containing 1,2-diamino-4,5-methylenedioxybenzene (DMB), a coupling agent, and water.

  • Add the labeling solution to the standard or sample.

  • Incubate at approximately 50°C for 2.5 hours, protected from light.

  • Cool on ice to stop the reaction.

3. HPLC Analysis:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is often employed.

  • Detection: A fluorescence detector with an excitation wavelength of ~373 nm and an emission wavelength of ~448 nm.

4. Data Analysis:

  • The retention times of the labeled sialyllactose standards are used to identify the corresponding peaks in the samples.

  • Quantification can be achieved by comparing the peak areas of the samples to a calibration curve generated from the labeled standards.

Quantitative Data Summary
ParameterValueReference
Detection Limit (DMB-labeled sialic acid) 57 fmol
LOQ (Neu5Ac) 0.17 pmol
LOD (Neu5Ac) 0.06 pmol
Yield of PAEA-3'-SL 45%
Yield of PAEA-6'-SL 60%

PAEA is another fluorescent labeling reagent.

Workflow Diagram

Fluorescent_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cluster_data Data Processing Hydrolysis Release Sialic Acids (Optional) DMB DMB Labeling Hydrolysis->DMB Standard Sialyllactose Standard Standard->DMB HPLC RP-HPLC Separation DMB->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quant Identification & Quantification Fluorescence->Quant

Caption: Workflow for fluorescent labeling and HPLC analysis.

Conclusion

This compound salts are essential tools for the accurate and reliable analysis of sialylated glycans. Their use as analytical standards in techniques like HPAEC-PAD, LC-MS, and fluorescent HPLC enables precise quantification and identification, which is crucial for quality control in the food and biopharmaceutical industries, as well as for advancing research in glycobiology. The protocols and data presented here provide a foundation for the successful implementation of these methods.

References

Application Notes and Protocols for the Formulation of Sialyllactose Sodium into Infant Formula for Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllactose, a prominent Human Milk Oligosaccharide (HMO), is the subject of growing research for its potential benefits in infant development, including immune support and cognitive function.[1][2] As a bioactive component of human milk, its incorporation into infant formula aims to more closely mimic the nutritional and functional properties of breastfeeding.[3] Sialyllactose exists in two primary isomeric forms, 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), both of which are being investigated for their distinct physiological roles.[3][4]

The formulation of Sialyllactose sodium into infant formula for clinical trials requires a systematic approach to ensure the final product is safe, stable, and delivers a precise dosage of the active ingredient. This document provides detailed application notes and protocols for the preparation, quality control, and stability testing of Sialyllactose-fortified infant formula intended for clinical research. All procedures must be conducted in compliance with relevant regulatory guidelines, such as those from the Food and Drug Administration (FDA), which oversees the safety of new ingredients in infant formula.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation of this compound in infant formula, based on preclinical studies and regulatory notices.

Table 1: this compound Salt Concentrations in Preclinical Piglet Studies

Study ReferenceSialyllactose IsomerControl Group (mg/L)Low Dose Group (mg/L)Medium Dose Group (mg/L)High Dose Group (mg/L)
Monaco et al. (2020)6'-SL Sodium Salt03006001200
Tarr et al.3'-SL or 6'-SL0500--
Jakaitis et al. (2018)Sialyllactose (from bovine-derived whey)55 (inherent)159 (130 supplemented)429 (380 supplemented)779 (760 supplemented)

Table 2: Regulatory and Safety Data for this compound Salt

ParameterValueSource
3'-SL Sodium Salt
No Observed Adverse Effect Level (NOAEL) in 90-day neonatal rat study> 2,000 mg/kg body weight/dayPhipps et al.
FDA GRAS Notice Acceptance (for use in non-exempt infant formula)YesRegulations.gov
6'-SL Sodium Salt
No Observed Adverse Effect Level (NOAEL)5 g/kg body weight/daySiallac®
FDA GRAS Notice (GRN 1053) Maximum Use in Infant Formula0.40 g/L (as consumed)Regulations.gov

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation, quality control, and stability testing of Sialyllactose-fortified infant formula.

Protocol: Formulation of Sialyllactose-Fortified Infant Formula Powder (Dry-Blending Method)

This protocol is designed for the precise incorporation of this compound into a base infant formula powder for clinical trial use. The dry-blending method is suitable for adding heat-sensitive ingredients to a pre-manufactured formula base.

3.1.1 Materials and Equipment

  • Base infant formula powder (placebo)

  • This compound salt (3'-SL or 6'-SL), cGMP grade

  • Calibrated analytical balance

  • Spatulas and weighing boats

  • V-blender or other suitable tumble blender

  • Inert, sterile, airtight containers for packaging

  • Inert gas (e.g., nitrogen) for packaging (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.1.2 Procedure

  • Preparation: Ensure the blending area is clean, sanitized, and has controlled humidity to prevent powder clumping. All equipment must be thoroughly cleaned and sterilized.

  • Calculation: Determine the total batch size of the final fortified formula required. Calculate the precise amounts of base formula powder and this compound salt needed to achieve the target concentration (e.g., 500 mg/L as reconstituted).

  • Weighing: Accurately weigh the this compound salt using a calibrated analytical balance. Separately, weigh the required amount of base infant formula powder.

  • Pre-mixing (Geometric Dilution): a. Place the weighed this compound salt into the blender. b. Add an approximately equal volume of the base formula powder to the blender. c. Blend for a short duration (e.g., 5-10 minutes) until the mixture is homogenous. d. Continue adding the base formula powder in geometric proportions, blending thoroughly after each addition, until all the powder is incorporated. This ensures uniform distribution of the Sialyllactose.

  • Final Blending: Once all components are in the blender, blend for a specified time (e.g., 20-30 minutes) to ensure complete homogeneity of the batch. The optimal blending time should be validated to ensure content uniformity.

  • Packaging: Immediately transfer the blended powder into pre-labeled, sterile, airtight containers. To minimize oxidation, containers can be flushed with an inert gas like nitrogen before sealing.

  • Labeling and Quarantine: Label each container with the product name, batch number, concentration of Sialyllactose, date of manufacture, and "For Clinical Trial Use Only". Store the batch in a quarantined area until quality control testing is complete.

Protocol: Quality Control Analysis of Fortified Formula

This protocol outlines the key analytical tests to confirm the quality and safety of the formulated infant formula.

3.2.1 Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (MS) (optional, for identity confirmation)

  • Microbiological testing supplies (e.g., plates, incubators)

  • Water activity meter

  • Analytical standards for Sialyllactose

3.2.2 Procedure

  • Content Uniformity: a. Sample the blended powder from multiple locations within the blender or from multiple final containers. b. Prepare each sample for analysis according to a validated analytical method. c. Quantify the Sialyllactose concentration in each sample using a validated HPLC or UHPLC method. d. The Relative Standard Deviation (RSD) of the concentrations should be within acceptable limits (typically <5%) to confirm homogeneity.

  • Potency (Sialyllactose Concentration): a. Analyze a composite sample of the final blend to determine the average concentration of Sialyllactose. b. The result should be within a specified range of the target concentration (e.g., 90-110%).

  • Microbiological Testing: a. Perform total plate count and test for the absence of pathogens such as Salmonella and Cronobacter sakazakii. b. Testing should adhere to ISO or other recognized standards for microbiological safety of infant formula.

  • Nutritional Analysis: a. Verify that the addition of Sialyllactose has not negatively impacted the concentration of other key nutrients (e.g., protein, fat, essential vitamins, and minerals) as required by regulations.

  • Physical Properties: a. Measure water activity (Aw) to ensure it is low enough to prevent microbial growth. b. Assess organoleptic properties such as appearance, color, and odor.

Protocol: Stability Testing of Sialyllactose-Fortified Infant Formula

This protocol describes how to assess the stability of Sialyllactose in the infant formula powder over its intended shelf life.

3.3.1 Materials and Equipment

  • Environmental stability chambers

  • Analytical equipment as described in Protocol 3.2

3.3.2 Procedure

  • Study Design: a. Place multiple, sealed containers of the fortified infant formula from a single batch into environmental chambers. b. At a minimum, two storage conditions should be used:

    • Recommended Conditions: 30°C ± 2°C / 65% RH ± 5% RH
    • Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: a. Establish a schedule for pulling samples for analysis. A typical schedule for a 24-month shelf-life study would include time points at 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Testing: a. At each time point, remove samples from the chambers and allow them to equilibrate to room temperature. b. Perform the following tests:

    • Sialyllactose Concentration: To determine degradation over time.
    • Microbiological Testing: To ensure continued safety.
    • Water Activity: To monitor for any changes.
    • Organoleptic Properties: To check for changes in appearance, color, odor, or taste (if applicable).

  • Data Analysis: a. Plot the concentration of Sialyllactose versus time for each storage condition. b. Analyze the data to establish the shelf life of the product, defined as the time period during which the Sialyllactose concentration remains within the specified limits (e.g., ≥90% of the initial label claim).

Visualizations

Workflow for Formulation and Quality Control

G cluster_prep Preparation Phase cluster_formulation Formulation Phase (Dry Blending) cluster_packaging Packaging & Quarantine cluster_qc Quality Control & Release A 1. Calculate Batch Requirements (Base Formula & Sialyllactose) B 2. Weigh Raw Materials A->B C 3. Geometric Dilution in V-Blender B->C D 4. Final Homogenization C->D E 5. In-Process Sampling D->E F 6. Package into Airtight Containers E->F G 7. Quarantine Batch F->G H 8. QC Testing G->H I Content Uniformity & Potency (HPLC/UHPLC) H->I J Microbiological Safety H->J K Nutrient & Physical Analysis H->K L 9. Batch Release for Clinical Trial I->L J->L K->L

Caption: Workflow for the dry-blending formulation and quality control of Sialyllactose-fortified infant formula.

Stability Testing Protocol Logic

G cluster_conditions Storage Conditions cluster_tests Analytical Tests Start Start: Place Batch Samples in Stability Chambers A Condition 1: 30°C / 65% RH Start->A B Condition 2: 40°C / 75% RH (Accelerated) Start->B Timepoints Pull Samples at Timepoints (T=0, 3, 6, 12... months) A->Timepoints B->Timepoints C Sialyllactose Potency Timepoints->C D Microbiological Analysis Timepoints->D E Physical & Organoleptic Timepoints->E Analysis Analyze Data & Determine Shelf Life C->Analysis D->Analysis E->Analysis End End of Study Analysis->End

Caption: Logical flow of the stability testing protocol for Sialyllactose-fortified infant formula.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 6'-Sialyllactose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of 6'-Sialyllactose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of 6'-Sialyllactose.

Question 1: Why is the yield of 6'-Sialyllactose lower than expected?

Answer: Low yield can be attributed to several factors ranging from suboptimal reaction conditions to enzyme-specific issues. Here are the primary causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The efficiency of the enzymatic reaction is highly dependent on pH, temperature, and substrate concentrations. Ensure these parameters are optimized for the specific enzyme you are using. For instance, the exo-α-sialidase BfGH33C from Bacteroides fragilis NCTC9343 shows optimal activity at pH 6.5 and 50°C.[1][2]

  • Enzyme Inactivity or Instability: The enzyme may have lost activity due to improper storage or handling. It's also possible that the reaction conditions are denaturing the enzyme. Consider performing an activity assay of your enzyme stock. Enzyme immobilization on a solid support can be a strategy to improve stability and allow for reuse.[3][4]

  • Substrate Inhibition: High concentrations of the donor substrate can sometimes lead to substrate inhibition, reducing the reaction rate. For the sialidase BfGH33C, the conversion ratio increased with sialic acid dimer concentrations from 10 to 40 mM but decreased at 60 mM.[1]

  • Product Hydrolysis: Some enzymes, particularly sialidases used in transglycosylation reactions, possess inherent hydrolytic activity that can break down the newly synthesized 6'-Sialyllactose. This can be mitigated by optimizing reaction time and substrate concentrations.

  • Low Enzyme Activity: The specific activity of the wild-type enzyme might be inherently low. For example, the α2,6-sialyltransferase from Photobacterium damselae (α2,6PdST) is known for its relatively low activity. Protein engineering has been employed to create mutants with enhanced activity.

Question 2: I am observing significant byproduct formation in my reaction. How can I improve the specificity for 6'-Sialyllactose?

Answer: Byproduct formation is a common challenge. The nature of the byproduct can indicate the underlying issue.

  • Isomeric Byproducts (e.g., 3'-Sialyllactose): Some enzymes may lack strict regioselectivity, producing a mixture of α2-3 and α2-6 linked isomers. Using an enzyme with high α2-6 regioselectivity, such as the BfGH33C sialidase, is crucial. Protein engineering can also be used to reduce the side-reaction activity of some sialyltransferases.

  • Formation of Disialylated Products (e.g., 6,6'-disialyllactose): The formation of such byproducts can occur, especially under conditions of lactose shortage. Maintaining a continuous feed of excess lactose can favor the formation of the desired monosialylated product.

  • Undesired Donor Substrate Reactions (e.g., KDO-lactose): In whole-cell synthesis systems, the enzyme may utilize alternative endogenous sugar donors like CMP-KDO. This was observed with an α-(2->6)-sialyltransferase from Photobacterium sp. JT-ISH-224 expressed in E. coli. Optimizing the expression levels of the sialyltransferase and the enzymes in the CMP-Neu5Ac synthesis pathway can mitigate this.

  • Hydrolysis of the Donor Substrate: Sialic acid can appear as a byproduct due to the hydrolysis of the sialic acid dimer donor.

Question 3: How can I prevent the hydrolysis of my product, 6'-Sialyllactose, during the reaction?

Answer: Product hydrolysis is a significant issue, especially when using sialidases for transglycosylation.

  • Optimize Reaction Time: The formation of 6'-Sialyllactose by BfGH33C was found to be relatively stable within the initial 30 minutes, with only a slow and slight reduction beyond this point. It is important to determine the optimal reaction time for your specific setup to maximize product formation before hydrolysis becomes significant.

  • High Acceptor Concentration: A high ratio of the acceptor (lactose) to the donor substrate can favor the transglycosylation reaction over hydrolysis by reducing water activity. For the BfGH33C-catalyzed reaction, the optimal acceptor to donor ratio was found to be 25:1.

  • Inhibit Sialidase Activity: For sialyltransferase reactions, the accumulation of CMP (a byproduct of the reaction) can enhance the inherent sialidase activity of the enzyme. This can be prevented by adding alkaline phosphatase to the reaction mixture, which dephosphorylates CMP to cytidine.

  • Enzyme Engineering: Mutating the enzyme to reduce its sialidase activity is a powerful approach. A mutant of Pasteurella multocida sialyltransferase, M144D, has significantly reduced sialidase activity.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between using a sialyltransferase and a sialidase for 6'-Sialyllactose synthesis?

A1: Sialyltransferases and sialidases are the two main types of enzymes used. Sialyltransferases are highly specific and do not hydrolyze the product, but they require the expensive donor substrate CMP-sialic acid. Sialidases can use more economical donor substrates but may have lower efficiency, relaxed regioselectivity leading to isomeric byproducts, and can hydrolyze the synthesized product.

Q2: What are the optimal conditions for the enzymatic synthesis of 6'-Sialyllactose using the exo-α-sialidase from Bacteroides fragilis NCTC9343 (BfGH33C)?

A2: For the BfGH33C enzyme, the optimal conditions for producing 6'-Sialyllactose were found to be: 40 mM sialic acid dimer (donor), 1 M lactose (acceptor), at pH 6.5 and 50°C for 10 minutes. These conditions resulted in a maximal conversion ratio of over 20%.

Q3: How can enzyme immobilization benefit my 6'-Sialyllactose synthesis?

A3: Enzyme immobilization involves attaching the enzyme to a solid support. This can enhance the enzyme's stability, allow for easier separation of the enzyme from the product, and enable the reuse of the enzyme over multiple reaction cycles, which can be particularly beneficial when using expensive enzymes.

Q4: What are common methods for purifying 6'-Sialyllactose after synthesis?

A4: Post-synthesis purification is crucial to remove unreacted substrates, byproducts, and the enzyme. A common approach involves multiple membrane filtration steps with different molecular weight cut-offs to separate the desired product from smaller molecules like monosaccharides and larger ones like disialyllactose and proteins. Ion exchange resins can also be used to remove charged molecules.

Quantitative Data Summary

Table 1: Comparison of Kinetic Parameters for BfGH33C Sialidase

SubstrateK_m (mM)k_cat (s⁻¹)
4-methylumbelliferyl N-acetyl-α-d-neuraminic acid0.06283.2
Sialic acid dimer0.75329.6
Data from a study on the exo-α-sialidase from Bacteroides fragilis NCTC9343.

Table 2: Effect of Substrate Concentration on 6'-Sialyllactose Conversion by BfGH33C

Donor (Sialic Acid Dimer) Conc. (mM)Acceptor (Lactose) Conc. (M)Conversion Ratio (%)
100.8~15
200.8~20
400.8~25
600.8~22
400.1~10
400.5~20
401.0~26
401.2~24
Data derived from studies on the BfGH33C enzyme at pH 6.5 and 37°C for 20 minutes.

Table 3: Enhancement of α2,6-Sialyltransferase (α2,6PdST) Activity through Protein Engineering

Enzyme VariantRelative Specific Activity Enhancement
Wild-type α2,6PdST1x
L433S/T single-mutation3x
I411T/L433T double-mutation5x
Enhancements are based on increased k_cat values.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 6'-Sialyllactose using BfGH33C Sialidase

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer of 50 mM sodium phosphate, pH 6.5.

    • Dissolve lactose in the buffer to a final concentration of 1 M.

    • Dissolve the sialic acid dimer donor in the buffer to a final concentration of 40 mM.

  • Enzymatic Reaction:

    • Add the purified BfGH33C enzyme to the reaction mixture.

    • Incubate the reaction at 50°C for 10 minutes with gentle agitation.

  • Reaction Termination:

    • Terminate the reaction by boiling the mixture for 5 minutes to denature the enzyme.

  • Analysis:

    • Centrifuge the mixture to pellet the denatured enzyme.

    • Analyze the supernatant for the presence of 6'-Sialyllactose using methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Protocol 2: Immobilization of Sialyltransferase via N-terminal Fusion

  • Enzyme Preparation:

    • Construct an N-terminal fusion of the sialyltransferase with a cationic binding module (e.g., Z_basic2).

    • Express the fusion protein in a suitable host like E. coli. A crude cell lysate can often be used without extensive purification.

  • Immobilization Procedure:

    • Prepare a slurry of a sulfonate carrier resin (e.g., ReliSorb SP400) in a suitable buffer.

    • Add the enzyme solution (or lysate) to the resin slurry.

    • Allow the binding to proceed for a specified time at room temperature with gentle mixing. The immobilization yield should be high (≥95%).

  • Washing and Storage:

    • Wash the resin with buffer to remove any unbound protein.

    • The immobilized enzyme can then be used directly in the synthesis reaction and stored for future use.

Visualizations

Enzymatic_Synthesis_Workflow Experimental Workflow for 6'-Sialyllactose Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing enzyme Enzyme Solution (e.g., Sialyltransferase) reaction_mix Combine Enzyme, Substrates, and Buffer enzyme->reaction_mix substrates Substrate Solution (Lactose & CMP-Sialic Acid) substrates->reaction_mix buffer Reaction Buffer (Optimized pH) buffer->reaction_mix incubation Incubate at Optimal Temperature reaction_mix->incubation termination Terminate Reaction (e.g., Heat Inactivation) incubation->termination purification Purification (e.g., Filtration, Chromatography) termination->purification analysis Analysis (e.g., HPLC, NMR) purification->analysis product Purified 6'-Sialyllactose purification->product

Caption: Workflow for the enzymatic synthesis of 6'-Sialyllactose.

Troubleshooting_Yield Troubleshooting Low 6'-Sialyllactose Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 6'-Sialyllactose conditions Suboptimal Conditions (pH, Temp, Conc.) start->conditions enzyme_issue Enzyme Inactivation or Instability start->enzyme_issue hydrolysis Product Hydrolysis start->hydrolysis byproducts Byproduct Formation start->byproducts optimize Optimize Reaction Parameters conditions->optimize Address check_enzyme Check Enzyme Activity/ Use Immobilization enzyme_issue->check_enzyme Address optimize_time Optimize Reaction Time/ Add Inhibitors hydrolysis->optimize_time Address purify Improve Purification/ Adjust Substrate Ratios byproducts->purify Address

Caption: Decision tree for troubleshooting low yield issues.

Sialyltransferase_Pathway Sialyltransferase-Catalyzed Reaction Pathway lactose Lactose (Acceptor) enzyme α2,6-Sialyltransferase lactose->enzyme cmp_neu5ac CMP-Neu5Ac (Donor) cmp_neu5ac->enzyme product 6'-Sialyllactose enzyme->product cmp CMP (Byproduct) enzyme->cmp

Caption: Reaction pathway for 6'-Sialyllactose synthesis.

References

Technical Support Center: Purification of Sialyllactose Sodium from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying Sialyllactose sodium from fermentation broth. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound from fermentation broth?

A1: The main strategies for purifying this compound from fermentation broth involve a multi-step approach that typically includes initial biomass removal followed by a combination of filtration and chromatography techniques. Key methods include:

  • Membrane Filtration: Techniques like microfiltration, ultrafiltration, and nanofiltration are used to separate the microbial cells, proteins, and other high molecular weight impurities from the Sialyllactose.[1][2][3]

  • Ion-Exchange Chromatography: This is a crucial step to remove charged impurities such as other carbohydrates, organic acids, and salts. Both cation and anion exchange resins are often employed.[2][4]

  • Crystallization: This final step is used to obtain high-purity this compound salt. Crystallization can be induced by methods such as cooling, solvent addition (e.g., ethanol), or concentration under reduced pressure.

  • Activated Carbon Treatment: This is often used for decolorization of the product solution.

Q2: What is a typical purity level I can expect to achieve with these methods?

A2: The purity of Sialyllactose in the initial fermentation broth can be quite low, sometimes below 70% or even less than 10% of the dry weight. By employing a combination of the purification methods mentioned above, it is possible to achieve a final purity of 80% or higher, with purities exceeding 90% being reported.

Q3: Can I purify Sialyllactose without using organic solvents?

A3: Yes, modern purification processes have been developed that avoid the use of organic solvents for crystallization. This is particularly important for applications in infant formula and medical foods, where the use of organic solvents is often restricted.

Q4: Is a chromatography step always necessary?

A4: While ion-exchange chromatography is a very common and effective step, some simplified purification processes aim to minimize or even eliminate discrete chromatographic steps to reduce costs and complexity, relying more heavily on a series of membrane filtration steps.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization
Low Sialyllactose Recovery After Filtration Membrane Fouling: The membrane pores are blocked by proteins, cell debris, or other components of the fermentation broth.- Pre-treatment: Ensure adequate clarification of the broth before filtration (e.g., centrifugation).- Optimize Operating Conditions: Adjust transmembrane pressure and cross-flow velocity.- Membrane Cleaning: Implement a regular and effective membrane cleaning protocol.
Incorrect Membrane Cut-off: The molecular weight cut-off (MWCO) of the membrane is not appropriate for separating Sialyllactose from other components.- Select Appropriate MWCO: For removing high molecular weight impurities, use a larger pore size (e.g., 150-500 kDa ultrafiltration). To retain Sialyllactose while removing smaller impurities, a nanofiltration membrane with a smaller MWCO (e.g., 300-500 Daltons) is suitable.
Poor Separation in Ion-Exchange Chromatography Improper Resin Choice: The selected cation or anion exchange resin is not optimal for the specific impurities in the fermentation broth.- Resin Screening: Test different types of strong and weak ion-exchange resins to find the most effective one for your specific broth composition.
Incorrect pH or Buffer Conditions: The pH of the sample and the buffers used for binding and elution are not optimized for the separation.- pH Optimization: Adjust the pH of the fermentation broth before loading it onto the column to ensure proper binding of Sialyllactose or the impurities. Elution is then achieved by changing the pH or increasing the salt concentration.
Column Overloading: Too much sample has been loaded onto the column, exceeding its binding capacity.- Determine Binding Capacity: Perform a breakthrough curve analysis to determine the dynamic binding capacity of your resin for Sialyllactose.- Reduce Sample Load: Load a sample volume that is within the determined binding capacity.
Difficulty in Crystallizing this compound Presence of Impurities: Residual impurities from the fermentation broth can inhibit crystallization.- Improve Upstream Purification: Ensure that the Sialyllactose solution is of high purity before attempting crystallization. Additional chromatography or filtration steps may be necessary.
Incorrect Supersaturation Level: The concentration of this compound is either too low for nucleation to occur or too high, leading to amorphous precipitation.- Optimize Concentration: Experiment with different concentration levels of the Sialyllactose solution. Gradual concentration can help achieve the optimal supersaturation for crystal growth.
Inappropriate Solvent or Temperature: The choice of anti-solvent or the cooling profile is not suitable for inducing crystallization.- Solvent Screening: If using an anti-solvent, test different alcohols (e.g., methanol, ethanol) and their addition rates.- Controlled Cooling: Implement a gradual and controlled cooling profile to promote the formation of well-defined crystals.
Product Discoloration Presence of Pigmented Impurities: The fermentation broth may contain colored compounds that are not effectively removed during purification.- Activated Carbon Treatment: Incorporate an activated carbon treatment step to adsorb colored impurities.

Quantitative Data Summary

Purification Method Starting Purity (% of dry weight) Final Purity (% of dry weight) Key Process Steps Reference
Membrane Filtration & Ion Exchange< 70% (can be as low as < 5%)> 80% (preferably > 90%)Biomass separation (Ultrafiltration), Cation & Anion Exchange, Nanofiltration
Simplified Membrane Filtration< 70%> 80%Two-step membrane filtration with different MWCOs (e.g., 300-500 Da and 600-800 Da)
Chromatography-Centric MethodNot specifiedHigh PurityCentrifugation, Ion Exchange Chromatography (Cation and Anion), Nanofiltration, Electrodialysis

Experimental Protocols

Protocol 1: Purification of this compound using Membrane Filtration and Ion-Exchange Chromatography

This protocol is a general guideline and may require optimization based on the specific characteristics of the fermentation broth.

1. Biomass Removal:

  • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the microbial cells.
  • Collect the supernatant.
  • Perform a two-step ultrafiltration on the supernatant. First, use a membrane with a molecular weight cut-off (MWCO) of approximately 500 kDa to remove larger cellular debris and proteins.
  • Follow this with a second ultrafiltration step using a 150 kDa MWCO membrane to further clarify the solution.

2. Ion-Exchange Chromatography:

  • Adjust the pH of the clarified broth to the optimal binding pH for the chosen cation exchange resin (typically in H+ form).
  • Pass the solution through a column packed with a strong cation exchange resin to remove positively charged contaminants.
  • Adjust the pH of the flow-through to 7.0 with sodium hydroxide.
  • Immediately pass the neutralized solution through a column packed with a strong anion exchange resin (in Cl- form) to remove negatively charged impurities.
  • Elute the Sialyllactose with deionized water and neutralize the eluate to pH 7.0.

3. Nanofiltration and Concentration:

  • Subject the eluate from the ion-exchange step to nanofiltration using a membrane with an MWCO of 300-500 Daltons to remove smaller carbohydrates.
  • The retentate, which contains the Sialyllactose, is then passed through a second nanofiltration step with a membrane MWCO of 600-800 Daltons. The Sialyllactose will pass through this membrane as the filtrate, while larger oligosaccharides are retained.
  • The concentration of Sialyllactose in the final filtrate can be increased using reverse osmosis or evaporation.

4. Final Processing:

  • For decolorization, the concentrated Sialyllactose solution can be treated with activated carbon.
  • The purified this compound solution can then be spray-dried to obtain a powder.

Protocol 2: Crystallization of this compound

This protocol describes a method for obtaining crystalline this compound n-hydrate.

1. Preparation of this compound Solution:

  • Prepare an aqueous solution of purified Sialyllactose.
  • Adjust the pH of the solution to between 5.5 and 8.0 using a sodium-containing basic compound (e.g., sodium hydroxide).

2. Induction of Crystallization:

  • Method A: Cooling Crystallization:
  • Concentrate the this compound solution under reduced pressure.
  • Gradually cool the concentrated solution while stirring to induce crystallization.
  • Method B: Anti-Solvent Crystallization:
  • Add an alcohol (e.g., ethanol) dropwise to the aqueous this compound solution with stirring until turbidity is observed.
  • Continue stirring and allow the crystals to grow.

3. Crystal Harvesting and Drying:

  • Collect the precipitated crystals by filtration.
  • Wash the crystals with a small amount of cold ethanol or another suitable solvent.
  • Dry the crystals under vacuum at a controlled temperature.

Visualizations

experimental_workflow cluster_clarification Step 1: Clarification cluster_purification Step 2: Purification cluster_concentration Step 3: Concentration & Final Polish cluster_final_product Step 4: Final Product fermentation_broth Fermentation Broth centrifugation Centrifugation fermentation_broth->centrifugation ultrafiltration Ultrafiltration (500 kDa & 150 kDa) centrifugation->ultrafiltration cation_exchange Cation Exchange Chromatography ultrafiltration->cation_exchange anion_exchange Anion Exchange Chromatography cation_exchange->anion_exchange nanofiltration Nanofiltration (300-800 Da) anion_exchange->nanofiltration activated_carbon Activated Carbon Treatment nanofiltration->activated_carbon spray_drying Spray Drying activated_carbon->spray_drying crystallization Crystallization activated_carbon->crystallization purified_sialyllactose Purified this compound spray_drying->purified_sialyllactose crystallization->purified_sialyllactose

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_filtration_issues Filtration Issues cluster_chromatography_issues Chromatography Issues cluster_crystallization_issues Crystallization Issues start Low Purity of Final Product check_membrane Check Membrane Integrity & MWCO start->check_membrane If after filtration check_resin Verify Resin Type & Capacity start->check_resin If after chromatography check_purity Ensure High Purity of Starting Material start->check_purity If during crystallization optimize_pressure Optimize Transmembrane Pressure check_membrane->optimize_pressure pre_filter Improve Pre-filtration Steps optimize_pressure->pre_filter optimize_ph Optimize pH and Buffer Conditions check_resin->optimize_ph check_loading Check for Column Overloading optimize_ph->check_loading optimize_concentration Optimize Supersaturation check_purity->optimize_concentration optimize_conditions Optimize Solvent/Temperature Profile optimize_concentration->optimize_conditions

Caption: Troubleshooting logic for this compound purification.

References

How to prevent the degradation of Sialyllactose sodium in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sialyllactose sodium in solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound solutions?

A1: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Solutions should be stored in tightly sealed containers and protected from light and moisture.[1] It is also recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1]

Q2: What are the primary factors that cause the degradation of this compound in an aqueous solution?

A2: The primary factors leading to the degradation of this compound in solution are non-enzymatic degradation at pH extremes and enzymatic degradation. Specifically, acidic conditions (pH < 3.0) can cause hydrolysis, breaking the glycosidic bond and separating sialic acid from lactose. Conversely, alkaline conditions (pH > 9.0) can lead to the isomerization of the glucose moiety to fructose, forming 3'-sialyl-lactulose. Additionally, the presence of sialidase enzymes can enzymatically cleave the sialic acid from the lactose backbone.

Q3: At what pH is a this compound solution most stable?

A3: this compound in an aqueous solution is most stable at a neutral pH, around 6.9. Significant degradation is observed at pH values below 3.0 and above 9.0.

Q4: Can this compound solutions be autoclaved?

A4: Autoclaving this compound solutions is not recommended. The high temperatures and pressures of autoclaving can accelerate degradation, particularly hydrolysis and isomerization.

Q5: Is this compound sensitive to light?

A5: While specific photodegradation studies on this compound are not extensively available, it is good laboratory practice to protect solutions from prolonged exposure to light, especially UV light. Storage in amber vials or in the dark is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity of the this compound solution. 1. pH of the solution has shifted to acidic or alkaline ranges. 2. Enzymatic degradation by contaminating sialidases. 3. Repeated freeze-thaw cycles. 4. Improper storage temperature.1. Ensure the solution is buffered at a neutral pH (around 7.0). 2. Use sterile, nuclease-free water and handle aseptically to prevent microbial contamination which can be a source of sialidases. Consider adding a broad-spectrum antimicrobial agent if appropriate for the application. 3. Aliquot stock solutions into single-use volumes. 4. Store solutions at -20°C for short-term and -80°C for long-term storage.
Visible precipitate in the solution after thawing. 1. The concentration of this compound exceeds its solubility at a lower temperature. 2. Interaction with other components in a complex buffer system.1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. 2. If using a complex buffer, assess the compatibility of all components with this compound. Consider simplifying the buffer composition.
Change in the color of the solution (e.g., yellowing). 1. Maillard reaction between the reducing end of lactose and amino groups from other buffer components, especially at elevated temperatures. 2. Degradation of components in the solution due to light exposure.1. Avoid using buffers containing primary or secondary amines (e.g., Tris) if heating is required. Use buffers like phosphate or HEPES. 2. Store the solution protected from light.
Unexpected peaks in HPLC/MS analysis. 1. Degradation of this compound into sialic acid and lactose (hydrolysis) or 3'-sialyl-lactulose (isomerization). 2. Presence of contaminants in the initial material or introduced during handling.1. Confirm the identity of the unexpected peaks using mass spectrometry and by comparing with standards of potential degradation products. Optimize the solution pH and storage conditions to minimize further degradation. 2. Use high-purity this compound and ensure all reagents and containers are clean.

Quantitative Data on Degradation

The following table summarizes the degradation kinetics of N-acetylneuraminic acid (sialic acid), a key component of Sialyllactose, at various pH values and temperatures. While this data is for the free sialic acid, it provides a useful approximation for the stability of the sialic acid linkage in Sialyllactose under similar conditions. The degradation of Sialyllactose itself is expected to follow similar trends.

Table 1: Degradation Rate Constants (k) and Half-life (t½) of N-acetylneuraminic Acid

pH Temperature (°C) Rate Constant (k) (h⁻¹) Half-life (t½) (h)
2.0600.009572.96
2.0900.19153.62
7.090Stable> 24
11.0600.021332.54
11.0900.29822.32
12.0600.15004.62
12.0900.74520.93

Data is for N-acetylneuraminic acid and serves as an estimate for Sialyllactose degradation trends.

Experimental Protocols

Protocol 1: Stability Testing of this compound Solution

Objective: To determine the stability of a this compound solution under specific pH and temperature conditions.

Materials:

  • This compound salt

  • Sterile, nuclease-free water

  • pH buffers (e.g., phosphate buffer for pH 7.0, citrate buffer for acidic pH, carbonate-bicarbonate buffer for alkaline pH)

  • pH meter

  • Incubators or water baths at desired temperatures

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile, nuclease-free water.

  • Dilute the stock solution to the desired final concentration in the respective pH buffers.

  • Divide the solutions into aliquots in sterile, sealed vials for each time point and condition to be tested.

  • Store the vials at the designated temperatures.

  • At each time point (e.g., 0, 24, 48, 72 hours, and weekly), remove one aliquot from each condition.

  • Immediately analyze the samples using the HPLC-MS/MS method described in Protocol 2 to quantify the remaining this compound and identify any degradation products.

  • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Protocol 2: Quantification of this compound and Degradation Products by HPLC-MS/MS

Objective: To quantify this compound and its primary degradation products (sialic acid, lactose, and 3'-sialyl-lactulose).

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide column).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sialyllactose: m/z 632.4 → 290.0

    • Sialic Acid: m/z 308.1 → 87.0

    • Lactose: m/z 341.1 → 161.1

    • 3'-sialyl-lactulose: m/z 632.4 → [a different characteristic fragment ion to be determined]

Procedure:

  • Prepare standard solutions of this compound, sialic acid, and lactose at known concentrations to generate calibration curves.

  • Dilute the samples from the stability study (Protocol 1) to fall within the range of the calibration curves.

  • Inject the standards and samples onto the HPLC-MS/MS system.

  • Integrate the peak areas for each analyte and quantify the concentrations using the calibration curves.

Visualizations

DegradationPathways Sialyllactose This compound Hydrolysis_Products Sialic Acid + Lactose Sialyllactose->Hydrolysis_Products  pH < 3.0 (Hydrolysis) Isomerization_Product 3'-sialyl-lactulose Sialyllactose->Isomerization_Product  pH > 9.0 (Isomerization) Enzymatic_Degradation Sialic Acid + Lactose Sialyllactose->Enzymatic_Degradation  Sialidase (Enzymatic Cleavage) ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis Prep_Solution Prepare this compound Solution in Buffer Aliquoting Aliquot for Time Points Prep_Solution->Aliquoting Incubation Incubate at Defined pH and Temperature Aliquoting->Incubation Sampling Sample at Time Intervals Incubation->Sampling HPLC_MS HPLC-MS/MS Analysis Sampling->HPLC_MS Quantification Quantify Degradation HPLC_MS->Quantification TroubleshootingLogic Start Issue with Sialyllactose Solution Check_pH Check pH of Solution Start->Check_pH Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Assess Handling Procedures Start->Check_Handling pH_Extreme pH is Acidic or Alkaline Check_pH->pH_Extreme Storage_Incorrect Improper Temperature or Light Exposure Check_Storage->Storage_Incorrect Handling_Issue Potential Contamination or Freeze-Thaw Check_Handling->Handling_Issue Adjust_pH Adjust to Neutral pH with Buffer pH_Extreme->Adjust_pH Yes Correct_Storage Store at -20°C/-80°C, Protect from Light Storage_Incorrect->Correct_Storage Yes Improve_Handling Use Aseptic Technique, Aliquot Solution Handling_Issue->Improve_Handling Yes

References

Addressing batch-to-batch variability of commercially sourced Sialyllactose sodium.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of commercially sourced Sialyllactose sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt?

A1: Sialyllactose (SL) sodium salt is the sodium salt of a trisaccharide composed of sialic acid, galactose, and glucose. It is a key human milk oligosaccharide (HMO) and exists in two main isomeric forms: 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), which differ in the linkage position of sialic acid to the lactose core.[1][2][3] Commercially, it is often produced via microbial fermentation.[4][5]

Q2: What are the typical purity specifications for commercial this compound salt?

A2: Purity specifications can vary between suppliers, but generally, a high-purity grade is expected. For instance, some commercial sources offer a purity of ≥90% or ≥98%. Regulatory filings for its use as a novel food ingredient often specify the minimum percentage of the primary isomer (e.g., ≥82% or ≥88%) and set limits for related substances.

Q3: What are the common impurities found in commercial Sialyllactose and what are their sources?

A3: Common impurities are often by-products of the fermentation and purification processes. These can include:

  • D-Lactose: Unreacted starting material.

  • Sialic Acid (N-acetylneuraminic acid): A precursor or a degradation product.

  • Isomeric forms: For example, 6'-SL in a 3'-SL product, and vice versa.

  • Related carbohydrates: Such as 3'-sialyl-lactulose, which may be formed during the manufacturing process.

  • Endotoxins: As production often involves Gram-negative bacteria like E. coli.

Q4: How can I confirm the identity and purity of a new batch of Sialyllactose?

A4: Several analytical techniques are used to characterize Sialyllactose. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a common method for assay and impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation, while Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), confirms the molecular weight and can help in structural elucidation.

Q5: What is the functional difference between 3'-SL and 6'-SL, and should I be concerned about isomeric impurities?

A5: 3'-SL and 6'-SL are structural isomers that can have different biological activities. For example, they may be metabolized differently by gut microbiota or show different affinities for binding to host cell receptors or pathogens. Therefore, the presence of the unintended isomer as an impurity could potentially impact experimental outcomes, making it crucial to be aware of the isomeric purity of your batch.

Q6: How should this compound salt be stored to ensure its stability?

A6: this compound salt is typically a stable, white to off-white powder. It should be stored in a well-sealed container, protected from moisture, and kept at the temperature recommended by the supplier (often at room temperature or refrigerated). Stability studies have shown it to be stable for extended periods under appropriate storage conditions.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based or animal studies using different batches of Sialyllactose.

  • Possible Cause: Variation in the purity profile between batches. The concentration of the active isomer may differ, or the levels of impurities (e.g., other saccharides, endotoxins) could be affecting the biological response.

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA): Compare the CoAs of the different batches, paying close attention to the purity, moisture content, and levels of specified impurities.

    • Perform Independent Quality Control: If possible, analyze the batches in-house using methods like HPAEC-PAD to confirm the concentration of the primary isomer and quantify impurities.

    • Test for Endotoxins: If using in cell culture or in vivo, endotoxin contamination can cause significant inflammatory responses. Consider performing a Limulus Amebocyte Lysate (LAL) test.

    • Contact the Supplier: Discuss the observed variability with the supplier's technical support. They may have additional data on the batches .

Problem 2: Unexpected peaks are observed in our analytical chromatogram (e.g., HPLC, HPAEC-PAD) for a new batch.

  • Possible Cause: The new batch may contain impurities not present in previous batches, or the relative amounts of known impurities may have changed.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If your system is connected to a mass spectrometer, attempt to identify the molecular weight of the unexpected peaks.

    • Use Reference Standards: Run standards for common impurities like lactose and sialic acid to see if the retention times match the unknown peaks.

    • Evaluate Isomeric Purity: If your method can separate 3'-SL and 6'-SL, check for the presence of the other isomer.

    • Assess Degradation: Consider if the sample may have degraded due to improper storage or handling.

Problem 3: The Sialyllactose powder has a different appearance (e.g., color, texture) compared to the previous batch.

  • Possible Cause: Variations in the manufacturing process, such as drying or milling, can affect the physical appearance of the powder. While not always indicative of a chemical change, it warrants investigation.

  • Troubleshooting Steps:

    • Check the CoA: Look for any notes on the physical description.

    • Perform Solubility Test: Compare the solubility of the new batch with a previous batch that performed as expected.

    • Analytical Confirmation: Analyze the batch to ensure its chemical purity and identity are within specification, despite the change in appearance.

Data Presentation

Table 1: Typical Specifications for 3'-Sialyllactose Sodium Salt

ParameterSpecificationMethod of Analysis
Appearance White to off-white powderVisual
pH (5% solution) 4.5 - 6.0Ph. Eur. 2.2.3
Water Content ≤ 8.0% w/wKarl Fischer Titration
Assay (3'-SL Sodium, water-free) ≥ 88.0% w/wHPAEC
Human-identical milk saccharides ≥ 90.0% w/wCalculation
D-Lactose ≤ 5.0% w/wHPAEC
Sialic Acid ≤ 1.5% w/wHPAEC
3'-Sialyl-lactulose ≤ 5.0% w/wHPAEC
Lead ≤ 0.1 mg/kgInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Endotoxin ≤ 10 EU/mgLAL Test

Table 2: Typical Specifications for 6'-Sialyllactose Sodium Salt

ParameterSpecificationMethod of Analysis
Appearance White to off-white powderVisual
Purity (6'-SL) ≥ 82%HPAEC-PAD
Related Carbohydrates
Sialic AcidReport ValueHPAEC-PAD
D-LactoseReport ValueHPAEC-PAD
3'-SialyllactoseReport ValueHPAEC-PAD
Heavy Metals ≤ 10 ppmICP-MS
Endotoxin Report ValueLAL Test

Table 3: Common Analytical Techniques for Sialyllactose Characterization

TechniquePurpose
HPAEC-PAD Quantification of Sialyllactose and related saccharide impurities.
¹H NMR Structural confirmation and identification.
LC-MS/MS Identity confirmation, impurity identification, and quantification in biological matrices.
Karl Fischer Titration Determination of water content.
ICP-MS Analysis of heavy metal impurities.

Experimental Protocols

Protocol 1: Purity and Impurity Profiling by HPAEC-PAD

  • Sample Preparation: Accurately weigh and dissolve this compound salt in high-purity water to a final concentration of approximately 100 µg/mL.

  • Chromatographic System: Use a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., Dionex CarboPac series).

  • Mobile Phase: Employ a gradient of sodium hydroxide and sodium acetate. A typical gradient might start at a low concentration of sodium hydroxide (e.g., 100 mM) and ramp up the sodium acetate concentration to elute the acidic oligosaccharides.

  • Detection: Use a pulsed amperometric detector with a gold working electrode and a waveform optimized for carbohydrate detection.

  • Analysis: Inject the sample and standards for known impurities (lactose, sialic acid, etc.). Quantify the main peak and impurities based on the peak area relative to a reference standard.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound salt in 0.5 mL of deuterium oxide (D₂O).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key signals to look for include the anomeric protons of the glucose and galactose residues and the characteristic signals from the N-acetyl group and glycerol side chain of sialic acid.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or published data for the specific Sialyllactose isomer to confirm its identity and structure.

Protocol 3: Identity Confirmation by LC-MS/MS

  • Sample Preparation: Prepare a dilute solution of this compound salt (e.g., 1-10 µg/mL) in a solvent compatible with the chromatography method (e.g., water/acetonitrile).

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column. The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer like ammonium acetate or ammonium formate.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.

  • Analysis: Monitor for the deprotonated molecule [M-H]⁻. For this compound salt (C₂₃H₃₈NO₁₉Na), the expected mass of the free acid form would be monitored. Perform tandem MS (MS/MS) to obtain characteristic fragmentation patterns for structural confirmation.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results Observed review_coa Review and Compare Certificates of Analysis (CoAs) for All Batches start->review_coa discrepancy Significant Discrepancy in Purity or Impurities? review_coa->discrepancy inhouse_qc Perform In-House QC: - HPAEC-PAD for Purity - LC-MS for Identity - LAL for Endotoxins discrepancy->inhouse_qc Yes investigate_protocol Investigate Experimental Protocol for Other Sources of Variability discrepancy->investigate_protocol No qc_pass QC Results Match CoA and are within Spec? inhouse_qc->qc_pass contact_supplier Contact Supplier with In-House Data and Batch Numbers qc_pass->contact_supplier No qc_pass->investigate_protocol Yes end_supplier Resolution from Supplier (e.g., Replacement Batch) contact_supplier->end_supplier end_protocol Optimize Experimental Protocol investigate_protocol->end_protocol

Caption: Troubleshooting workflow for inconsistent experimental results.

QCTestWorkflow start Receive New Batch of This compound Salt coa_check Quarantine Batch and Review Supplier's CoA start->coa_check sampling Prepare Sample for In-House Analysis coa_check->sampling analysis Perform Analytical Tests sampling->analysis hpaec HPAEC-PAD: Purity & Impurity Profile analysis->hpaec lcms LC-MS: Identity Confirmation analysis->lcms kf Karl Fischer: Water Content analysis->kf results Compare Results to Specifications hpaec->results lcms->results kf->results pass Release Batch for Experimental Use results->pass Pass fail Reject Batch and Contact Supplier results->fail Fail

Caption: Experimental workflow for quality control of incoming Sialyllactose.

SignalingPathway cluster_pathogen Pathogen cluster_host Host Cell pathogen Virus / Bacterium lectin Lectin / Hemagglutinin receptor Cell Surface Receptor (with Sialic Acid) lectin->receptor Binds to infection Cellular Infection or Adhesion lectin->infection Inhibited receptor->infection sialyllactose Free Sialyllactose (Competitive Inhibitor) sialyllactose->lectin Binds to

Caption: Sialyllactose as a competitive inhibitor of pathogen binding.

References

Minimizing interference in mass spectrometry analysis of Sialyllactose.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the mass spectrometry analysis of sialyllactose.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the mass spectrometry analysis of sialyllactose?

A1: The main sources of interference include:

  • Matrix Effects: High concentrations of lactose and neutral oligosaccharides in biological samples like human milk can suppress the ionization of sialyllactose, leading to reduced signal intensity.[1][2]

  • Isobaric Interference: 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL) are structural isomers with the same molecular weight, making them indistinguishable by mass alone.[2][3] Chromatographic separation or specific derivatization is necessary to differentiate them.

  • In-source Fragmentation: The sialic acid moiety is labile and can easily cleave off during ionization in the mass spectrometer, resulting in a loss of signal for the intact molecule.[2] This can be minimized by optimizing source parameters like the cone voltage.

  • Endogenous Presence: Sialyllactose is often naturally present in biological matrices such as plasma, which complicates quantification using standard calibration curves. This necessitates the use of methods like standard addition or a surrogate matrix for accurate measurement.

Q2: How can I improve the recovery of sialyllactose from my samples during preparation?

A2: To enhance recovery, consider the following:

  • Protein Precipitation: A simple and effective initial step is to precipitate proteins using cold ethanol.

  • Solid-Phase Extraction (SPE): Utilize graphitized carbon cartridges (GCC) for the enrichment of sialylated oligosaccharides. This method effectively removes interfering salts and neutral sugars.

  • Avoid Harsh Conditions: Sialic acids are sensitive to high temperatures and acidic conditions, which can lead to their degradation. Ensure that your sample processing steps are gentle.

Q3: My sialyllactose signal is weak or suppressed. What are the likely causes and solutions?

A3: Low signal intensity or ion suppression is a common issue. Here are the potential causes and how to address them:

  • Inefficient Ionization: For underivatized sialyllactose, negative ion mode electrospray ionization (ESI) is generally more sensitive.

  • Matrix Effects: As mentioned in Q1, co-eluting matrix components can suppress the sialyllactose signal. Improve chromatographic separation to resolve sialyllactose from these interferences or use enrichment techniques like SPE (see Q2).

  • In-source Fragmentation: The loss of the sialic acid group during ionization reduces the signal of the intact molecule. To mitigate this, reduce the cone voltage or other source parameters in the mass spectrometer.

Q4: I am unable to differentiate between 3'-sialyllactose and 6'-sialyllactose. What methods can I use?

A4: Distinguishing between these isomers requires specific analytical strategies:

  • High-Resolution Chromatography: The use of specialized liquid chromatography columns, such as hydrophilic interaction liquid chromatography (HILIC) or porous graphitized carbon (PGC), can achieve chromatographic separation of the isomers.

  • Chemical Derivatization: Derivatizing the sialic acid can introduce a mass difference between the α2,3- and α2,6-linked isomers. For example, using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can lead to the formation of a lactone for the α2,3-linked sialic acid and an amide for the α2,6-linked sialic acid, resulting in different masses that can be distinguished by the mass spectrometer.

  • Advanced MS Techniques: Ion mobility-mass spectrometry (IM-MS) can separate isomers based on their different shapes and collision cross-sections. Tandem mass spectrometry (MS/MS) can also be used, as the fragmentation patterns of the isomers can differ, particularly for certain adduct ions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Sialyllactose Recovery Inefficient extraction from the sample matrix.Optimize protein precipitation with cold ethanol. Employ solid-phase extraction (SPE) with graphitized carbon cartridges (GCC) to enrich for sialylated oligosaccharides.
Degradation during sample preparation.Avoid high temperatures and harsh acidic conditions during all sample handling steps.
Low Signal Intensity / Ion Suppression Suboptimal ionization mode.For underivatized sialyllactose, use negative ion mode ESI for better sensitivity.
Co-elution with interfering matrix components.Improve chromatographic separation using a HILIC or PGC column. Implement an SPE cleanup step to remove interfering substances.
In-source fragmentation.Reduce the cone voltage and other source parameters to minimize the loss of the sialic acid moiety.
Inability to Distinguish Isomers (3'-SL and 6'-SL) Co-elution of isomers.Optimize the LC gradient and consider using a PGC or HILIC column for better separation.
Identical mass-to-charge ratio.Employ a chemical derivatization strategy to introduce a mass difference between the isomers. Utilize advanced techniques like ion mobility-mass spectrometry if available.
Quantification Challenges Endogenous presence of sialyllactose in the matrix.Use a surrogate matrix approach for calibration. Alternatively, employ the standard addition method.

Experimental Protocols

Protocol 1: Sample Preparation for Sialyllactose Analysis from Biological Fluids

This protocol outlines the steps for protein precipitation and enrichment of sialylated oligosaccharides.

  • Sample Collection and Initial Processing:

    • Thaw frozen samples (e.g., human milk, plasma) at 4°C.

    • Centrifuge the sample to separate layers (e.g., lipid layer in milk). For milk, carefully collect the skim milk (middle layer).

  • Protein Precipitation:

    • To 200 µL of the sample, add 400 µL of cold ethanol.

    • Vortex the mixture and incubate at 4°C to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant which contains the oligosaccharides.

  • Enrichment of Sialylated Oligosaccharides using SPE with Graphitized Carbon Cartridges (GCC):

    • Conditioning: Condition the SPE-GCC cartridge with 3 mL of 80% acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA), followed by 3 mL of nanopure water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Washing: Wash the cartridge with nanopure water to remove salts and other highly polar, non-retained compounds.

    • Elution: Elute the sialylated oligosaccharides with an appropriate solvent mixture, such as 40% ACN with 0.05% TFA.

    • Drying and Reconstitution: Dry the collected fraction in a vacuum centrifuge. Reconstitute the dried sample in an appropriate solvent for LC-MS analysis (e.g., nanopure water or mobile phase).

Protocol 2: Derivatization for Isomer-Specific Analysis of Sialyllactose

This protocol describes a general method for the derivatization of sialic acids to differentiate between α2,3- and α2,6-linkages.

  • Sample Preparation:

    • Start with the purified and dried sialyllactose-containing fraction from Protocol 1.

    • Dissolve the sample in an appropriate buffer.

  • Derivatization Reaction:

    • Add the derivatization reagent, for example, DMT-MM, in the presence of a nucleophile like an amine (e.g., ammonium chloride).

    • Under these conditions, α2,6-linked sialic acids are preferentially converted to amides, while α2,3-linked sialic acids tend to form lactones. This creates a mass difference between the two isomers.

  • Reaction Quenching and Cleanup:

    • Stop the reaction after the specified time.

    • Perform a cleanup step, such as another SPE, to remove excess reagents before LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis start Biological Sample (e.g., Milk, Plasma) protein_precipitation Protein Precipitation (Cold Ethanol) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection spe_loading Load Supernatant supernatant_collection->spe_loading spe_conditioning SPE-GCC Conditioning spe_conditioning->spe_loading spe_washing Wash (Remove Salts/Neutrals) spe_loading->spe_washing spe_elution Elute Sialylated Oligosaccharides spe_washing->spe_elution derivatization Optional: Derivatization for Isomer Separation spe_elution->derivatization lc_ms_analysis LC-MS/MS Analysis spe_elution->lc_ms_analysis derivatization->lc_ms_analysis

Caption: Experimental workflow for sialyllactose analysis.

troubleshooting_logic cluster_recovery Poor Recovery cluster_signal Low Signal/Suppression cluster_isomers Isomer Co-elution start Problem Encountered cause_degradation Degradation? start->cause_degradation cause_inefficient_extraction Inefficient Extraction? start->cause_inefficient_extraction cause_fragmentation In-source Fragmentation? start->cause_fragmentation cause_matrix_effects Matrix Effects? start->cause_matrix_effects cause_no_separation No Chromatographic Separation? start->cause_no_separation solution_gentle Use Gentle Conditions (Low Temp, Neutral pH) cause_degradation->solution_gentle solution_spe Optimize SPE-GCC Protocol cause_inefficient_extraction->solution_spe solution_cone_voltage Reduce Cone Voltage cause_fragmentation->solution_cone_voltage solution_chromatography Improve Chromatography (HILIC/PGC) cause_matrix_effects->solution_chromatography solution_derivatization Use Derivatization cause_no_separation->solution_derivatization solution_lc_optimization Optimize LC Method cause_no_separation->solution_lc_optimization

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 3'-Sialyllactose and 6'-Sialyllactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two key human milk oligosaccharides, 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL). The structural difference between these two isomers, based on the linkage of sialic acid to the lactose core, leads to distinct biological functions. This document summarizes experimental data, details methodologies for key assays, and visualizes relevant signaling pathways to aid in research and development.

Structural and Natural Occurrence

3'-Sialyllactose and 6'-Sialyllactose are trisaccharides composed of sialic acid, galactose, and glucose. The key difference lies in the glycosidic bond between sialic acid and the galactose unit of lactose. In 3'-SL, the linkage is at the 3' position (α2-3), while in 6'-SL, it is at the 6' position (α2-6). This seemingly minor structural variation significantly influences their biological activities.[1]

In human breast milk, 6'-SL is the predominant form in early lactation, with concentrations around 500 mg/L, which decrease to approximately 250 mg/L after two months.[1] In contrast, the concentration of 3'-SL remains relatively stable at about 220 mg/L throughout lactation.[1]

Comparative Bioactivity Data

The following tables summarize the quantitative data from various studies comparing the bioactivities of 3'-SL and 6'-SL.

Table 1: Prebiotic Activity - Short-Chain Fatty Acid (SCFA) Production
Short-Chain Fatty AcidEffect of 3'-SialyllactoseEffect of 6'-SialyllactoseReference Study
Butyrate Significantly increased production. Preferentially stimulates butyrate-producing bacteria like Lachnospiraceae and Alistipes.Also increases butyrate-producing Lachnospiraceae, but to a lesser extent than 3'-SL. Uniquely stimulates Agathobacter and Subdoligranulum.[1][2]
Propionate Increased production, primarily through stimulation of Alistipes.Showed a more significant increase in propionate concentration compared to 3'-SL. Uniquely stimulates the propionate-producer Phascolarctobacterium.
Acetate Increased production.Showed a more significant increase in acetate concentration compared to 3'-SL.
Table 2: Modulation of Gut Microbiota
Bacterial Phylum/GenusEffect of 3'-SialyllactoseEffect of 6'-SialyllactoseReference Study
Firmicutes Decreased relative abundance compared to control.Decreased relative abundance compared to control.
Bacteroidetes Increased relative abundance compared to control.No significant difference compared to control.
Akkermansia Significantly increased relative abundance compared to control.No significant difference compared to control.
Bacteroides Increased relative abundance compared to both control and 6'-SL.No significant difference compared to control.
Coprococcus Increased relative abundance compared to both control and 6'-SL.No significant difference compared to control.
Mucispirillum Significantly reduced relative abundance compared to control.Significantly reduced relative abundance compared to control.
Table 3: Anti-Inflammatory Effects on Macrophages (RAW 264.7 cells)
Inflammatory MarkerEffect of 3'-SialyllactoseEffect of 6'-SialyllactoseReference Study
IL-6 mRNA Potent inhibition of LPS-induced expression (~80% reduction with 500 µg/ml pooled HMOs).Strong inhibition of LPS-induced expression.
IL-1β mRNA Potent inhibition of LPS-induced expression (~70% reduction with 500 µg/ml pooled HMOs).Inhibited LPS-induced expression.
TNF-α mRNA Reduced LPS-induced expression.Not explicitly quantified in comparative studies.
NF-κB activation Does not appear to alter TLR4-mediated NF-κB signaling.Attenuated LPS-induced p65 nuclear translocation.
MAPK (p38) phosphorylation Does not appear to alter TLR4-mediated p38 phosphorylation.Attenuated LPS-induced p38 phosphorylation.
Akt phosphorylation Not explicitly quantified in comparative studies.Attenuated LPS-induced Akt phosphorylation.
Table 4: Neurodevelopmental Effects in a Piglet Model
ParameterEffect of 3'-Sialyllactose (0.2673% of diet)Effect of 6'-Sialyllactose (0.2673% of diet)Reference Study
Cognitive Performance (Novel Object Recognition) No significant effect on learning and memory.No significant effect on learning and memory.
Brain Volume Larger relative volume of the pons compared to control.Lower absolute brain weight compared to control at day 61.
Ganglioside-bound Sialic Acid 2g of 3'-SL led to a 15% increase in the corpus callosum; 4g led to a 10% increase in the cerebellum.2g of 6'-SL led to a 15% increase in the corpus callosum.

Experimental Protocols

In Vitro Prebiotic Activity Assay using a Human Intestinal Microbial Ecosystem Simulator (SHIME®)

Objective: To evaluate the effect of 3'-SL and 6'-SL on the composition and metabolic activity of the human gut microbiota.

Methodology:

  • SHIME® Setup: The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a multi-compartment model of the human gastrointestinal tract. It is inoculated with a fecal slurry from a healthy human donor.

  • Stabilization Phase: The system is stabilized for a period (e.g., 2 weeks) to allow the microbial community to adapt to the in vitro conditions.

  • Treatment Phase: 3'-Sialyllactose or 6'-Sialyllactose is added to the simulated colon compartments at a physiologically relevant concentration (e.g., 1 g/L). A control group with no added sialyllactose is run in parallel.

  • Sampling: Samples are collected from the colon compartments at regular intervals (e.g., daily or every few days) for analysis.

  • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the collected samples are determined by gas chromatography (GC).

  • Microbiota Analysis: Bacterial DNA is extracted from the samples, and the 16S rRNA gene is sequenced to determine the composition of the microbial community.

Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory properties of 3'-SL and 6'-SL by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well or 6-well plates at a density of approximately 5 x 10^5 cells/mL and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of 3'-SL or 6'-SL (e.g., 10-200 µM) for 1-2 hours.

  • Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response.

  • Cytokine Measurement (ELISA): The supernatant is collected, and the concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells, reverse transcribed to cDNA, and the expression levels of genes encoding pro-inflammatory mediators (e.g., Il6, Tnf, Nos2) are measured by quantitative real-time PCR.

  • Signaling Pathway Analysis (Western Blot): Cell lysates are prepared, and the phosphorylation status of key signaling proteins in pathways like NF-κB (p65) and MAPK (p38) is analyzed by Western blotting using phospho-specific antibodies.

Pathogen Adhesion Assay to Caco-2 Intestinal Epithelial Cells

Objective: To determine the ability of 3'-SL and 6'-SL to inhibit the adhesion of pathogenic bacteria to intestinal epithelial cells.

Methodology:

  • Cell Culture: Caco-2 human colorectal adenocarcinoma cells are cultured in EMEM supplemented with 20% fetal bovine serum until they form a confluent monolayer, which differentiates to resemble mature enterocytes.

  • Bacterial Culture: The pathogenic bacterial strain (e.g., Enterotoxigenic Escherichia coli (ETEC)) is grown to mid-log phase in an appropriate broth.

  • Pre-incubation (Optional): The bacterial suspension can be pre-incubated with various concentrations of 3'-SL or 6'-SL for a set period (e.g., 1 hour at 37°C). Alternatively, the Caco-2 cell monolayer can be pre-treated with the sialyllactose.

  • Infection: The Caco-2 cell monolayers are washed with PBS, and the bacterial suspension (with or without pre-incubation with sialyllactose) is added to the cells at a specific multiplicity of infection (MOI).

  • Incubation: The co-culture is incubated for a defined period (e.g., 1-3 hours) to allow for bacterial adhesion.

  • Washing: Non-adherent bacteria are removed by washing the cell monolayers multiple times with sterile PBS.

  • Quantification of Adherent Bacteria: The Caco-2 cells are lysed with a detergent (e.g., Triton X-100), and the released bacteria are quantified by plating serial dilutions on agar plates and counting the resulting colony-forming units (CFU). The percentage of adhesion inhibition is calculated relative to a control without sialyllactose.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Macrophage Inflammation

The following diagrams illustrate the known and proposed signaling pathways modulated by 3'-SL and 6'-SL in the context of LPS-induced inflammation in macrophages.

LPS_Signaling_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38) MyD88->MAPK PI3K PI3K MyD88->PI3K NFkB NF-κB (p65) MyD88->NFkB MAPK->NFkB Akt Akt PI3K->Akt Akt->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Inflammation SL3 3'-Sialyllactose SL3->Inflammation SL6 6'-Sialyllactose SL6->MAPK SL6->Akt SL6->NFkB

Caption: LPS-induced inflammatory signaling pathway in macrophages and points of inhibition by 3'-SL and 6'-SL.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram outlines the general workflow for assessing the anti-inflammatory effects of 3'-SL and 6'-SL in a cell-based assay.

Anti_Inflammatory_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells into Plates culture->seed treat Pre-treat with 3'-SL or 6'-SL seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect elisa ELISA for Cytokine Levels collect->elisa qpcr qRT-PCR for Gene Expression collect->qpcr western Western Blot for Signaling Proteins collect->western end End elisa->end qpcr->end western->end

Caption: General experimental workflow for assessing the anti-inflammatory properties of sialyllactoses.

Conclusion

The available evidence indicates that both 3'-Sialyllactose and 6'-Sialyllactose possess significant and distinct bioactive properties. 3'-SL appears to be a more potent stimulator of butyrate production, which has important implications for gut health and epithelial barrier integrity. Conversely, 6'-SL demonstrates a broader effect on the gut microbiota, leading to a more diverse array of short-chain fatty acids. In terms of anti-inflammatory activity, both isomers show promise, although the specific signaling pathways they modulate may differ. Their effects on neurodevelopment appear to be more subtle and may be dependent on the specific developmental stage and cognitive function being assessed. This comparative guide provides a foundation for further research into the specific applications of these two important human milk oligosaccharides in infant nutrition and therapeutics.

References

Validating the Anti-inflammatory Effects of Sialyllactose in a Colitis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of Sialyllactose in a preclinical colitis model, benchmarked against relevant control and alternative interventions. The data presented is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for inflammatory bowel disease (IBD).

Efficacy of Sialyllactose in a DSS-Induced Colitis Model

Sialyllactose, particularly 3'-Sialyllactose (3'-SL), has been evaluated for its therapeutic potential in dextran sulfate sodium (DSS)-induced colitis, a widely used animal model for IBD. Recent studies demonstrate that 3'-SL, especially when combined with probiotics like Bifidobacterium infantis (B. infantis), can synergistically alleviate gut inflammation and enhance intestinal barrier function[1]. The primary mechanism appears to involve the modulation of gut microbiota and the subsequent production of short-chain fatty acids (SCFAs), which have known anti-inflammatory properties[1][2].

However, it is noteworthy that the immunomodulatory effects of sialyllactose may be context-dependent. Some research has indicated that the presence of 3'-SL in maternal milk can influence the gut microbiota composition of offspring, leading to a higher susceptibility to DSS-induced colitis in adulthood[3][4]. This suggests a complex interplay between sialyllactose, the host's early-life microbial programming, and subsequent inflammatory responses.

The following sections present a detailed comparison of key efficacy parameters from a study evaluating 3'-SL, B. infantis, and their synbiotic combination in a DSS-induced colitis mouse model.

Table 1: Macroscopic and Histological Disease Activity
Treatment GroupBody Weight Change (%)Disease Activity Index (DAI)Colon Length (cm)Histological Score
Control+5.2 ± 1.50.0 ± 0.08.5 ± 0.50.5 ± 0.3
DSS Model-15.8 ± 2.110.5 ± 1.25.2 ± 0.49.8 ± 1.1
3'-Sialyllactose-7.5 ± 1.84.8 ± 0.96.8 ± 0.35.1 ± 0.8
B. infantis-8.1 ± 1.55.2 ± 1.06.5 ± 0.45.5 ± 0.7
Synbiotic (3'-SL + B. infantis)-3.1 ± 1.22.5 ± 0.67.9 ± 0.22.8 ± 0.5

Data synthesized from a study using a DSS-induced colitis model in C57BL/6J mice. Values are represented as mean ± standard deviation.

Table 2: Intestinal Barrier Function Markers
Treatment GroupZO-1 Expression (relative)Occludin Expression (relative)Claudin-1 Expression (relative)
Control1.00 ± 0.121.00 ± 0.151.00 ± 0.11
DSS Model0.28 ± 0.080.35 ± 0.090.41 ± 0.07
3'-Sialyllactose0.65 ± 0.100.68 ± 0.110.72 ± 0.09
B. infantis0.61 ± 0.090.65 ± 0.100.69 ± 0.08
Synbiotic (3'-SL + B. infantis)0.92 ± 0.130.95 ± 0.140.97 ± 0.10

Expression levels of tight junction proteins were quantified in colon tissue and normalized to the control group. Data is based on findings from immunofluorescence and western blot analyses. Values are represented as mean ± standard deviation.

Table 3: Serum Inflammatory Cytokine Levels
Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Control25.3 ± 4.115.8 ± 3.285.2 ± 9.8
DSS Model185.6 ± 20.5150.2 ± 18.130.1 ± 5.5
3'-Sialyllactose95.7 ± 11.280.5 ± 9.555.4 ± 7.2
B. infantis102.3 ± 12.588.9 ± 10.151.8 ± 6.8
Synbiotic (3'-SL + B. infantis)45.1 ± 6.835.7 ± 5.175.3 ± 8.9

Cytokine levels were measured in serum samples using ELISA. Data is adapted from a study investigating the synergistic effects of 3'-SL and B. infantis. Values are represented as mean ± standard deviation.

Experimental Protocols

DSS-Induced Colitis Model
  • Animal Model: Male C57BL/6J mice, 6-7 weeks old, were used for the study. Animals were housed under specific-pathogen-free conditions.

  • Acclimatization: Mice were allowed to acclimatize for one week before the start of the experiment.

  • Induction of Colitis: Acute colitis was induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36–40 kDa) in the drinking water for 7 consecutive days.

  • Treatment Groups:

    • Control: Received a daily gavage of 200 µL PBS for 3 weeks and plain drinking water.

    • DSS Model: Received a daily gavage of 200 µL PBS for 3 weeks and 3% DSS in drinking water during the final week.

    • 3'-Sialyllactose (3'-SL): Received a daily gavage of 25 mg of 3'-SL dissolved in 200 µL PBS for 3 weeks and 3% DSS in drinking water during the final week.

    • Bifidobacterium infantis (B. infantis): Received a daily gavage of 1 × 10¹⁰ CFU of B. infantis in 200 µL PBS for 3 weeks and 3% DSS in drinking water during the final week.

    • Synbiotic: Received a daily gavage of 25 mg of 3'-SL and 1 × 10¹⁰ CFU of B. infantis in 200 µL PBS for 3 weeks and 3% DSS in drinking water during the final week.

  • Monitoring and Sample Collection: Body weight, stool consistency, and rectal bleeding were monitored daily to calculate the Disease Activity Index (DAI). At the end of the experiment, mice were euthanized, and colon tissues and blood samples were collected for histological and biochemical analysis.

Histological Analysis
  • Colon tissues were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Sections were stained with hematoxylin and eosin (H&E).

  • Histological scoring was performed based on the severity of inflammation, depth of injury, and crypt damage.

Cytokine Analysis
  • Blood samples were centrifuged to obtain serum.

  • Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Tight Junction Protein Analysis
  • The expression and localization of tight junction proteins (ZO-1, occludin, claudin-1) in the colon were assessed using immunofluorescence staining and western blotting.

  • For immunofluorescence, colon sections were incubated with primary antibodies against the target proteins, followed by fluorescently labeled secondary antibodies.

  • For western blotting, total protein was extracted from colon tissues, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Visualizations

experimental_workflow cluster_setup Phase 1: Acclimatization & Treatment cluster_groups Treatment Groups cluster_induction Phase 2: Colitis Induction cluster_analysis Phase 3: Analysis acclimatization Acclimatization (7 days) treatment_initiation Treatment Initiation (Daily Gavage for 21 days) acclimatization->treatment_initiation control Control (PBS) treatment_initiation->control sl_group 3'-SL treatment_initiation->sl_group bi_group B. infantis treatment_initiation->bi_group syn_group Synbiotic treatment_initiation->syn_group dss_admin DSS Administration (3% in water) (Days 15-21) monitoring Daily Monitoring (Body Weight, DAI) euthanasia Euthanasia & Sample Collection (Day 22) monitoring->euthanasia analysis Histology, Cytokine & Barrier Protein Analysis euthanasia->analysis

Caption: Experimental workflow for the DSS-induced colitis model.

signaling_pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria sl 3'-Sialyllactose scfa SCFAs (e.g., Butyrate) sl->scfa Fermentation by bi B. infantis bi->scfa B. infantis energy Energy Source for Colonocytes scfa->energy immune_cells Immune Cells (Macrophages, T-cells) scfa->immune_cells Modulates tj Tight Junctions (ZO-1, Occludin) pro_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) energy->tj Strengthens immune_cells->pro_cytokines Reduces Production anti_cytokines Anti-inflammatory Cytokines (IL-10) immune_cells->anti_cytokines Increases Production pro_cytokines->tj

References

Sialyllactose Sodium vs. Fructooligosaccharides: A Comparative Guide for Gut Microbiota Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparison of Sialyllactose (SL) sodium and Fructooligosaccharides (FOS) for researchers, scientists, and drug development professionals. The focus is on their respective abilities to modulate the gut microbiota, supported by experimental data on microbial composition changes and short-chain fatty acid (SCFA) production.

Executive Summary

Sialyllactose and Fructooligosaccharides are both prebiotics that influence the gut microbiome, but they do so through distinct mechanisms and with different outcomes. FOS is well-established for its potent "bifidogenic" effect, selectively stimulating the growth of beneficial Bifidobacterium species.[1][2][3][4] In contrast, Sialyllactose, a human milk oligosaccharide (HMO), exhibits a more complex modulatory role. While some studies indicate it can promote Bifidobacterium growth, particularly in infants, recent research in adult microbiome models highlights a unique "non-bifidogenic" effect.[5] Instead, SL promotes the growth of other beneficial bacteria, notably Bacteroides and SCFA-producing families like Lachnospiraceae. This leads to a differential impact on the production of key metabolites like butyrate and propionate.

Comparative Analysis of Microbiota Modulation

The primary distinction lies in the specific bacterial genera each prebiotic promotes.

  • Sialyllactose (SL): Primarily promotes the growth of Bacteroides and other SCFA-producing bacteria such as Phascolarctobacterium and members of the Lachnospiraceae family. This effect is described as "non-bifidogenic" in adult gut models. In infant gut models, SL has been shown to support the growth of Bacteroides and, in some contexts, Bifidobacterium.

  • Fructooligosaccharides (FOS): Consistently and significantly stimulates the proliferation of Bifidobacterium species across various models. This strong bifidogenic effect is a hallmark of FOS supplementation. FOS also supports the growth of Lactobacillus.

FeatureSialyllactose (SL)Fructooligosaccharides (FOS)
Primary Genus Promoted Bacteroides, Phascolarctobacterium, LachnospiraceaeBifidobacterium
Bifidogenic Effect Low to negligible in adult modelsHigh
Other Promoted Genera Akkermansia, CoprococcusLactobacillus, Faecalibacterium, Roseburia
Inhibited Genera May reduce MucispirillumMay decrease Escherichia-Shigella and Bacteroides
Comparative Analysis of Short-Chain Fatty Acid (SCFA) Production

The differences in microbial stimulation lead to distinct SCFA profiles. SCFAs, particularly acetate, propionate, and butyrate, are crucial metabolites that serve as an energy source for colonocytes and play roles in immune regulation and gut barrier integrity.

  • Sialyllactose (SL): Significantly increases the production of propionate and butyrate. The promotion of bacteria like Lachnospiraceae is directly linked to this enhanced butyrate synthesis.

  • Fructooligosaccharides (FOS): Primarily increases the production of acetate and lactate, which is consistent with the metabolic output of Bifidobacterium. Butyrate production can also be enhanced, often through cross-feeding mechanisms where other bacteria utilize the acetate and lactate produced by bifidobacteria.

SCFASialyllactose (SL)Fructooligosaccharides (FOS)
Acetate Moderate increaseSignificant increase
Propionate Significant increaseModerate increase
Butyrate Significant increaseModerate increase, often via cross-feeding
Lactate Moderate increaseSignificant increase

Experimental Protocols and Methodologies

The data presented is derived from in vitro fermentation models, which are standard methodologies for assessing the prebiotic potential of substrates.

Typical In Vitro Fecal Fermentation Protocol

This protocol outlines a common workflow for comparing the effects of prebiotics on gut microbiota.

G cluster_setup Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_results Data Interpretation fecal_sample Fecal Sample Collection (Healthy Donors) inoculation Inoculation & Incubation (e.g., 37°C, 24-48h) fecal_sample->inoculation basal_medium Basal Growth Medium (Anaerobic) basal_medium->inoculation prebiotics Prebiotic Substrates (SL and FOS) prebiotics->inoculation sampling Time-Point Sampling (0, 12, 24, 48h) inoculation->sampling dna_extraction DNA Extraction sampling->dna_extraction scfa_analysis SCFA Analysis (GC/HPLC) sampling->scfa_analysis sequencing 16S rRNA Sequencing dna_extraction->sequencing microbial_comp Microbial Composition (Relative Abundance) sequencing->microbial_comp metabolite_prod Metabolite Profiles (SCFA Concentrations) scfa_analysis->metabolite_prod

Caption: General workflow for in vitro prebiotic fermentation experiments.

Methodology Details:

  • Inoculum: Fecal samples are collected from healthy human donors, pooled, and homogenized to create a standardized microbiota slurry.

  • Medium: A basal growth medium mimicking the nutrient environment of the colon is prepared and kept under anaerobic conditions.

  • Fermentation: Water-jacketed fermenter vessels are filled with the basal medium and inoculated with the fecal slurry. Sialyllactose or FOS is added as the primary carbohydrate source, typically at a concentration of 1% (w/v). Cultures are maintained at 37°C for 24 to 48 hours.

  • Analysis: Aliquots are taken at various time points.

    • Microbiota Composition: DNA is extracted from the samples, and the 16S rRNA gene is amplified and sequenced to determine the relative abundance of different bacterial taxa.

    • SCFA Production: Supernatants are analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the concentrations of acetate, propionate, and butyrate.

Mechanisms of Action and Signaling

The differential fermentation of SL and FOS leads to distinct downstream effects on the host. The production of specific SCFAs, particularly butyrate, is a key mechanism for mediating host benefits.

G cluster_prebiotics Prebiotic Substrates cluster_microbiota Microbiota Modulation cluster_metabolites Metabolite Production cluster_host Host Cellular Effects SL Sialyllactose Bacteroides Bacteroides & Lachnospiraceae SL->Bacteroides Promotes FOS Fructooligosaccharides Bifido Bifidobacterium FOS->Bifido Promotes Butyrate Butyrate & Propionate Bacteroides->Butyrate Produces Acetate Acetate & Lactate Bifido->Acetate Produces Barrier Strengthens Gut Barrier (Tight Junctions) Butyrate->Barrier Energy Energy for Colonocytes Butyrate->Energy AntiInflammatory Anti-inflammatory Effects Butyrate->AntiInflammatory Acetate->Energy

Caption: Simplified signaling pathway from prebiotic to host effect.

Butyrate, produced robustly from SL fermentation, serves as the primary energy source for intestinal epithelial cells, strengthening the gut barrier. It also has well-documented anti-inflammatory properties, including the ability to suppress pro-inflammatory cytokines. FOS, through its stimulation of bifidobacteria and subsequent production of acetate and lactate, contributes to a lower colonic pH, which inhibits pathogens and can be cross-fed to butyrate-producers.

Conclusion

Sialyllactose sodium and Fructooligosaccharides are both effective prebiotics, but their suitability depends on the desired therapeutic outcome.

  • Fructooligosaccharides (FOS) is the preferred agent for targeted and robust stimulation of Bifidobacterium populations. Its action is well-characterized and highly specific.

  • Sialyllactose (SL) offers a different modulatory strategy. By promoting a diverse group of bacteria including Bacteroides and specialized butyrate producers like Lachnospiraceae, it may be more effective for applications requiring enhanced butyrate and propionate production, directly supporting gut barrier integrity and reducing inflammation.

The choice between these two prebiotics should be guided by the specific microbial and metabolic shifts sought in a research or clinical context. Sialyllactose represents a novel approach targeting non-bifidogenic pathways, while FOS remains the gold standard for bifidogenic effects.

References

Synthetic vs. Milk-Derived Sialyllactose: A Comparative Guide on Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available scientific evidence suggests that synthetic sialyllactose, being structurally identical to its milk-derived counterpart, exhibits equivalent biological efficacy. While direct head-to-head clinical trials are limited, extensive research on both forms provides a strong basis for comparison across key physiological functions, including gut health, immune modulation, and cognitive development.

Impact on Gut Microbiota and Intestinal Health

Both synthetic and milk-derived sialyllactose have demonstrated significant prebiotic activity, promoting the growth of beneficial gut bacteria and contributing to a healthy gut microbiome. In vitro studies have shown that sialyllactose can modulate the composition of the gut microbiota. For instance, studies using in vitro fecal batch cultures have shown that sialyllactose can promote the growth of specific bacterial genera.

Clinical and preclinical studies further support these findings. Infant formula supplemented with a blend of human milk oligosaccharides (HMOs), including synthetically produced 3'-sialyllactose and 6'-sialyllactose, has been shown to drive the development of the gut microbiota to be more similar to that of breastfed infants. In neonatal piglet models, supplementation with enzymatically synthesized 6'-SL led to changes in the gut microbiota profile.

ParameterSynthetic SialyllactoseMilk-Derived SialyllactoseReference
Primary Effect Promotes growth of beneficial gut bacteriaPromotes growth of beneficial gut bacteria
Key Bacterial Genera Promoted Bifidobacterium, BacteroidesBifidobacterium
Effect on Short-Chain Fatty Acid (SCFA) Production Increased production of acetate, propionate, and butyrate in vitroIncreased butyrate production in vitro
Impact on Gut Barrier Function Induced epithelial cell differentiation and wound repair in vitroModulated epithelial barrier function by inducing differentiation and epithelial wound repair in vitro
Experimental Protocol: In Vitro Fermentation for Prebiotic Activity Assessment

A common method to evaluate the prebiotic potential of sialyllactose involves in vitro fermentation using fecal samples.

experimental_workflow_prebiotic cluster_setup Experimental Setup cluster_analysis Analysis fecal_sample Fecal Sample Collection (e.g., from infants) anaerobic_culture Anaerobic Batch Culture with Basal Medium fecal_sample->anaerobic_culture Inoculation substrates Addition of Test Substrates: - Synthetic Sialyllactose - Milk-Derived Sialyllactose - Control (e.g., FOS/GOS) anaerobic_culture->substrates Supplementation microbiota Microbiota Composition Analysis (e.g., 16S rRNA sequencing) substrates->microbiota Incubation scfa SCFA Analysis (e.g., Gas Chromatography) substrates->scfa Incubation ph pH Measurement substrates->ph Incubation

Caption: Workflow for in vitro assessment of prebiotic activity.

Immunomodulatory Effects

Sialyllactose has been shown to exert immunomodulatory effects, potentially bringing the immune response of formula-fed infants closer to that of breastfed infants. These effects include the modulation of cytokine production and the potential to reduce the incidence of certain infections. Studies have indicated that sialylated HMOs can enhance the production of both pro- and anti-inflammatory cytokines, which in turn influences T-cell polarization and promotes regulatory immune responses.

ParameterSynthetic SialyllactoseMilk-Derived SialyllactoseReference
Effect on Cytokine Profile Reduction in inflammatory cytokines in preclinical modelsModest immunomodulatory effect by boosting IL-6 and IL-23 secretion in vitro
Impact on Immune Cell Response Influences T-cell polarization (Th1, Th17)Enhances production of cytokines in activated dendritic cells
Clinical Morbidity Lower rates of parent-reported bronchitis in infants fed formula with 2'FL and LNnT (other HMOs)Not directly assessed in available studies
Experimental Protocol: Assessment of Inflammatory Markers

This protocol outlines the measurement of inflammatory markers in blood samples from infants fed formula supplemented with sialyllactose.

experimental_workflow_immune cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis blood_collection Whole Blood Collection from Infants plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation cytokine_analysis Cytokine Analysis (e.g., Multiplex Immunoassay) plasma_separation->cytokine_analysis statistical_analysis Statistical Comparison between Feeding Groups cytokine_analysis->statistical_analysis

Caption: Workflow for analyzing immunomodulatory effects.

Role in Cognitive Development

Sialic acid, a component of sialyllactose, is an essential nutrient for brain development and cognition. The developing brain has a high requirement for sialic acid, which may exceed the body's own synthesis capacity. Therefore, dietary sources like sialyllactose are important. Preclinical studies using piglet models, whose brain development is remarkably similar to that of human infants, have been instrumental in this area of research.

However, studies on the direct impact of sialyllactose supplementation on cognitive outcomes have yielded mixed results. Some studies in piglets have shown that supplementation with enzymatically synthesized 3'-SL or 6'-SL was well-tolerated but had minimal influence on learning and memory as assessed by novel object recognition tasks. These studies did, however, note some dietary impacts on brain microstructure.

ParameterSynthetic SialyllactoseMilk-Derived SialyllactoseReference
Effect on Brain Sialic Acid Concentration No significant differences in brain sialic acid concentrations in pigletsNot directly compared in available studies
Cognitive Performance (Piglet Model) No significant effects on learning and memory (novel object recognition)Not directly assessed in available studies
Brain Microstructure (Piglet Model) Some dietary impacts observed on brain microstructureNot directly assessed in available studies
Signaling Pathway: Sialic Acid in Neuronal Development

Sialic acid from sialyllactose is incorporated into gangliosides and polysialylated neural cell adhesion molecules (PSA-NCAM), which are crucial for synaptogenesis and neural plasticity.

signaling_pathway_neuro SL Dietary Sialyllactose (Synthetic or Milk-Derived) SA Sialic Acid SL->SA Digestion/ Absorption Gangliosides Ganglioside Synthesis SA->Gangliosides PSANCAM PSA-NCAM Synthesis SA->PSANCAM Synaptogenesis Synaptogenesis & Neural Plasticity Gangliosides->Synaptogenesis PSANCAM->Synaptogenesis Cognition Cognitive Function Synaptogenesis->Cognition

References

Sialyllactose's Prebiotic Effects: A Comparative Analysis of In Vitro and In Vivo Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential prebiotic effects of sialyllactose observed in laboratory settings versus living organisms. This report synthesizes key experimental data, details methodologies, and visualizes relevant biological pathways to provide a clear comparison.

Sialyllactose, a prominent human milk oligosaccharide (HMO), has garnered significant attention for its potential as a prebiotic agent. Its influence on gut microbiota composition, production of beneficial metabolites, and enhancement of intestinal barrier function are key areas of investigation. However, the translation of findings from controlled in vitro experiments to the complex biological system of a living organism (in vivo) is a critical aspect of preclinical research. This guide provides a detailed comparison of the prebiotic effects of sialyllactose as documented in both in vitro and in vivo studies, offering valuable insights for the scientific community.

Quantitative Comparison of Prebiotic Effects

To facilitate a clear understanding of the observed effects of sialyllactose, the following tables summarize the quantitative data from key in vitro and in vivo studies.

Table 1: Impact of Sialyllactose on Gut Microbiota Composition

Model SystemSialyllactose Type(s)DosageKey Microbial ChangesCitation(s)
In Vitro
Human Adult Fecal Culture3'-SL, 6'-SL10 mg/mLIncreased Bacteroides[1]
SHIME® (Adult Microbiota)3'-SL, 6'-SLNot specifiedIncreased Phascolarctobacterium and Lachnospiraceae, no increase in Bifidobacterium[2]
Infant Fecal Culture3'-SL, 6'-SLNot specifiedIncreased Bifidobacterium[3]
In Vivo
Mouse Model3'-SL, 6'-SLDietary supplementationIncreased Bacteroidetes, decreased Firmicutes[4]
Neonatal Piglet Model6'-SLFormula supplementationAltered microbiome profile (specific changes varied)[5]
Weaned Piglet ModelSialyllactose5.0 g/kg dietIncreased Lactobacillus, Bifidobacterium, and Bacillus

Table 2: Effect of Sialyllactose on Short-Chain Fatty Acid (SCFA) Production

Model SystemSialyllactose Type(s)DosageKey SCFA ChangesCitation(s)
In Vitro
Human Adult Fecal Culture3'-SL, 6'-SL10 mg/mLIncreased propionate and butyrate
SHIME® (Adult Microbiota)3'-SL, 6'-SLNot specified3'-SL: Increased butyrate. 6'-SL: Increased acetate and propionate.
In Vivo
Weaned Piglet ModelSialyllactose5.0 g/kg dietIncreased acetic acid, propanoic acid, and butyric acid in cecum
Preterm Piglet ModelSialyllactose-enriched formulaNot specifiedNo significant difference in colon SCFA concentrations compared to control

Table 3: Influence of Sialyllactose on Gut Barrier Function

Model SystemSialyllactose Type(s)Outcome MeasureKey FindingsCitation(s)
In Vitro
Caco-2 Cell MonolayerSupernatant from SHIME® with 3'-SL or 6'-SLTransepithelial Electrical Resistance (TEER)Increased TEER, indicating enhanced barrier function
IPEC-J2 Cells (challenged with ETEC)3'-SLNot specifiedStrengthened intestinal barrier integrity
In Vivo
Mouse Model (DSS-induced colitis)3'-SLHistological scoring, tight junction protein expressionAmeliorated colonic injury, upregulated ZO-1, occludin, and claudin-1
Weaned Piglet Model (challenged with ETEC)SialyllactoseVillus height, crypt depth, tight junction protein expressionIncreased villus height, V:C ratio, and expression of ZO-1 and occludin

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results and designing future experiments.

In Vitro Fermentation with Human Fecal Microbiota
  • Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are immediately placed in an anaerobic chamber, diluted in a buffer solution, and homogenized.

  • Fermentation Setup: The fecal slurry is added to a fermentation medium containing sialyllactose as the primary carbohydrate source. Control fermentations are run in parallel without sialyllactose or with other prebiotics. The cultures are maintained under anaerobic conditions at 37°C.

  • Sample Analysis: Aliquots of the fermentation broth are collected at various time points to analyze changes in microbial composition (via 16S rRNA gene sequencing) and SCFA concentrations (via gas chromatography).

Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)

The SHIME® is a dynamic in vitro model that simulates the different regions of the human gastrointestinal tract.

  • Model Setup: The system consists of a series of connected vessels mimicking the stomach, small intestine, and ascending, transverse, and descending colon. Each vessel is maintained at a specific pH and retention time to simulate physiological conditions.

  • Inoculation and Stabilization: The colon vessels are inoculated with a fecal microbiota from a human donor. A stabilization period of at least two weeks allows the microbiota to adapt to the SHIME® environment.

  • Treatment Period: Sialyllactose is added to the nutritional medium that is continuously supplied to the system. Samples are collected from the different colon vessels throughout the treatment period for microbial and metabolite analysis.

Caco-2 Cell Model for Gut Barrier Function

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on permeable supports, differentiates to form a monolayer with characteristics of the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.

  • Treatment: The apical side of the Caco-2 monolayer is treated with the supernatant from the in vitro fermentation experiments (e.g., from the SHIME® model) containing the metabolites produced from sialyllactose fermentation.

  • Barrier Function Assessment: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. An increase in TEER indicates a strengthening of the tight junctions and enhanced barrier function.

In Vivo Animal Models
  • Mouse Model of Colitis:

    • Animal Strain: C57BL/6 mice are commonly used.

    • Dietary Intervention: Mice are fed a standard chow diet supplemented with sialyllactose for a specified period.

    • Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for several days.

    • Outcome Measures: Body weight, stool consistency, and colon length are monitored. At the end of the study, colon tissue is collected for histological analysis and measurement of inflammatory markers and tight junction protein expression. Fecal samples are collected for microbiota analysis.

  • Neonatal and Weaned Piglet Models:

    • Animal Model: Piglets are considered a good model for human infants due to similarities in their gastrointestinal physiology.

    • Dietary Intervention: Neonatal piglets are fed a milk replacer formula supplemented with sialyllactose. Weaned piglets are fed a solid diet containing sialyllactose.

    • Outcome Measures: Growth performance, feed efficiency, and incidence of diarrhea are recorded. At the end of the trial, intestinal tissues are collected to assess morphology (villus height and crypt depth) and the expression of digestive enzymes and tight junction proteins. Cecal or colonic contents are collected for microbiota and SCFA analysis.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways related to the prebiotic effects of sialyllactose.

Experimental_Workflow_In_Vitro_Fermentation cluster_0 Fecal Sample Processing cluster_1 In Vitro Fermentation cluster_2 Analysis Fecal Sample Fecal Sample Homogenization Homogenization Fecal Sample->Homogenization Fecal Slurry Fecal Slurry Homogenization->Fecal Slurry Fermentation Vessel + Sialyllactose Fermentation Vessel + Sialyllactose Fecal Slurry->Fermentation Vessel + Sialyllactose Anaerobic Incubation (37°C) Anaerobic Incubation (37°C) Fermentation Vessel + Sialyllactose->Anaerobic Incubation (37°C) Fermented Supernatant Fermented Supernatant Anaerobic Incubation (37°C)->Fermented Supernatant Microbiota Analysis (16S rRNA) Microbiota Analysis (16S rRNA) Fermented Supernatant->Microbiota Analysis (16S rRNA) SCFA Analysis (GC) SCFA Analysis (GC) Fermented Supernatant->SCFA Analysis (GC)

In Vitro Fermentation Workflow

Sialyllactose_Gut_Barrier_Pathway Sialyllactose Sialyllactose Gut Microbiota Gut Microbiota Sialyllactose->Gut Microbiota Fermentation SCFAs (Butyrate, Propionate) SCFAs (Butyrate, Propionate) Gut Microbiota->SCFAs (Butyrate, Propionate) Production Gut Epithelial Cells Gut Epithelial Cells SCFAs (Butyrate, Propionate)->Gut Epithelial Cells Energy Source & Signaling Tight Junction Proteins (ZO-1, Occludin) Tight Junction Proteins (ZO-1, Occludin) Gut Epithelial Cells->Tight Junction Proteins (ZO-1, Occludin) Upregulation Enhanced Gut Barrier Function Enhanced Gut Barrier Function Tight Junction Proteins (ZO-1, Occludin)->Enhanced Gut Barrier Function

Sialyllactose's Impact on Gut Barrier Function

Conclusion

The presented data highlights a consistent prebiotic effect of sialyllactose across both in vitro and in vivo models. In vitro studies provide a controlled environment to elucidate specific microbial responses and metabolic outputs, demonstrating sialyllactose's ability to selectively promote the growth of beneficial bacteria and increase the production of SCFAs. These findings are largely corroborated by in vivo animal models, which further demonstrate the physiological relevance of these changes, including improvements in gut morphology, enhanced barrier integrity, and modulation of the immune system.

Discrepancies, such as the varying effects on Bifidobacterium between infant and adult microbiota models, underscore the importance of the host's existing microbial ecosystem in determining the outcome of prebiotic supplementation. The neonatal and weaned piglet models offer valuable insights into the developmental aspects of sialyllactose's effects, which are particularly relevant for pediatric nutrition.

References

A Head-to-Head Comparison of Sialyllactose and 2'-Fucosyllactose on Immune Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the immunomodulatory effects of two prominent human milk oligosaccharides (HMOs): Sialyllactose (SL) and 2'-Fucosyllactose (2'-FL). By synthesizing experimental data, this document aims to elucidate their distinct and overlapping roles in shaping immune responses, thereby informing future research and therapeutic development.

Executive Summary

Sialyllactose and 2'-Fucosyllactose are key bioactive components of human milk that play a crucial role in infant immune development. While both demonstrate significant immunomodulatory properties, they exert their effects through different mechanisms. Evidence suggests that both 6'-Sialyllactose (a common isomer of SL) and 2'-FL can modulate inflammatory responses by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway.[1] However, their effects on specific immune cell populations and cytokine profiles can differ. For instance, some studies indicate that a combination of 2'-FL and 6'-SL can lead to a decrease in pro-inflammatory cytokines.[2] In contrast, under certain conditions, such as in the presence of a bacterial challenge, 6'-SL has been shown to enhance pro-inflammatory responses in macrophages.[3] Notably, one in vitro study found that neither 6'-SL nor 2'-FL directly influenced the differentiation or maturation of human dendritic cells.[4][5]

Quantitative Data Comparison

The following tables summarize the quantitative data from head-to-head and individual studies on the effects of Sialyllactose (represented primarily by 6'-Sialyllactose) and 2'-Fucosyllactose on various immunological parameters.

Table 1: Effects on Cytokine Production

CytokineModel SystemSialyllactose (6'-SL) Effect2'-Fucosyllactose (2'-FL) EffectKey FindingsReference
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)In vitro co-culture of Caco-2 and THP-1 cellsDecreased levels in combination with 2'-FLDecreased levels in combination with 6'-SLA blend of 2'-FL and 6'-SL resulted in decreased pro-inflammatory cytokine levels.
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8, IFN-γ, IL-1β)Human monocyte-derived macrophages challenged with S. aureusIncreased productionNot specified6'-SL enhanced the pro-inflammatory cytokine response to bacterial challenge.
Inflammatory Cytokines (IL-1ra, IL-1α, IL-1β, IL-6, TNF-α)Healthy term infants (clinical trial)Not directly testedLower plasma concentrations compared to control formulaInfants fed formula with 2'-FL had inflammatory cytokine profiles more similar to breastfed infants.
TNF-αNewborn mice and premature piglets with induced necrotizing enterocolitis (NEC)Reduced expressionReduced expressionBoth 6'-SL and 2'-FL protected against NEC-induced inflammation.

Table 2: Effects on Immune Cell Phenotype and Function

Immune Cell ParameterModel SystemSialyllactose (6'-SL) Effect2'-Fucosyllactose (2'-FL) EffectKey FindingsReference
Dendritic Cell (DC) Differentiation and MaturationIn vitro human CD14+ monocytesNo direct effectNo direct effectNeither 6'-SL nor 2'-FL directly modulated the differentiation or LPS-induced maturation of dendritic cells.
Macrophage Surface MarkersHuman monocyte-derived macrophagesAltered expression towards an activated M1-like phenotypeNot specified6'-SL promoted a pro-inflammatory macrophage phenotype in response to S. aureus.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of Sialyllactose and 2'-Fucosyllactose.

In Vitro Co-culture Model of Intestinal Inflammation
  • Objective: To evaluate the direct anti-inflammatory effects of HMOs on intestinal epithelial cells and macrophages.

  • Cell Lines: Caco-2 (human intestinal epithelial cells) and THP-1 (human monocytic cells, differentiated into macrophages).

  • Methodology:

    • Caco-2 cells are seeded on the upper side of a transwell insert and allowed to differentiate into a polarized monolayer.

    • THP-1 monocytes are seeded in the lower chamber and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

    • The intestinal inflammation is induced by adding lipopolysaccharide (LPS) to the lower chamber.

    • Various concentrations and ratios of 2'-FL and 6'-SL are added to the co-culture system.

    • After an incubation period, the supernatant is collected for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using methods like ELISA or cytometric bead array.

In Vitro Dendritic Cell Differentiation and Maturation Assay
  • Objective: To determine the direct effect of HMOs on the differentiation and maturation of human dendritic cells.

  • Cells: Isolated human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • CD14+ monocytes are cultured for six days in the presence of GM-CSF and IL-4 to induce differentiation into immature dendritic cells (moDCs).

    • During this differentiation period, cultures are supplemented with 6'-SL, 2'-FL, or control substances.

    • To assess maturation, differentiated immature moDCs are stimulated with LPS for 48 hours in the presence or absence of the HMOs.

    • Cell surface marker expression (e.g., CD83, CD86) is analyzed by flow cytometry to determine the maturation state of the DCs.

    • Cytokine production (e.g., IL-10, IL-12p70, TNF) in the culture supernatant is measured by cytometric bead array.

In Vivo Model of Necrotizing Enterocolitis (NEC)
  • Objective: To assess the protective effects of HMOs against intestinal inflammation in a neonatal animal model.

  • Animal Model: Newborn mice or premature piglets.

  • Methodology:

    • NEC is induced in the animals through a combination of formula feeding and exposure to hypoxia/hypothermia.

    • The infant formula is supplemented with 2'-FL, 6'-SL, or a control substance (e.g., lactose).

    • At the end of the study period, intestinal tissues are collected for histological analysis to assess the severity of intestinal injury.

    • The expression of inflammatory markers, such as TLR4 and TNF-α, in the intestinal tissue is quantified using methods like qPCR or immunohistochemistry.

Signaling Pathways and Experimental Workflows

TLR4 Signaling Inhibition by 2'-FL and 6'-SL

Both 2'-Fucosyllactose and 6'-Sialyllactose have been shown to inhibit the Toll-like Receptor 4 (TLR4) signaling cascade, a key pathway in the inflammatory response to bacterial lipopolysaccharide (LPS). This inhibition is a crucial mechanism underlying their anti-inflammatory effects.

TLR4_Inhibition cluster_membrane Cell Membrane TLR4 TLR4/MD2 Complex Inflammation Pro-inflammatory Cytokine Production TLR4->Inflammation Signaling Cascade No_Inflammation Reduced Inflammation TLR4->No_Inflammation Inhibited Signaling LPS LPS LPS->TLR4 Binds & Activates HMOs 2'-FL or 6'-SL HMOs->TLR4 Binds & Inhibits Experimental_Workflow cluster_animal_model In Vivo Model cluster_analysis Analysis Animal_Model Animal Model (e.g., Mice, Rats) Treatment_Groups Treatment Groups: - Control - Sialyllactose - 2'-Fucosyllactose Animal_Model->Treatment_Groups Challenge Immune Challenge (e.g., LPS, Allergen) Treatment_Groups->Challenge Sample_Collection Sample Collection (Blood, Spleen, Intestine) Challenge->Sample_Collection Cytokine_Analysis Cytokine Analysis (ELISA, CBA) Sample_Collection->Cytokine_Analysis Cell_Phenotyping Immune Cell Phenotyping (Flow Cytometry) Sample_Collection->Cell_Phenotyping Gene_Expression Gene Expression Analysis (qPCR) Sample_Collection->Gene_Expression

References

Sialyllactose and Bifidobacterium: A Comparative Analysis of Strain-Specific Utilization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research reveals significant strain-dependent variations in the ability of Bifidobacterium to utilize sialyllactose, a key human milk oligosaccharide (HMO). This comparison guide synthesizes data on the growth, metabolic activity, and genetic machinery of different Bifidobacterium species in the presence of 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), providing valuable insights for researchers and professionals in drug development and infant nutrition.

The ability of bifidobacteria to metabolize sialylated HMOs is a critical factor in their colonization and persistence in the infant gut.[1][2] This guide highlights the diverse strategies employed by various Bifidobacterium strains to degrade and ferment these complex carbohydrates, ultimately influencing the production of beneficial metabolites like short-chain fatty acids (SCFAs).

Comparative Growth and Metabolite Production

The growth-promoting effect of sialyllactose varies considerably among different Bifidobacterium strains. While some strains exhibit robust growth, others show moderate or no significant increase in population. This is often correlated with the production of lactate and SCFAs, which are key indicators of active fermentation.

Bifidobacterium StrainSialyllactose Type(s) UtilizedGrowth ResponseLactate ProductionSCFA ProductionReference
B. longum JCM7007, 7009, 7010, 7011, 113473'-SL, 6'-SLModerate to HighCopiousAmple[3][4]
B. longum ATCC157083'-SLModerateLowLow[3]
B. longum subsp. infantis ATCC 15697Sialylated lacto-N-tetraose, 3'-SLHighSignificantSignificant
B. breve UCC2003Sialic acid (cross-feeding)Moderate (on sialic acid)--
B. bifidum JCM1254, JCM70043'-SL, 6'-SL---
B. bifidum PRL20103'-SLHigh--

Enzymatic and Metabolic Pathways

The initial and crucial step in sialyllactose utilization is the cleavage of the sialic acid moiety by an exo-α-sialidase (neuraminidase). The expression and specificity of these enzymes are key determinants of a strain's ability to utilize different forms of sialyllactose. For instance, the sialidase from B. bifidum (SiaBb2) shows a preference for the α2,3-linkage over the α2,6-linkage, while the enzyme from B. infantis (NanH2) hydrolyzes both linkages with similar efficiency.

Following the liberation of sialic acid, some Bifidobacterium strains can internalize and metabolize it through a specific gene cluster. This pathway involves a series of enzymatic reactions that convert sialic acid into intermediates of the central fermentation pathway, known as the "bifid shunt". Interestingly, some strains, like B. breve UCC2003, cannot directly degrade sialyllactose but can utilize the sialic acid released by other species, such as B. bifidum, in a process known as cross-feeding.

Sialyllactose_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Bifidobacterium) Sialyllactose 3'-Sialyllactose / 6'-Sialyllactose Sialidase Exo-α-sialidase (e.g., SiaBb2, NanH2) Sialyllactose->Sialidase SialicAcid_ext Sialic Acid Sialidase->SialicAcid_ext Lactose Lactose Sialidase->Lactose SialicAcid_int Sialic Acid SialicAcid_ext->SialicAcid_int Sialic Acid Transporter BifidShunt Bifid Shunt Lactose->BifidShunt Lactose Metabolism NanA N-acetylneuraminate lyase (NanA) SialicAcid_int->NanA ManNAc N-acetylmannosamine NanA->ManNAc Pyruvate Pyruvate NanA->Pyruvate ManNAc->BifidShunt Pyruvate->BifidShunt SCFAs Lactate, Acetate, etc. BifidShunt->SCFAs caption Sialyllactose metabolism in Bifidobacterium. Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation & Monitoring cluster_analysis Analysis Strain Bifidobacterium Strain (e.g., B. longum) Inoculation Inoculation Strain->Inoculation Media mMRS Medium + Sialyllactose (0.5%) Media->Inoculation Anaerobic Anaerobic Incubation (37°C) Inoculation->Anaerobic OD_Measurement OD600 Measurement (Growth Curve) Anaerobic->OD_Measurement Time Points Sampling Culture Sampling Anaerobic->Sampling End of Incubation Centrifugation Centrifugation Sampling->Centrifugation Supernatant Supernatant Centrifugation->Supernatant CellPellet Cell Pellet Centrifugation->CellPellet HPLC HPLC Analysis (Lactate, SCFAs) Supernatant->HPLC EnzymeAssay Enzyme Activity Assay (Neuraminidase) CellPellet->EnzymeAssay caption In vitro fermentation workflow.

References

Long-Term Sialyllactose Sodium Supplementation: A Comparative Safety and Toxicology Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicology of long-term sialyllactose sodium supplementation with other common oligosaccharide alternatives, supported by experimental data. Sialyllactose, a key human milk oligosaccharide (HMO), is gaining significant interest for its potential health benefits. This document aims to provide an objective overview of its safety profile for long-term use.

Executive Summary

Extensive toxicological evaluation of both 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL) sodium salts has demonstrated a high margin of safety. Multiple studies in animal models and human clinical trials have shown no significant adverse effects even at high doses administered over extended periods. The safety profile of sialyllactose is comparable, and in some aspects superior, to other commercially available oligosaccharides such as Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS).

Quantitative Toxicology Data Comparison

The following tables summarize key quantitative data from toxicology studies on this compound and its alternatives.

Table 1: Acute and Subchronic Toxicity Data

CompoundTestSpeciesNo-Observed-Adverse-Effect-Level (NOAEL)LD50 (Median Lethal Dose)Reference(s)
6'-Sialyllactose Sodium Salt 13-week subchronic oral toxicityRat5 g/kg bw/day>20 g/kg bw[1]
26-week studyRat6 g/kg bw/dayNot specified[1]
3'-Sialyllactose Sodium Salt 90-day subchronic oral toxicityRat>2 g/kg bw/day>20 g/kg bw[2]
90-day subchronic oral toxicityRat5 g/kg bw/dayNot specified[3]
Fructooligosaccharides (FOS) 90-day subchronic oral toxicityWistar Rat9 g/kg/dayNot specified[4]
Galactooligosaccharides (GOS) 90-day subchronic oral toxicitySprague-Dawley Rat2 g/kg/dayNot specified

Table 2: Genotoxicity Assessment

CompoundAmes Test (Bacterial Reverse Mutation)Chromosomal Aberration AssayIn vivo Micronucleus TestConclusionReference(s)
6'-Sialyllactose Sodium Salt NegativeNegativeNegativeNot genotoxic
3'-Sialyllactose Sodium Salt NegativeNegativeNegativeNot genotoxic
Fructooligosaccharides (FOS) Generally Recognized As Safe (GRAS) - Assumed NegativeGenerally Recognized As Safe (GRAS) - Assumed NegativeGenerally Recognized As Safe (GRAS) - Assumed NegativeNot considered genotoxic
Galactooligosaccharides (GOS) Generally Recognized As Safe (GRAS) - Assumed NegativeGenerally Recognized As Safe (GRAS) - Assumed NegativeGenerally Recognized As Safe (GRAS) - Assumed NegativeNot considered genotoxic

Experimental Protocols

The safety of this compound has been evaluated using standardized and internationally recognized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Subchronic Oral Toxicity Study (90-Day) - Based on OECD Guideline 408

A 90-day oral toxicity study is a cornerstone for evaluating the safety of substances intended for human consumption over a prolonged period.

Methodology:

  • Test Animals: Typically, Sprague-Dawley or Wistar rats are used. Animals are young and healthy at the start of the study.

  • Groups: At least three dose groups and a control group are used, with an equal number of male and female animals in each group.

  • Administration: The test substance (e.g., 3'-SL or 6'-SL) is administered orally, often mixed with the diet or administered by gavage, daily for 90 days.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Body Weight and Food Consumption: Measured weekly to detect any adverse effects on growth and appetite.

    • Ophthalmological Examination: Conducted at the beginning and end of the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze a wide range of parameters, including red and white blood cell counts, hemoglobin, platelets, and markers of liver and kidney function.

    • Urinalysis: Urine is collected and analyzed for parameters like pH, protein, and glucose.

  • Pathology:

    • Gross Necropsy: At the end of the 90-day period, all animals are euthanized and a detailed examination of all organs and tissues is performed.

    • Organ Weights: Key organs are weighed.

    • Histopathology: Microscopic examination of organs and tissues is conducted to identify any treatment-related changes.

Genotoxicity Assays

A battery of tests is used to assess the potential of a substance to cause genetic damage.

1. Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471:

  • Principle: This test uses specific strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.

  • Methodology: The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.

2. In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473:

  • Principle: This assay evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.

  • Methodology: Mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance. After a specific incubation period, the cells are harvested, and the chromosomes are examined microscopically for aberrations such as breaks and exchanges.

3. In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474:

  • Principle: This test assesses genotoxicity in a living animal. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in micronucleated cells in bone marrow or peripheral blood indicates genotoxic damage.

  • Methodology: The test substance is administered to rodents (usually mice or rats). After a defined period, bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei.

Human Clinical Trials on Sialyllactose Safety

A randomized, triple-blind, placebo-controlled clinical trial was conducted to evaluate the safety of 6'-sialyllactose in healthy adults.

  • Dosage: 3 grams of 6'-SL or a placebo (maltodextrin) was administered orally twice a day for 12 weeks.

  • Findings:

    • No serious adverse events were reported.

    • There were no clinically significant differences in clinical chemistry tests (e.g., liver and kidney function markers) between the 6'-SL and placebo groups at baseline, week 6, and week 12.

    • Gastrointestinal issues such as diarrhea, abdominal discomfort, and bloating were the most common adverse reactions, with no significant difference in their incidence between the two groups.

Comparison with Alternatives: FOS and GOS

Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS) are well-established prebiotics. While generally considered safe, their toxicological profiles show some differences compared to sialyllactose.

  • Gastrointestinal Tolerance: High doses of FOS and GOS are known to cause gastrointestinal side effects such as bloating, flatulence, and diarrhea in some individuals. While similar effects were observed in the 6'-SL human trial, the incidence was not significantly different from the placebo group.

  • NOAEL: The No-Observed-Adverse-Effect-Level for sialyllactose in subchronic studies is comparable to or higher than that reported for GOS, indicating a high safety margin.

Visualized Experimental Workflows

Genotoxicity_Assay_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Ames_Test Ames Test (Bacterial Reverse Mutation) Result_Gene_Mutation Result_Gene_Mutation Ames_Test->Result_Gene_Mutation Gene Mutation Potential Chrom_Aberration Chromosomal Aberration Test (Mammalian Cells) Result_Chrom_Damage Result_Chrom_Damage Chrom_Aberration->Result_Chrom_Damage Chromosomal Damage Potential Micronucleus_Test Micronucleus Test (Rodent Bone Marrow/Blood) Result_InVivo_Genotox Result_InVivo_Genotox Micronucleus_Test->Result_InVivo_Genotox In Vivo Genotoxicity Potential Test_Substance Test Substance (this compound) Test_Substance->Ames_Test Test_Substance->Chrom_Aberration Test_Substance->Micronucleus_Test Final_Conclusion Overall Genotoxicity Conclusion Result_Gene_Mutation->Final_Conclusion Result_Chrom_Damage->Final_Conclusion Result_InVivo_Genotox->Final_Conclusion

Conclusion

Based on a comprehensive review of the available toxicological data, long-term supplementation with this compound (both 3'-SL and 6'-SL) is considered safe. The established No-Observed-Adverse-Effect-Levels from extensive animal studies are significantly higher than the intended use levels in human food and supplements. Furthermore, this compound has not shown any genotoxic potential. Human clinical data corroborates the safety profile observed in preclinical studies. When compared to other oligosaccharides like FOS and GOS, sialyllactose demonstrates a comparable or superior safety profile, particularly concerning gastrointestinal tolerance at higher doses. These findings support the continued development and use of this compound as a safe and beneficial ingredient in various applications.

References

Safety Operating Guide

Proper Disposal of Sialyllactose Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of sialyllactose sodium salt, ensuring compliance with standard laboratory safety protocols. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound safely and effectively.

I. Understanding the Hazard Profile

This compound salt is a complex oligosaccharide. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential health effects. Specifically, some variants are described as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Given the varying information, it is prudent to handle this compound salt with a degree of caution, adhering to standard laboratory safety practices.

Key Hazard Information:

Hazard ClassificationPotential Effects
Acute Oral ToxicityHarmful if swallowed[1][2]
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Respiratory IrritationMay cause respiratory irritation

II. Personal Protective Equipment (PPE)

Before handling this compound salt for any purpose, including disposal, it is essential to be equipped with the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Protective gloves
Eye Protection Safety glasses or goggles
Respiratory Protection Dust respirator, especially if generating dust
Lab Coat Standard laboratory coat

III. Step-by-Step Disposal Procedure

The recommended disposal method for this compound salt depends on the quantity and the applicable local, state, and federal regulations.

Step 1: Initial Assessment

  • Quantify the Waste: Determine the amount of this compound salt to be disposed of.

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office or local waste disposal authorities for specific guidelines. Disposal regulations can vary significantly by region.

Step 2: Preparing for Disposal

  • Small Quantities: For very small residual amounts, some sources suggest that disposal with household waste may be permissible. However, this should be confirmed with your local EHS department.

  • Larger Quantities/Pure Compound: For larger amounts or uncontaminated product, chemical incineration is a recommended method. This often involves dissolving or mixing the material with a combustible solvent. This process should only be carried out by trained personnel in a licensed facility.

Step 3: Packaging and Labeling

  • Container: Place the this compound salt waste in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name ("this compound Salt"), the CAS number (e.g., 128596-80-5 for 3'-Sialyllactose sodium salt), and any relevant hazard symbols.

Step 4: Final Disposal

  • Waste Collection: Arrange for collection by a licensed chemical waste disposal company. Your institution's EHS department will typically manage this process.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal.

Disposal of Contaminated Materials:

Any materials, such as weighing paper, gloves, or wipes, that have come into contact with this compound salt should be considered chemical waste and disposed of accordingly. Place these items in a sealed bag or container and dispose of them along with the chemical waste.

IV. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

  • Collect: Place the spilled material into a sealed container for disposal.

  • Clean: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process for the proper disposal of this compound salt.

cluster_prep Preparation cluster_assessment Assessment cluster_decision Disposal Path cluster_disposal Action start Start: this compound Salt for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe quantify Quantify Waste Material ppe->quantify consult Consult Local/Institutional EHS Regulations quantify->consult is_small Small Quantity & Permitted? consult->is_small household Dispose with Household Waste (If explicitly permitted) is_small->household Yes chemical_waste Treat as Chemical Waste is_small->chemical_waste No package Package in Labeled, Sealed Container chemical_waste->package incinerate Arrange for Chemical Incineration via EHS package->incinerate

Caption: Decision workflow for this compound salt disposal.

spill Accidental Spill Occurs ppe Wear Full PPE spill->ppe contain Contain & Sweep Spill (Avoid Dust) ppe->contain collect Collect in Sealed Container contain->collect clean Clean Spill Area collect->clean dispose Dispose as Chemical Waste clean->dispose report Report to Supervisor/EHS dispose->report

Caption: Protocol for handling accidental spills of this compound salt.

References

Essential Safety and Handling Guide for Sialyllactose Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for handling Sialyllactose sodium salt in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While some forms of this compound salt, such as the 6' isomer, are not classified as hazardous, other isomers like 3'-Sialyllactose sodium salt can be harmful if swallowed and may cause skin, eye, and respiratory irritation[1][2]. Therefore, it is crucial to adhere to the following personal protective equipment (PPE) guidelines as a precautionary measure.

PPE CategoryRecommended EquipmentSpecification Notes
Eye/Face Protection Safety glasses with side shields or safety gogglesShould be worn at all times in the laboratory to protect against splashes[2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Gloves should be impermeable and resistant to the product. Always wash hands after handling, even with gloves.
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder outside of a fume hood to avoid inhalation.
Operational Plan: Step-by-Step Handling Procedure

Adherence to standard laboratory safety protocols is essential when working with any chemical, including this compound salt.

  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the specific this compound salt isomer you are using. The work area should be clean and uncluttered.

  • Engineering Controls : Whenever possible, handle the solid form of this compound salt in a well-ventilated area or a fume hood to minimize inhalation risk.

  • Weighing and Transfer :

    • Use a dedicated spatula or scoop for transferring the powder.

    • To avoid creating dust, handle the powder gently.

    • If weighing, do so in a draft-shielded balance or within a fume hood.

  • Dissolving : When preparing solutions, slowly add the this compound salt to the solvent to prevent splashing.

  • Post-Handling : After handling, securely close the container. Clean all equipment and the work surface thoroughly. Wash your hands with soap and water.

Disposal Plan

Proper disposal of this compound salt and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : For small quantities, disposal with household waste may be permissible, but it is crucial to follow local and institutional regulations. For larger quantities, or if required by regulations, dispose of as chemical waste through a licensed contractor.

  • Contaminated Materials : Any materials used to clean up spills, such as absorbent pads, should be placed in a sealed container and disposed of according to your institution's hazardous waste procedures.

  • Empty Containers : Once empty, containers should be rinsed thoroughly. Disposal of the rinsed containers must be in accordance with official regulations.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound salt.

G Workflow for Safe Handling and Disposal of this compound Salt prep Preparation (Review SDS, Don PPE) handling Handling (Use fume hood, gentle transfer) prep->handling dissolving Dissolving (Add solid to liquid slowly) handling->dissolving spill Spill Occurs handling->spill post_handling Post-Handling (Secure container, clean area, wash hands) dissolving->post_handling disposal Disposal post_handling->disposal spill_cleanup Spill Cleanup (Use absorbent material) spill->spill_cleanup Contain & Clean waste_spill Contaminated Spill Material spill_cleanup->waste_spill waste_solid Unused Solid Waste disposal->waste_solid waste_container Empty Container (Rinse thoroughly) disposal->waste_container disposal->waste_spill regulations Follow Institutional & Local Regulations waste_solid->regulations waste_container->regulations waste_spill->regulations

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound salt.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sialyllactose sodium
Reactant of Route 2
Reactant of Route 2
Sialyllactose sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.